molecular formula C10H27Cl3N6 B12392059 N1-Azido-spermine trihydrochloride

N1-Azido-spermine trihydrochloride

货号: B12392059
分子量: 337.7 g/mol
InChI 键: OAAIMCTWMSESMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N1-Azido-spermine trihydrochloride is a useful research compound. Its molecular formula is C10H27Cl3N6 and its molecular weight is 337.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C10H27Cl3N6

分子量

337.7 g/mol

IUPAC 名称

N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride

InChI

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H

InChI 键

OAAIMCTWMSESMM-UHFFFAOYSA-N

规范 SMILES

C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a synthetically modified polyamine that serves as a valuable chemical tool for the investigation of polyamine metabolism and transport. Structurally, it is an analog of spermine (B22157), a ubiquitous polyamine essential for cell growth, proliferation, and differentiation. The key modification is the introduction of an azide (B81097) (-N3) group at the N1 position, which allows it to function as a reporter molecule in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the basic properties, experimental applications, and relevant biological pathways associated with this compound.

The primary utility of this compound lies in its ability to be incorporated into biological systems that recognize and process spermine. Once incorporated, the azide handle can be covalently linked to a variety of reporter tags (e.g., fluorophores, biotin) through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the visualization, identification, and quantification of its interaction partners and metabolic fate.

Core Properties

This compound is a stable, water-soluble solid. Its fundamental properties are summarized in the table below.

PropertyValue
Synonyms N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride
CAS Number 1823475-98-4[1]
Molecular Formula C10H27Cl3N6[1]
Molecular Weight 337.72 g/mol [1]
Appearance Solid[1]
Storage Conditions Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Shipping Conditions Ambient temperature.[1]

Biological Significance and Applications

The structural similarity of N1-Azido-spermine to spermine allows it to interact with the cellular machinery that manages polyamine homeostasis. This includes polyamine transporters and enzymes involved in polyamine metabolism, most notably spermidine/spermine N1-acetyltransferase (SSAT).

Probing the Polyamine Transport System (PTS)

Polyamines are transported into cells via a specific polyamine transport system (PTS). Modified polyamines, like N1-Azido-spermine, can be used as chemical probes to study the activity and regulation of these transporters. By treating cells with N1-Azido-spermine and subsequently performing a click reaction with a fluorescent alkyne, the uptake of the spermine analog can be visualized and quantified using techniques such as flow cytometry or fluorescence microscopy.

Investigating Spermidine/Spermine N1-acetyltransferase (SSAT)

SSAT is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. The resulting acetylated polyamines are then either excreted from the cell or further catabolized. N1-Azido-spermine can serve as a substrate for SSAT, leading to its acetylation. By using click chemistry to attach an affinity tag (like biotin) to the acetylated N1-Azido-spermine, researchers can pull down and identify proteins that interact with the products of polyamine catabolism.

The following diagram illustrates the central role of SSAT in polyamine metabolism and the potential application of N1-Azido-spermine as a chemical probe.

Polyamine_Metabolism Polyamine Metabolism and SSAT Regulation cluster_synthesis Biosynthesis cluster_catabolism Catabolism cluster_probe Probe Application Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermine N1_Acetylspermine Spermine->N1_Acetylspermine SSAT SSAT SSAT Spermine->SSAT Induces N1_Acetylspermine->Spermidine APAO N1_Azido_Spermine N1_Azido_Spermine Acetylated_Probe Acetylated_Probe N1_Azido_Spermine->Acetylated_Probe SSAT Labeled_Targets Labeled_Targets Acetylated_Probe->Labeled_Targets Click Chemistry (e.g., + Alkyne-Biotin)

Role of SSAT in polyamine catabolism and probe application.

Experimental Protocols

In-situ Labeling of Cellular Targets using CuAAC

This protocol describes a general method for labeling the intracellular targets of N1-Azido-spermine in cultured cells.

Materials:

  • This compound

  • Alkyne-functionalized reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Protease inhibitor cocktail

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a concentration to be optimized (typically in the low micromolar range) for a specified period (e.g., 1-4 hours) to allow for cellular uptake and metabolic processing.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the alkyne-functionalized reporter tag to a final concentration of 100-200 µM. b. Add a freshly prepared solution of CuSO4 and THPTA/TBTA (pre-mixed at a 1:5 molar ratio) to a final copper concentration of 1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent tag is used.

  • Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if biotin-tagged) followed by mass spectrometry, or direct visualization by SDS-PAGE and in-gel fluorescence imaging.

The logical workflow for this experimental approach is depicted in the following diagram.

Experimental_Workflow Workflow for In-situ Labeling and Target Identification cluster_analysis Analysis Options Cell_Culture 1. Treat cells with N1-Azido-spermine Cell_Lysis 2. Lyse cells to obtain proteome Cell_Culture->Cell_Lysis Click_Reaction 3. Perform CuAAC click reaction with Alkyne-Tag (Biotin/Fluorophore) Cell_Lysis->Click_Reaction Downstream_Analysis 4. Downstream Analysis Click_Reaction->Downstream_Analysis Enrichment Affinity Enrichment (Streptavidin beads) Downstream_Analysis->Enrichment In_Gel_Fluorescence In-Gel Fluorescence (Visualization) Downstream_Analysis->In_Gel_Fluorescence Mass_Spec Mass Spectrometry (Target ID) Enrichment->Mass_Spec

General experimental workflow for target identification.

Conclusion

This compound is a powerful chemical probe that enables the study of polyamine biology with high specificity and temporal resolution. Its ability to participate in bioorthogonal click chemistry reactions allows for the sensitive detection and identification of its cellular binding partners and metabolic products. This makes it an invaluable tool for researchers in cell biology, pharmacology, and drug discovery who are interested in elucidating the complex roles of polyamines in health and disease. While specific protocols for this compound are not widely published, established methods for in-situ click chemistry provide a solid foundation for its application in a variety of experimental contexts.

References

N1-Azido-spermine Trihydrochloride: A Technical Guide for Researchers in Polyamine Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine (B22157), spermidine, and putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, from cell growth and differentiation to the regulation of gene expression and ion channel function. The precise control of intracellular polyamine concentrations is critical, and its dysregulation is frequently implicated in diseases such as cancer. N1-Azido-spermine trihydrochloride is a powerful chemical probe designed for the exploration of polyamine biology. As a structural analog of spermine, it can engage with the cellular machinery that recognizes and processes natural polyamines.

This technical guide provides an in-depth overview of the research applications of this compound, focusing on its utility as a tool for "click chemistry." The terminal azide (B81097) group allows for the covalent ligation of this spermine analog to reporter molecules (e.g., fluorophores or biotin) that are modified with an alkyne group. This bioorthogonal reaction enables researchers to visualize, isolate, and identify the cellular interaction partners of spermine, thereby shedding light on its complex roles in health and disease. Key applications include the identification of polyamine-binding proteins, the characterization of enzymes involved in polyamine metabolism, and the study of polyamine transport systems.

Core Applications in Research

This compound serves as a versatile tool in several key areas of research:

  • Identification of Polyamine-Binding Proteins: By treating cells with N1-Azido-spermine, allowing it to bind to its cellular targets, and then using click chemistry to attach a biotin (B1667282) tag, researchers can perform affinity purification followed by mass spectrometry to identify novel polyamine-binding proteins. This approach, a form of activity-based protein profiling (ABPP), helps to uncover the full spectrum of proteins regulated by spermine.

  • Studying Polyamine Metabolism: This probe can be used to investigate the activity and substrate specificity of enzymes involved in polyamine catabolism, such as spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a rate-limiting enzyme that acetylates spermine and spermidine, marking them for export or degradation.[1][2]

  • Investigating Polyamine Transport: The cellular uptake and trafficking of polyamines are not fully understood. Azido-spermine derivatives can be "clicked" to fluorescent dyes to visualize their entry into cells and their subcellular localization, providing insights into the polyamine transport system, which is often upregulated in cancer cells.[3]

Experimental Protocols

The following are representative protocols for the use of this compound in research. These are generalized workflows and may require optimization for specific cell types and experimental goals.

Protocol 1: Identification of Polyamine-Binding Proteins using Click Chemistry and Mass Spectrometry

This protocol outlines a workflow for identifying the cellular targets of spermine in live cells.

1. Metabolic Labeling:

  • Culture cells (e.g., HeLa or MCF-7) to 70-80% confluency.
  • Treat cells with this compound at a final concentration of 10-50 µM in serum-free media.
  • Incubate for 1-4 hours at 37°C. A vehicle-only control (e.g., PBS) should be run in parallel.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors). Avoid buffers containing primary amines like Tris, as they can interfere with the click reaction.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA assay.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

  • To 500 µL of cell lysate (adjusted to 1-2 mg/mL protein), add the following reagents sequentially. Vortex gently after each addition.
  • Biotin-alkyne tag (e.g., Biotin-PEG4-Alkyne): 100 µM final concentration.
  • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (from a fresh 50 mM stock in water).
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (from a 1.7 mM stock in DMSO/t-butanol).
  • Copper(II) sulfate (B86663) (CuSO₄): 1 mM final concentration (from a 50 mM stock in water).
  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Affinity Purification of Biotinylated Proteins:

  • Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents.
  • Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
  • Dilute the sample with PBS to a final SDS concentration of 0.2%.
  • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.
  • Wash the beads extensively with 0.2% SDS in PBS, followed by PBS, to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a digestion buffer (e.g., 1 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate).
  • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
  • Digest the proteins overnight with trypsin.
  • Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS for protein identification.

Experimental Workflow for Target Identification

G cluster_0 Cellular Treatment cluster_1 Biochemical Reaction cluster_2 Analysis A Live Cells B Treat with N1-Azido-spermine A->B C Cell Lysis B->C D Click Chemistry: + Biotin-Alkyne + CuSO4/TBTA/TCEP C->D E Biotinylated Target Proteins D->E F Streptavidin Affinity Purification E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Workflow for identifying spermine-binding proteins.

Data Presentation

While specific quantitative data for this compound is not extensively available in the peer-reviewed literature, studies using structurally similar polyamine probes have identified numerous potential binding proteins. The table below summarizes categories of proteins identified in a chemoproteomic study using a spermidine-based probe, which are likely to overlap with the targets of a spermine-based probe.[1]

Protein CategoryNumber of Identified ProteinsExamples
Mitochondrial Proteins> 80HADHA, ACADVL, ETFB
RNA-Binding Proteins~ 20HNRNPA1, EIF4A1, PABP1
Ribosomal Proteins~ 15RPLP0, RPS3, RPS6
Metabolic Enzymes> 30ALDOA, GAPDH, PKM

Note: This table is representative of data from a study using a spermidine-based chemoproteomic probe and serves as an example of the types of targets that may be identified.[1]

Polyamine Metabolism and the Role of SSAT

The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. A key regulatory node in polyamine catabolism is the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine. This acetylation neutralizes a positive charge, which facilitates the export of the polyamine from the cell or marks it for degradation by polyamine oxidase (PAO). The expression and activity of SSAT are highly regulated and can be induced by high levels of polyamines or certain polyamine analogs.[2][4]

Polyamine Catabolic Pathway

G cluster_SSAT Spermine Spermine N1_AcSpm N1-Acetylspermine Spermine->N1_AcSpm Acetylation Spermidine Spermidine N1_AcSpd N1-Acetylspermidine Spermidine->N1_AcSpd Acetylation N1_AcSpm->Spermidine Oxidation Export Cellular Export N1_AcSpm->Export Putrescine Putrescine N1_AcSpd->Putrescine Oxidation N1_AcSpd->Export AcetylCoA Acetyl-CoA SSAT SSAT AcetylCoA->SSAT CoA CoA SSAT->CoA PAO PAO

Key steps in the polyamine catabolic pathway.

Conclusion

This compound is a valuable chemical tool for the study of polyamine biology. Its utility in click chemistry-based approaches enables the identification and characterization of spermine's cellular interactome, providing crucial insights for researchers in basic science and drug development. The protocols and conceptual frameworks presented in this guide offer a starting point for the application of this probe in elucidating the complex roles of polyamines in cellular function and disease.

References

N1-Azido-spermine Trihydrochloride: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-azido-spermine trihydrochloride, a valuable chemical tool for the investigation of polyamine metabolism and for the construction of complex molecular architectures via click chemistry. This document details a proposed synthetic route, predicted characterization data, and experimental protocols for its application, addressing a gap in currently available literature.

Introduction: The Role of Polyamines in Cellular Signaling

Polyamines, such as spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The intricate regulation of polyamine metabolism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. N1-azido-spermine is a chemically modified analog of spermine that serves as a powerful probe for studying polyamine transport and metabolism. The terminal azide (B81097) group allows for the covalent labeling of polyamine-binding proteins and enzymes through bioorthogonal click chemistry, enabling the identification and characterization of their molecular targets.

The metabolic pathway of polyamines is a complex network of biosynthesis, catabolism, and transport. A simplified overview of the polyamine metabolic pathway is presented below.

Polyamine_Metabolism cluster_key Key Enzymes Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase N1_acetylspermidine N1_acetylspermidine Spermidine->N1_acetylspermidine SSAT N1_acetylspermine N1_acetylspermine Spermine->N1_acetylspermine SSAT N1_acetylspermidine->Putrescine PAOX N1_acetylspermine->Spermidine PAOX ODC ODC: Ornithine decarboxylase SSAT SSAT: Spermidine/spermine N1-acetyltransferase PAOX PAOX: Polyamine oxidase

Caption: Simplified overview of the polyamine metabolic pathway.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Spermine Spermine Step1 Step 1: Selective Protection of Secondary Amines (e.g., Boc protection) Spermine->Step1 Protected_Spermine N4,N9-di-Boc-spermine Step1->Protected_Spermine Step2 Step 2: Mono-N-azidopropylation (e.g., with 1-azido-3-bromopropane) Protected_Spermine->Step2 Protected_Azido_Spermine N1-azidopropyl-N4,N9-di-Boc-spermine Step2->Protected_Azido_Spermine Step3 Step 3: Deprotection (Acidic conditions, e.g., HCl in Dioxane) Protected_Azido_Spermine->Step3 Azido_Spermine_HCl This compound Step3->Azido_Spermine_HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N4,N9-di-Boc-spermine

  • Dissolve spermine (1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (2.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford N4,N9-di-Boc-spermine.

Step 2: Synthesis of N1-(3-azidopropyl)-N4,N9-di-Boc-spermine

  • Dissolve N4,N9-di-Boc-spermine (1 eq) in an aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (TEA) (1.5 eq).

  • Add 1-azido-3-bromopropane (B6266201) (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to yield N1-(3-azidopropyl)-N4,N9-di-Boc-spermine.

Step 3: Synthesis of this compound

  • Dissolve N1-(3-azidopropyl)-N4,N9-di-Boc-spermine (1 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane, excess) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the deprotection by TLC.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product as a white to off-white solid.

Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The following table summarizes the predicted characterization data for the final product.

Parameter Predicted Value/Observation
Appearance White to off-white solid
Molecular Formula C10H26N6 · 3HCl
Molecular Weight 337.73 g/mol
¹H NMR (D₂O, 400 MHz) δ (ppm): 3.45-3.35 (m, 2H), 3.25-3.05 (m, 12H), 2.20-2.05 (m, 4H), 1.95-1.80 (m, 4H).
¹³C NMR (D₂O, 100 MHz) δ (ppm): 48.5, 46.8, 46.5, 44.9, 44.7, 37.8, 26.7, 24.3, 24.1, 23.9.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C10H27N6⁺: 227.23, found: 227.2.
HPLC (C18 column) A single major peak with a retention time dependent on the specific method conditions.
Purity (by HPLC) ≥95%

Experimental Protocols: Application in Click Chemistry

This compound is a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific conjugation of the azido-functionalized spermine to alkyne-containing molecules, such as proteins, nucleic acids, or small molecule probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow Start Start: Prepare Reagents Prepare_Azide 1. Prepare N1-Azido-spermine stock solution Start->Prepare_Azide Prepare_Alkyne 2. Prepare Alkyne-tagged biomolecule stock solution Start->Prepare_Alkyne Prepare_Catalyst 3. Prepare Copper(II) sulfate (B86663) and ligand (e.g., THPTA) stock solutions Start->Prepare_Catalyst Prepare_Reducing 4. Prepare Sodium Ascorbate (B8700270) stock solution (fresh) Start->Prepare_Reducing Reaction_Setup Reaction Setup Prepare_Azide->Reaction_Setup Prepare_Alkyne->Reaction_Setup Prepare_Catalyst->Reaction_Setup Prepare_Reducing->Reaction_Setup Incubation Incubation (Room Temperature, 1-4 hours) Reaction_Setup->Incubation Analysis Analysis and Purification (e.g., SDS-PAGE, HPLC, Mass Spec) Incubation->Analysis

Caption: General workflow for a CuAAC reaction.

Detailed Protocol for Labeling an Alkyne-Modified Protein

This protocol provides a general method for the conjugation of N1-azido-spermine to an alkyne-modified protein. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Alkyne-modified protein

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • N1-Azido-spermine: Prepare a 10 mM stock solution in deionized water.

    • Alkyne-modified protein: Prepare a 1 mg/mL (or desired concentration) solution in PBS.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 250 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution (to a final concentration of 10-50 µM)

      • N1-Azido-spermine stock solution (to a final concentration of 100-500 µM, a 10-fold excess over the protein)

      • THPTA stock solution (to a final concentration of 1 mM)

      • Copper(II) sulfate stock solution (to a final concentration of 200 µM)

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle mixing.

  • Analysis and Purification:

    • The success of the conjugation can be analyzed by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry, or Western blotting with an antibody that recognizes an epitope on a clicked-on tag.

    • Purify the labeled protein from excess reagents using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography if an appropriate tag was used.

Conclusion

This compound is a versatile chemical tool with significant potential for advancing our understanding of polyamine biology. Although detailed synthetic and characterization data are not widely published, this guide provides a robust framework for its preparation and application. The proposed synthetic route is based on well-established chemical principles for the selective modification of polyamines. The provided characterization data, while predictive, offers a benchmark for researchers to confirm the identity and purity of their synthesized material. The detailed protocol for its use in click chemistry enables researchers to readily incorporate this valuable probe into their experimental workflows. As research into the complex roles of polyamines continues, tools like N1-azido-spermine will be instrumental in unraveling the molecular mechanisms that govern their function in health and disease.

N1-Azido-spermine Trihydrochloride: A Technical Guide for Advancing Polyamine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermine (B22157), are crucial polycationic molecules essential for a myriad of cellular processes, from cell growth and differentiation to the regulation of gene expression. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the enzymes and binding proteins within this pathway attractive targets for therapeutic intervention. N1-Azido-spermine trihydrochloride has emerged as a powerful chemical probe in the field of polyamine research. Its strategically incorporated azide (B81097) group allows for the versatile introduction of reporter tags via bioorthogonal "click" chemistry. This enables researchers to identify and characterize polyamine-binding proteins, visualize polyamine localization within cellular compartments, and elucidate the intricate roles of polyamines in complex signaling networks. This technical guide provides an in-depth overview of the role of this compound in polyamine research, complete with experimental protocols and data presentation to facilitate its application in the laboratory.

Introduction to this compound

This compound is a synthetic analog of the endogenous polyamine spermine. It features an azide moiety at the N1 position, which serves as a chemical handle for covalent modification through click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and identification of interacting partners. The trihydrochloride salt form enhances the compound's solubility and stability for use in biological experiments.[3]

Chemical and Physical Properties

PropertyValue
Synonyms Spermine(HHHN3) trihydrochloride
CAS Number 1823475-98-4
Molecular Formula C10H27Cl3N6
Molecular Weight 337.72 g/mol
Appearance Solid
Storage Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Solubility Soluble in water.

Role in Polyamine Research

The primary utility of this compound lies in its application as a chemical probe to investigate the complex biology of polyamines. Its structural similarity to spermine allows it to interact with the cellular machinery that recognizes and utilizes natural polyamines, including transporters and binding proteins. The azide group then provides a powerful tool for downstream analysis.

Identification of Polyamine-Binding Proteins

A key application of this compound is the identification of proteins that interact with spermine. By treating cells or cell lysates with this probe, it can occupy the binding sites of spermine-interacting proteins. Subsequent click chemistry with an alkyne-tagged reporter molecule, such as biotin, allows for the enrichment of these protein complexes using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[4][5] This approach provides a global view of the spermine interactome within a given cellular context.

Visualization of Polyamine Localization

Understanding the subcellular distribution of polyamines is crucial to unraveling their diverse functions. This compound, when coupled with a fluorescent alkyne via click chemistry, enables the visualization of spermine localization within cells using fluorescence microscopy.[2] This technique can reveal the accumulation of spermine in specific organelles or cellular compartments, providing insights into its sites of action.

Investigating Polyamine Metabolism and Transport

N1-Azido-spermine can also serve as a tool to study the enzymes and transporters involved in polyamine metabolism and transport. By competing with natural spermine, it can be used to probe the substrate specificity of enzymes like spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[6][7] Furthermore, its uptake into cells can be monitored to characterize the activity and regulation of polyamine transporters.[8]

Key Signaling Pathways and Experimental Workflows

The study of polyamines is intrinsically linked to various signaling pathways that control cell proliferation, survival, and metabolism. This compound can be a valuable tool to dissect these connections.

Polyamine Metabolism Pathway

Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly regulated through a complex network of biosynthetic and catabolic enzymes. A key regulatory enzyme is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermine and spermidine, marking them for export or degradation.[6][9]

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX N1_Acetylspermine N1-Acetylspermine N1_Acetylspermine->PAOX ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT->N1_Acetylspermidine SSAT->N1_Acetylspermine PAOX->Putrescine PAOX->Spermidine

Figure 1: Simplified overview of the polyamine metabolism pathway.

Workflow for Identifying Polyamine-Binding Proteins

The following workflow outlines the general steps for identifying spermine-binding proteins using this compound and quantitative proteomics.

Target_ID_Workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Biotinylation cluster_enrichment_ms Enrichment & Analysis Cell_Culture 1. Cell Culture Probe_Incubation 2. Incubate with N1-Azido-spermine Cell_Culture->Probe_Incubation Cell_Lysis 3. Cell Lysis Probe_Incubation->Cell_Lysis Click_Reaction 4. Click Reaction with Alkyne-Biotin Cell_Lysis->Click_Reaction Affinity_Purification 5. Streptavidin Affinity Purification Click_Reaction->Affinity_Purification On_Bead_Digestion 6. On-Bead Digestion Affinity_Purification->On_Bead_Digestion LC_MS 7. LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis 8. Protein Identification & Quantification LC_MS->Data_Analysis

Figure 2: Experimental workflow for target identification.

Polyamine Metabolism and the AKT/β-catenin Signaling Pathway

Recent studies have indicated that the depletion of polyamines through the overexpression of SSAT can inhibit cell proliferation and metastasis by modulating the AKT/GSK3β/β-catenin signaling pathway.[10][11] This highlights a crucial link between polyamine metabolism and a central pathway in cancer biology. N1-Azido-spermine can be used to investigate how modulating polyamine interactions affects the components of this pathway.

AKT_BetaCatenin_Pathway cluster_nucleus SSAT SSAT Overexpression Polyamines Intracellular Polyamines SSAT->Polyamines Depletion AKT AKT Polyamines->AKT Inhibition GSK3b GSK3β AKT->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Proliferation Cell Proliferation & Metastasis Gene_Expression->Proliferation

Figure 3: Link between SSAT, polyamines, and AKT/β-catenin signaling.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Cell Lysates

This protocol provides a starting point for labeling proteins in cell lysates that have been treated with this compound. Optimization may be required depending on the specific application.[12][13][14]

Materials:

  • Cell lysate containing proteins labeled with N1-Azido-spermine

  • Alkyne-biotin or alkyne-fluorophore

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • 10 mM Azide or Alkyne detection reagent in DMSO or water.

    • 100 mM THPTA in water.

    • 20 mM CuSO4 in water.

    • 300 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup (for a 50 µL lysate sample):

    • To a microcentrifuge tube, add:

      • 50 µL of protein lysate (1-5 mg/mL).

      • 100 µL of PBS buffer.

      • 4 µL of the alkyne detection reagent (final concentration ~20 µM).

    • Vortex briefly to mix.

  • Add Click Reaction Components:

    • Add 10 µL of 100 mM THPTA solution and vortex.

    • Add 10 µL of 20 mM CuSO4 solution and vortex.

    • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex.

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Downstream Processing:

    • The click-labeled proteins in the lysate are now ready for downstream applications such as affinity purification or in-gel fluorescence analysis.

Protocol for In-Gel Fluorescence Analysis of Labeled Proteins

This protocol describes the visualization of fluorescently tagged proteins after separation by SDS-PAGE.[1][15][16]

Materials:

  • Click-labeled protein sample

  • SDS-PAGE gel

  • Fluorescence gel scanner

  • Fixing solution (e.g., 50% methanol, 10% acetic acid) (optional)

  • Coomassie Brilliant Blue stain (for total protein visualization)

Procedure:

  • Sample Preparation for SDS-PAGE:

    • To the click-labeled protein sample, add the appropriate volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • (Optional) For sharper bands, the gel can be fixed in a fixing solution for 15-30 minutes, followed by washing with water.

    • Place the gel on a fluorescence gel scanner and scan at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Total Protein Staining:

    • After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane.

Mass Spectrometry-Based Identification of Polyaminated Proteins

This protocol provides a general workflow for identifying proteins that are covalently modified by polyamines, which can be adapted for use with N1-Azido-spermine labeled and biotin-enriched samples.[17][18][19]

Materials:

  • Biotin-enriched protein samples on streptavidin beads

  • Reduction solution (e.g., 10 mM DTT)

  • Alkylation solution (e.g., 55 mM iodoacetamide)

  • Trypsin

  • Ammonium (B1175870) bicarbonate buffer

  • LC-MS/MS system

Procedure:

  • On-Bead Digestion:

    • Wash the streptavidin beads with the enriched protein complexes several times with ammonium bicarbonate buffer.

    • Resuspend the beads in ammonium bicarbonate buffer and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, MaxQuant) to identify the proteins. The search parameters should be set to include the mass shift corresponding to the biotinylated N1-Azido-spermine tag on lysine (B10760008) or other potential amine-containing residues.

Quantitative Data

While specific binding affinities (Kd) or inhibitory constants (IC50/Ki) for this compound with specific polyamine-binding proteins or enzymes are not extensively reported in the literature, the following table provides relevant quantitative data for the polyamine pathway to serve as a reference for experimental design.

EnzymeSubstrate/InhibitorParameterValueOrganism/System
Spermidine/spermine N1-acetyltransferase (SSAT) SpermidineKm130 µMRat Liver
SpermineKm~130 µMRat Liver
N1,N11-diethylnorspermine (DENSpm)-Inducer of SSAT activityCultured Adipocytes
Cibacron F3GAKi0.7 µMRat Liver
Coomassie Brilliant BlueKi52 µMRat Liver

This data is provided as a reference for the general activity of the polyamine metabolic pathway and is not specific to this compound.[20][21][22]

Conclusion

This compound is a versatile and indispensable tool for the modern polyamine researcher. Its ability to be incorporated into cellular systems and subsequently tagged via click chemistry opens up a wide array of experimental possibilities, from the unbiased discovery of novel polyamine-interacting proteins to the detailed visualization of their subcellular dynamics. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful chemical probe to advance our understanding of polyamine biology and its role in health and disease. As research in this field continues to evolve, the applications of N1-Azido-spermine and similar chemical tools will undoubtedly expand, leading to new insights and therapeutic opportunities.

Safety and Handling

This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[16][23][24]

References

An In-depth Technical Guide to N1-Azido-spermine trihydrochloride: A Chemical Probe for Exploring Polyamine Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Azido-spermine trihydrochloride is a chemically modified analog of the endogenous polyamine spermine (B22157). It is designed as a research tool for the investigation of polyamine interactions and metabolism through "click chemistry." This technical guide provides a comprehensive overview of its potential applications, the biological pathways it can be used to study, and detailed hypothetical protocols for its use in identifying polyamine-binding proteins and characterizing its metabolic fate.

Introduction to this compound

This compound is a synthetic derivative of spermine that incorporates an azide (B81097) (-N3) group at the N1 position. This modification allows the molecule to participate in highly specific and efficient bioorthogonal reactions known as "click chemistry". Specifically, the azide group can react with molecules containing a terminal alkyne, a dibenzocyclooctyne (DBCO), or a bicyclononyne (BCN) group. This reaction forms a stable covalent bond, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for detection and enrichment.

As a chemical probe, this compound is intended for use in a variety of applications, including:

  • Identification of polyamine-binding proteins: By introducing the probe into cells or cell lysates, it can interact with proteins that naturally bind to spermine. Subsequent click chemistry with a reporter tag allows for the isolation and identification of these proteins.

  • Metabolic labeling and tracking: The probe can potentially be metabolized by enzymes involved in polyamine catabolism. By using a tagged alkyne, researchers can track the fate of the spermine analog within the cell.

  • Visualization of polyamine localization: Attachment of a fluorescent tag via click chemistry can allow for the imaging of where the spermine analog accumulates within cellular compartments.

The Biological Context: Polyamine Metabolism

Polyamines, including spermine, spermidine (B129725), and putrescine, are ubiquitous polycations essential for numerous cellular processes such as cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. Two key enzymes in polyamine catabolism are spermine oxidase (SMOX) and spermidine/spermine N1-acetyltransferase (SAT1, also known as SSAT).

  • Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H2O2) and 3-aminopropanal (B1211446) as byproducts. Dysregulation of SMOX has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.

  • Spermidine/Spermine N1-acetyltransferase (SAT1): SAT1 is a rate-limiting enzyme that acetylates spermine and spermidine at the N1 position. These acetylated polyamines can then be either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX). SAT1 expression is highly inducible and plays a critical role in polyamine homeostasis. Defects in SAT1 have been linked to keratosis follicularis spinulosa decalvans (KFSD).

The study of these pathways and the proteins that interact with polyamines is crucial for understanding their role in health and disease and for the development of novel therapeutics.

Visualizing Polyamine Catabolism

N1-Azido-spermine trihydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N1-Azido-spermine trihydrochloride, a specialized chemical tool for bioconjugation. It covers the core chemical properties, detailed experimental protocols for its application in click chemistry, and the biological context of its parent molecule, spermine (B22157).

Core Compound Information

This compound is a derivative of spermine, an endogenous polyamine. The key modification is the introduction of a terminal azide (B81097) (-N₃) group, which makes it a valuable reagent for "click chemistry." This functional group allows for the covalent ligation of N1-Azido-spermine to molecules containing an alkyne group, enabling applications such as the development of Antibody-Drug Conjugates (ADCs), fluorescent labeling, and the synthesis of complex molecular probes.

Chemical Structure and Properties

The molecular structure consists of the classic spermine backbone with an azido (B1232118) group at the N1 position. The trihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Key Identifiers and Properties:

PropertyValueReference
CAS Number 1823475-98-4[1][2][3]
Molecular Formula C₁₀H₂₇Cl₃N₆[1]
Molecular Weight 337.72 g/mol [1]
Appearance White to off-white solid[1]
Synonyms Spermine(HHHN3) trihydrochloride, N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride[1][3]
SMILES [N-]=[N+]=NCCCNCCCCNCCCN.Cl.Cl.Cl[1]
Storage (Solid) 4°C, sealed from moisture[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Primary Applications: Click Chemistry

This compound is primarily used as an azide-containing building block in two major types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] These reactions are favored in drug development and chemical biology for their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable reaction that joins an azide (like N1-Azido-spermine) with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][5]

CuAAC_Workflow cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction Step cluster_purification Purification & Analysis reagent reagent process process product product catalyst catalyst N1_Azido_Spermine N1-Azido-spermine (in buffer) Mix Combine Reactants & Initiate Reaction N1_Azido_Spermine->Mix Alkyne_Molecule Alkyne-tagged Molecule (Protein, Drug, etc.) Alkyne_Molecule->Mix CuSO4 CuSO₄ Stock Ligand Ligand (e.g., THPTA) (Optional, protects biomolecule) CuSO4->Ligand Premix Ligand->Mix Add Catalyst Reducer Sodium Ascorbate (B8700270) (Freshly prepared) Reducer->Mix Add to Initiate Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Final_Product Purified Spermine Conjugate Purify->Final_Product

General workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for use in living systems where copper toxicity is a concern.[] The reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[][7]

SPAAC_Workflow cluster_target Target Preparation cluster_reagents Reagent Preparation cluster_conjugation Conjugation (Copper-Free) cluster_analysis Purification & Analysis reagent reagent process process product product target target Target_Molecule Target Molecule (e.g., Antibody, Protein) Mix Combine Target and Probe in Physiological Buffer Target_Molecule->Mix N1_Azido_Spermine N1-Azido-spermine N1_Azido_Spermine->Target_Molecule Functionalize Target (if not pre-functionalized) Cyclooctyne_Probe Cyclooctyne Probe (e.g., DBCO-Drug, DBCO-Dye) Cyclooctyne_Probe->Mix Incubate Incubate (4-24h at 4°C or RT) Mix->Incubate Purify Remove Excess Probe (e.g., Desalting Column) Incubate->Purify Final_Product Purified Labeled Conjugate Purify->Final_Product

General workflow for a SPAAC reaction.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods based on the specific molecules involved.

General Protocol for CuAAC Bioconjugation

This protocol is adapted for labeling a biomolecule functionalized with a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water) - optional, but recommended for biomolecules

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )

Procedure: [3][8]

  • In a microcentrifuge tube, prepare the reaction mixture by combining the alkyne-functionalized biomolecule and this compound. A 2 to 10-fold molar excess of the azide is typically used.

  • (Optional) Prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube to achieve a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix the solution by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature proteins.

  • Allow the reaction to proceed at room temperature for 30 to 60 minutes. Monitor progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

  • Once complete, purify the resulting conjugate from excess reagents and catalyst using a method suitable for the biomolecule, such as size exclusion chromatography (SEC), dialysis, or precipitation.

General Protocol for SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display an azide group, using a DBCO-functionalized fluorescent dye as the reaction partner. The roles of azide and alkyne are reversed here, but the principle is identical. N1-Azido-spermine could be conjugated to a probe first, which is then reacted with a cyclooctyne-labeled biomolecule.

Materials:

  • Cells metabolically labeled with an azide (e.g., using Ac₄ManNAz)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cyclooctyne-functionalized probe (e.g., DBCO-AF488) dissolved in DMSO

  • Fixative solution (e.g., 4% paraformaldehyde) - for fixed-cell imaging

Procedure: [9]

  • Culture cells that have incorporated azido-sugars into their surface glycans.

  • Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.

  • Prepare the labeling solution by diluting the DBCO-functionalized probe in cell culture medium or PBS to the desired final concentration (typically 10-50 µM).

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C for live-cell imaging or at room temperature.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now labeled. For live-cell imaging, add fresh medium and proceed to microscopy. For fixed-cell analysis, fix the cells with 4% paraformaldehyde for 15 minutes, wash again with PBS, and then mount for imaging.

Background: The Polyamine Metabolic Pathway

To appreciate the structural basis of N1-Azido-spermine, it is useful to understand the biological role of its parent molecule, spermine. Spermine is a ubiquitous polyamine synthesized in cells from its precursor, spermidine. Polyamines are critical for numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression. The intracellular concentration of polyamines is tightly controlled by a complex network of biosynthetic and catabolic enzymes.

The key regulatory enzyme in polyamine catabolism is Spermidine/Spermine N1-Acetyltransferase (SSAT). SSAT acetylates spermine and spermidine, marking them for either export from the cell or degradation by polyamine oxidase.[10][11]

Polyamine_Metabolism metabolite metabolite enzyme enzyme process process Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Acetylation Spermine Spermine Spermine->SSAT Acetylation N1_AcSpermidine N1-Acetylspermidine PAOX PAOX N1_AcSpermidine->PAOX N1_AcSpermine N1-Acetylspermine N1_AcSpermine->PAOX ODC->Putrescine -CO₂ SRM->Spermidine + aminopropyl group SMS->Spermine + aminopropyl group SSAT->N1_AcSpermidine SSAT->N1_AcSpermine PAOX->Putrescine Oxidation PAOX->Spermidine Oxidation

Simplified diagram of the polyamine metabolic pathway.

This compound leverages this biologically relevant scaffold as a foundation for a powerful chemical tool, enabling researchers to conjugate the unique polyamine structure to a wide array of targets for therapeutic and diagnostic development.

References

N1-Azido-spermine Trihydrochloride: A Technical Guide to Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

N1-Azido-spermine trihydrochloride is a functionalized polyamine primarily used as a click chemistry agent in biomedical research.[1][2][3][4][5] The presence of a terminal azide (B81097) group allows for its covalent ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The spermine (B22157) backbone is a polyamine that can interact with biological molecules, suggesting potential applications in drug delivery and as a biological probe.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride[3]
Synonyms Spermine(HHHN3) trihydrochloride[2]
CAS Number 1823475-98-4[3]
Molecular Formula C10H27Cl3N6[3]
Molecular Weight 337.72 g/mol [3]
Appearance Solid[3]
Purity ≥98.0% (typical)[2]
Solubility Soluble in water[2]

Hazard Identification and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard assessment is therefore based on the functional groups present: the organic azide and the polyamine structure.

Organic Azide Hazards: Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. They are also acutely toxic.

Polyamine Hazards: Polyamines can be corrosive and cause severe skin burns and eye damage.[6] Some polyamines and their analogs may also cause skin sensitization and are harmful if swallowed or in contact with skin.[6] The metabolic products of polyamines can be toxic, generating reactive oxygen species that can damage cells and DNA.[7][8][9]

Table 2: General Hazard Identification and Recommended Precautions

Hazard ClassPotential RisksRecommended Precautions
Explosive Potentially sensitive to heat, shock, friction, and light.Work with small quantities. Use a blast shield. Avoid grinding or scratching.
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.Handle in a certified chemical fume hood. Wear appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation or severe burns.Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or goggles. Use a face shield for splash risks.
Skin Sensitization May cause an allergic skin reaction.Change gloves immediately if contaminated. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.

  • Body Protection: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: In case of dust or aerosol formation, use a respirator with an approved filter.

Handling, Storage, and Disposal

Handling
  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood.[10] A blast shield is strongly recommended, especially when performing reactions.

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and metals (especially heavy metals), as these can form highly explosive and toxic compounds.[10] Do not use metal spatulas for handling the solid material.

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is crucial to maintain the stability and safety of this compound.

Table 3: Recommended Storage Conditions

ConditionTemperatureDurationNotesSource
Solid 2-8°CLong-termSealed container, away from moisture.[3]
Stock Solution -20°CUp to 1 monthSealed container, away from moisture.[2]
Stock Solution -80°CUp to 6 monthsSealed container, away from moisture.[2]

Aqueous stock solutions should be prepared fresh. If storage is necessary, filter-sterilize and store at low temperatures.[2]

Disposal
  • Waste Streams: All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all contaminated labware and disposable PPE in a designated, clearly labeled hazardous waste container.

  • Incompatible Waste: Azide-containing waste must be segregated from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.

  • Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.

Experimental Protocols

This compound is primarily used for bioconjugation via click chemistry. Below is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Note: This is a template and must be optimized for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Degassing equipment

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. It is recommended to prepare fresh sodium ascorbate solution for each experiment.

    • Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A typical starting molar ratio is 1:1.5 to 1:10 (biomolecule:azide).

  • Reaction Setup:

    • In a suitable reaction vessel, combine the alkyne-modified biomolecule and this compound.

    • If using a ligand, pre-mix the CuSO4 and ligand solution.

    • Add the copper source (and ligand, if used) to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours.

    • The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted reagents and catalyst.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC or other appropriate methods.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (Biomolecule-Alkyne, Azido-Spermine, CuSO4, Ligand, Ascorbate) mix Combine Biomolecule-Alkyne and Azido-Spermine reagents->mix add_cu Add Copper/Ligand Solution mix->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate incubate Incubate (RT or 37°C) initiate->incubate monitor Monitor Reaction Progress (HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, HPLC, Dialysis) monitor->purify characterize Characterize Final Product (Mass Spec, etc.) purify->characterize

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Potential Biological Effects and Signaling Pathways

Specific biological activity data for this compound is not available. However, as a spermine analog, it may interact with cellular pathways regulated by natural polyamines. Polyamines are essential for cell growth, proliferation, and differentiation.[7][8] Alterations in polyamine metabolism are associated with various diseases, including cancer.[7][8]

Polyamine Metabolism and Cancer

Cancer cells often exhibit elevated polyamine levels to sustain their rapid proliferation.[11] The polyamine metabolic pathway is therefore a target for cancer therapy. Key enzymes in this pathway include ornithine decarboxylase (ODC) for biosynthesis and spermidine/spermine N1-acetyltransferase (SSAT) for catabolism.[11][12]

Some synthetic polyamine analogs can induce SSAT activity, leading to the depletion of natural polyamines and, in some cases, cytotoxicity.[13][14][15] The induction of SSAT can influence downstream signaling pathways.

Potential Interaction with Signaling Pathways

The SSAT-mediated regulation of polyamine levels has been shown to impact signaling pathways such as the AKT/β-catenin pathway, which is crucial for cell survival and proliferation.[12][16] Overexpression of SSAT has been observed to inhibit these pathways in some cancer cell lines.[12][16] It is plausible that this compound, as a spermine analog, could modulate SSAT activity and consequently affect these signaling cascades. However, this has not been experimentally verified.

G cluster_pathway Potential Polyamine Analog Signaling analog N1-Azido-Spermine (Polyamine Analog) ssat Spermidine/Spermine N1-Acetyltransferase (SSAT) analog->ssat Induces? polyamines Natural Polyamines (Spermine, Spermidine) ssat->polyamines Depletes akt AKT Signaling ssat->akt Inhibits catenin β-catenin Signaling ssat->catenin Inhibits growth Cell Growth & Proliferation akt->growth catenin->growth metastasis Metastasis catenin->metastasis

Caption: Potential influence of a polyamine analog on the SSAT-AKT/β-catenin signaling axis.

Conclusion

This compound is a valuable research tool for bioconjugation. However, the lack of specific safety and toxicology data necessitates a cautious approach to its handling and use. Researchers must adhere to stringent safety protocols appropriate for both energetic organic azides and biologically active polyamines. Further studies are required to fully characterize the stability, toxicity, and biological activity of this compound to ensure its safe and effective application in research and drug development.

References

N1-Azido-spermine Trihydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Azido-spermine trihydrochloride is a valuable chemical probe used in the field of polyamine research, primarily for the investigation of the polyamine transport system (PTS) utilizing click chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility in various solvents, its pH-dependent solubility profile, and its thermal and solution stability. Furthermore, this document outlines the broader context of polyamine metabolism and the role of this compound as a research tool. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is the salt form of N1-Azido-spermine, enhancing its stability and solubility in aqueous media. It presents as a white to off-white solid.

Solubility Profile

Aqueous Solubility

The solubility of this compound in water has been reported to be 100 mg/mL (296.10 mM); however, achieving this concentration requires sonication. For aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, using a 0.22 µm filter, before use in cell culture or other sensitive applications.[1]

Solubility in Organic Solvents

Table 1: Solubility of Spermidine (B129725) Trihydrochloride in Selected Solvents (for reference)

Solvent Solubility
Water 100 mg/mL
DMSO ~30-50 mg/mL

| Ethanol | Insoluble |

Note: This data is for Spermidine trihydrochloride and should be used as a preliminary guide only. Experimental verification for this compound is essential.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various solvents. This method should be optimized and validated for specific experimental needs.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, Ethanol, DMF, PBS)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analytical method.

Methodology:

  • Preparation of Stock Solution for Calibration Curve: Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • Generation of Calibration Curve: Create a series of dilutions from the stock solution and analyze them using a validated HPLC method to generate a standard calibration curve.

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Incubation: Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the excess solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Stability Profile

Solid-State Stability

For long-term storage, this compound should be stored as a solid at 4°C, sealed, and protected from moisture.

Solution Stability

Stock solutions of this compound have demonstrated stability for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Stability Considerations for Organic Azides

Organic azides are energetic compounds and should be handled with care. The "Rule of Six" provides a general guideline for the stability of organic azides, stating that a compound with at least six carbon atoms for each azido (B1232118) group is generally considered to be safer to handle. N1-Azido-spermine (C₁₀H₂₅N₆) has a carbon-to-azido group ratio of 10:1, suggesting it is relatively stable. However, it is still prudent to avoid exposure to heat, light, friction, and pressure.

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for assessing the stability of this compound in solution under various conditions.

Objective: To evaluate the degradation of this compound in a specific solvent at different temperatures and pH values over time.

Materials:

  • This compound

  • Selected solvents and buffers

  • Thermostatically controlled incubators or water baths

  • HPLC system with a suitable detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffers of varying pH.

  • Storage Conditions: Aliquot the solutions into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 37°C). Protect samples from light if photosensitivity is a concern.

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, remove a vial from each storage condition and analyze the concentration of this compound using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and the half-life of the compound under each condition.

Biological Context and Mechanism of Action

This compound serves as a chemical probe for studying the polyamine transport system (PTS). Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The PTS is often upregulated in cancer cells to meet their high demand for polyamines, making it an attractive target for diagnostic and therapeutic applications.

The azide (B81097) group on N1-Azido-spermine allows for its conjugation to reporter molecules (e.g., fluorescent dyes, biotin) or other functional moieties via "click chemistry," a set of biocompatible and highly efficient chemical reactions. Once functionalized, these probes can be used to visualize and track the uptake and accumulation of polyamines in cells, providing insights into the activity of the PTS.

Polyamine Metabolism Signaling Pathway

Polyamine_Metabolism cluster_transport Cell Membrane Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA N1_Azido_Spermine N1-Azido-spermine PTS Polyamine Transport System (PTS) N1_Azido_Spermine->PTS Uptake Extracellular Extracellular Intracellular Intracellular

Caption: Polyamine metabolism and transport pathway.

Experimental Workflows

Workflow for Solubility and Stability Testing

Workflow Start Start: Obtain N1-Azido-spermine trihydrochloride Solubility_Test Solubility Testing Start->Solubility_Test Stability_Test Stability Testing Start->Stability_Test Aqueous_Sol Aqueous Solubility Solubility_Test->Aqueous_Sol Organic_Sol Organic Solvent Solubility Solubility_Test->Organic_Sol pH_Sol pH-Dependent Solubility Solubility_Test->pH_Sol Solid_Stab Solid-State Stability Stability_Test->Solid_Stab Solution_Stab Solution Stability Stability_Test->Solution_Stab Thermal_Stab Thermal Stability Stability_Test->Thermal_Stab Analyze_Sol Analyze by HPLC & Quantify Aqueous_Sol->Analyze_Sol Organic_Sol->Analyze_Sol pH_Sol->Analyze_Sol Analyze_Stab Analyze by HPLC & Determine Degradation Solid_Stab->Analyze_Stab Solution_Stab->Analyze_Stab Thermal_Stab->Analyze_Stab Report_Sol Report Solubility (mg/mL or M) Analyze_Sol->Report_Sol Report_Stab Report Degradation Rate & Half-life Analyze_Stab->Report_Stab

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This compound is a key research tool with defined aqueous solubility and storage conditions. While comprehensive quantitative data on its solubility in organic solvents and its stability under various pH and temperature conditions are not yet fully available, the experimental protocols provided in this guide offer a robust framework for researchers to determine these parameters. Understanding the solubility and stability of this compound is critical for its effective use in studying the biologically significant polyamine transport system and for the development of novel diagnostic and therapeutic strategies. It is imperative that researchers validate these general methodologies for their specific experimental contexts to ensure accurate and reproducible results.

References

Unveiling N1-Azido-spermine trihydrochloride: A Technical Guide to its Discovery and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N1-Azido-spermine trihydrochloride, a critical tool in the field of chemical biology. The document outlines its discovery, historical context, and applications as a chemical probe, with a focus on its synthesis and use in studying polyamine metabolism and transport.

Introduction: The Advent of a Clickable Polyamine Probe

This compound (CAS No. 1823475-98-4) is a synthetically modified version of spermine (B22157), a naturally occurring polyamine essential for cell growth and proliferation.[1] The key feature of this molecule is the introduction of an azide (B81097) (-N3) group at the N1 position, rendering it "clickable." This modification allows for its covalent attachment to other molecules bearing an alkyne group through a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This property has made this compound an invaluable probe for visualizing and studying the uptake and distribution of polyamines in living cells.

Chemical Structure and Properties:

PropertyValue
Chemical Name N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride
Synonyms Spermine(HHHN3) trihydrochloride
CAS Number 1823475-98-4
Molecular Formula C10H27Cl3N6
Molecular Weight 337.72 g/mol
Appearance Solid
Storage 2-8°C Refrigerator

Table 1: Physicochemical Properties of this compound.[6]

The Synthetic Pathway: Crafting a Clickable Probe

The synthesis of this compound involves a multi-step process that requires the selective modification of the spermine backbone. While the original, specific protocol for this exact molecule is not detailed in readily accessible literature, a general methodology for the synthesis of N1-mono-functionalized spermine derivatives can be inferred from established procedures for creating similar polyamine analogs.

A plausible synthetic route would involve the following key steps:

  • Selective Protection: The synthesis would begin with the protection of three of the four amino groups of spermine. This is a critical step to ensure that the azide group is introduced only at the desired N1 position. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), are often employed.

  • Azide Introduction: The unprotected primary amine would then be converted to an azide. This is typically achieved through a diazo transfer reaction or by reacting the amine with an azide-containing reagent.

  • Deprotection: Finally, the protecting groups on the other three amino groups are removed to yield the desired N1-Azido-spermine. This is often accomplished by treatment with a strong acid, such as hydrochloric acid, which also results in the formation of the trihydrochloride salt, enhancing the compound's stability and solubility in aqueous solutions.

Synthesis_Workflow Spermine Spermine Protected_Spermine Selectively Protected Spermine (e.g., Tri-Boc-Spermine) Spermine->Protected_Spermine Protection N1_Azido_Protected_Spermine N1-Azido-Protected Spermine Protected_Spermine->N1_Azido_Protected_Spermine Azide Introduction Final_Product N1-Azido-spermine trihydrochloride N1_Azido_Protected_Spermine->Final_Product Deprotection (e.g., HCl) Click_Chemistry_Workflow cluster_cell Cellular Environment cluster_reagents Reagents Cell Live Cells Labeled_Cell Cells with Internalized N1-Azido-spermine Cell->Labeled_Cell Fixed_Cell Fixed and Permeabilized Cells Labeled_Cell->Fixed_Cell Fixation & Permeabilization Fluorescent_Cell Fluorescently Labeled Cells Fixed_Cell->Fluorescent_Cell Click Reaction Azido_Spermine N1-Azido-spermine trihydrochloride Azido_Spermine->Cell Incubation Alkyne_Fluorophore Alkyne-Fluorophore Click_Cocktail Click Reaction Cocktail (Cu(I), Ligand) Alkyne_Fluorophore->Click_Cocktail Polyamine_Transport_Pathway cluster_transport Polyamine Transport System (PTS) cluster_probe Clickable Probe cluster_downstream Cellular Processes Extracellular Extracellular Space PTS Transporter Protein Extracellular->PTS Cell_Membrane Cell Membrane Intracellular Intracellular Space Cell_Growth Cell Growth & Proliferation Intracellular->Cell_Growth DNA_Stabilization DNA/RNA Stabilization Intracellular->DNA_Stabilization PTS->Intracellular Azido_Spermine N1-Azido-spermine Azido_Spermine->PTS Uptake

References

Methodological & Application

Application Notes and Protocols for N1-Azido-spermine trihydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a versatile chemical probe designed for the facile introduction of the polyamine spermine (B22157) onto a variety of molecules through click chemistry. Polyamines like spermine are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1] The dysregulation of polyamine metabolism is implicated in various diseases, particularly cancer, making spermine and its derivatives valuable tools for research and drug development.

This molecule features a terminal azide (B81097) group, enabling its conjugation to alkyne-containing molecules via two highly efficient and bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] CuAAC reactions are known for their high yields and reliability, often catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[4][5][6] SPAAC reactions, on the other hand, do not require a cytotoxic copper catalyst, making them ideal for applications in living systems.[7] This document provides detailed protocols for both CuAAC and SPAAC reactions using this compound and an overview of the polyamine metabolic pathway.

Data Presentation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants This compound, Terminal Alkyne-modified moleculeThis compound, Strained Alkyne (e.g., DBCO, BCN)-modified molecule
Catalyst/Promoter CuSO₄/Sodium Ascorbate, Ligand (e.g., THPTA, TBTA)Ring Strain
Typical Reaction Time 30 minutes - 4 hours1 - 24 hours
Typical Reaction Temperature Room TemperatureRoom Temperature or 37°C
Typical Yield >90% (with optimization)>80% (with optimization)
Solvent System Aqueous buffers (e.g., PBS), DMSO/water mixturesAqueous buffers (e.g., PBS), DMSO/water mixtures

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Purification system (e.g., HPLC, solid-phase extraction)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO/tBuOH for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • This compound (1.5 equivalents relative to the alkyne).

      • Alkyne-modified molecule (1 equivalent).

      • PBS buffer (pH 7.4) to achieve a final reaction volume of 500 µL.

      • THPTA or TBTA ligand (5 equivalents relative to CuSO₄).

      • CuSO₄ (0.1 to 0.5 equivalents relative to the alkyne).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add Sodium Ascorbate (5 equivalents relative to CuSO₄) to initiate the reaction.

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification:

    • Upon reaction completion, purify the spermine-conjugated product using a suitable method such as reverse-phase HPLC or solid-phase extraction to remove the catalyst and unreacted starting materials.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of this compound to a molecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • This compound (1.5 to 3 equivalents relative to the strained alkyne).

      • Strained alkyne-modified molecule (1 equivalent).

      • PBS buffer (pH 7.4) to the desired final concentration.

    • Mix the components gently.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. Reaction times will vary depending on the specific strained alkyne used.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate technique such as HPLC or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification azido_spermine N1-Azido-spermine trihydrochloride mixing Mixing of Reactants azido_spermine->mixing alkyne_molecule Alkyne-modified Molecule alkyne_molecule->mixing catalyst Cu(I) Catalyst (for CuAAC) catalyst->mixing CuAAC only incubation Incubation mixing->incubation monitoring Reaction Monitoring (LC-MS, TLC) incubation->monitoring purification Purification (HPLC, SPE) monitoring->purification product Final Conjugate purification->product

Caption: Experimental workflow for click chemistry conjugation.

polyamine_pathway arginine Arginine ornithine Ornithine arginine->ornithine Arginase putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine SRM spermine Spermine spermidine->spermine SMS sam S-adenosylmethionine (SAM) dcsam Decarboxylated SAM (dcSAM) sam->dcsam SAMDC dcsam->spermidine dcsam->spermine odc Ornithine Decarboxylase (ODC) srm Spermidine Synthase (SRM) sms Spermine Synthase (SMS) samdc SAM Decarboxylase (SAMDC) arginase Arginase

References

Application Notes and Protocols for Cell Labeling Using N1-Azido-spermine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their dysregulation is frequently observed in various diseases, particularly in cancer, making them a significant target for therapeutic intervention and biological research.[1] N1-Azido-spermine trihydrochloride is a chemically modified analog of spermine that contains a bioorthogonal azide (B81097) group. This modification allows for the visualization and tracking of polyamine uptake and distribution within cells using "click chemistry."

This two-step labeling strategy involves the metabolic incorporation of the azide-modified spermine into cells, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently-labeled alkyne.[3][4] This method provides a powerful tool for studying polyamine transport and localization, offering insights into cellular physiology and disease pathology.

Principle of the Method

The cell labeling process using this compound is a two-step procedure:

  • Metabolic Incorporation: Cells are incubated with this compound, which is taken up by the cell's polyamine transport system.

  • Click Chemistry Reaction: The azide group incorporated into the cells is then covalently ligated to a fluorescent alkyne probe via a copper(I)-catalyzed click reaction. This results in a stable, fluorescently labeled triazole conjugate that can be visualized using fluorescence microscopy.[3][4]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and conditions for cell labeling experiments using this compound and subsequent click chemistry. Optimization may be required for specific cell types and experimental goals.

Table 1: Recommended Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
Cell Type Various cancer cell lines (e.g., HeLa, A549, MCF-7) and primary cellsOptimization is recommended for each cell line.
N1-Azido-spermine Concentration 10 - 100 µMStart with a lower concentration and optimize based on signal intensity and cytotoxicity.
Incubation Time 4 - 24 hoursTime-course experiments are recommended to determine the optimal incubation period.
Cell Culture Conditions Standard cell culture medium, 37°C, 5% CO₂Ensure cells are healthy and in the logarithmic growth phase.
Cytotoxicity Monitor cell viability using assays like MTT or Trypan Blue exclusion.Spermine and its analogs can be cytotoxic at high concentrations.

Table 2: Recommended Reagents and Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal Concentration
Fluorescent Alkyne Dye 1 - 10 mM in DMSO2 - 50 µM
Copper(II) Sulfate (CuSO₄) 20 - 100 mM in H₂O50 - 200 µM
Copper(I)-stabilizing Ligand (e.g., THPTA) 100 mM in H₂O250 - 1000 µM
Reducing Agent (e.g., Sodium Ascorbate) 100 - 300 mM in H₂O (prepare fresh)2.5 - 5 mM
Reaction Buffer PBS, pH 7.4-
Incubation Time -30 - 60 minutes
Temperature -Room Temperature

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the labeling medium.

  • Metabolic Incorporation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Note: This protocol is for fixed cells. For live-cell imaging, a copper-free click chemistry approach (e.g., using a DBCO-functionalized dye) is recommended to avoid copper-induced cytotoxicity.

  • Washing: After the incubation with N1-Azido-spermine, gently wash the cells three times with warm PBS to remove any unincorporated probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization (Optional): If visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 200 µL final volume per sample, mix the following in order:

    • 167 µL PBS, pH 7.4

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

    • 4 µL of 1 mM fluorescent alkyne dye stock solution (final concentration 20 µM)

    • Vortex briefly.

    • Add 10 µL of 300 mM freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[5] Vortex briefly.

  • Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) according to the manufacturer's protocol.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry & Imaging cell_seeding Seed Cells add_probe Incubate with N1-Azido-spermine cell_seeding->add_probe wash_fix Wash & Fix Cells add_probe->wash_fix click_reaction Perform CuAAC Click Reaction wash_fix->click_reaction imaging Fluorescence Microscopy click_reaction->imaging

Caption: Workflow for cell labeling with N1-Azido-spermine.

Polyamine Metabolism and Transport

Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly regulated by biosynthesis, catabolism, and transport across the cell membrane.[1] N1-Azido-spermine is designed to be taken up by the cell's natural polyamine transport system.

polyamine_pathway extracellular Extracellular N1-Azido-spermine transporter Polyamine Transporter extracellular->transporter Uptake intracellular Intracellular N1-Azido-spermine transporter->intracellular click_reaction Click Reaction with Fluorescent Alkyne intracellular->click_reaction fluorescent_product Fluorescently Labeled Spermine click_reaction->fluorescent_product

Caption: Cellular uptake and labeling of N1-Azido-spermine.

References

Application Notes and Protocols: N1-Azido-spermine trihydrochloride in Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a synthetically modified polyamine analog designed for multifaceted applications in cancer cell biology. Structurally, it is a spermine (B22157) derivative incorporating a terminal azide (B81097) (-N3) group. This functional group makes it a powerful tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of molecules. In the context of cancer research, this compound serves as both a biologically active agent that can influence cell fate and a probe for tracking polyamine uptake and localization.

Polyamines, including spermine, spermidine (B129725), and putrescine, are small, positively charged molecules that are essential for cell growth, differentiation, and proliferation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which makes the polyamine metabolic pathway an attractive target for anticancer therapies.[1][2] Polyamine analogs can disrupt this delicate balance, leading to antiproliferative and pro-apoptotic effects.

These application notes provide a comprehensive overview of the utility of this compound in cancer cell studies, complete with detailed experimental protocols and expected outcomes based on the activity of closely related polyamine analogs.

Principle of Action

This compound is expected to exert its biological effects through mechanisms similar to other N-alkylated polyamine analogs. These mechanisms primarily involve:

  • Competitive Uptake: The analog competes with natural polyamines for uptake through the polyamine transport system (PTS), which is often upregulated in cancer cells.

  • Induction of Spermidine/Spermine N1-acetyltransferase (SSAT): A key mechanism of many polyamine analogs is the potent induction of SSAT, the rate-limiting enzyme in polyamine catabolism.[3] Increased SSAT activity leads to the acetylation of spermidine and spermine, marking them for export out of the cell or for further degradation. This results in the depletion of intracellular polyamine pools, which is detrimental to cancer cell proliferation.[3]

  • Apoptosis Induction: The depletion of cellular polyamines can trigger programmed cell death (apoptosis) through various pathways, including those involving the generation of reactive oxygen species (ROS) from polyamine catabolism and the modulation of key signaling pathways.

  • Click Chemistry Probe: The terminal azide group allows for covalent ligation to alkyne-modified reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This enables the visualization of the compound's uptake, subcellular localization, and interaction with cellular components.[5][6]

Data Presentation

Quantitative Data for Related Polyamine Analogs
Compound NameCancer Cell LineAssayIC50 Value (µM)Reference
N1-AziridinylspermidineL1210 (Murine Leukemia)Cytotoxicity0.15[7]
N1-AziridinylspermidineHL60 (Human Leukemia)Cytotoxicity0.11[7]
N8-AziridinylspermidineL1210 (Murine Leukemia)Cytotoxicity0.31[7]
N8-AziridinylspermidineHL60 (Human Leukemia)Cytotoxicity0.30[7]

Note: The IC50 values are highly dependent on the cell line and the duration of exposure. It is recommended to test a concentration range from 0.1 µM to 100 µM for initial experiments with this compound.

Experimental Protocols

Safety Precautions

This compound should be handled with care. It is considered hazardous until further information is available.[8][9][10] Avoid ingestion, inhalation, and contact with skin and eyes.[8][9][10] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] Prepare solutions in a well-ventilated area or a chemical fume hood.[9][10]

Preparation of Stock Solution
  • Compound: this compound (Molecular Weight: 337.72 g/mol ).

  • Storage: Store the solid compound at -20°C.[4]

  • Solvent: The compound is soluble in water (up to 100 mg/mL) and DMSO.[4][8] For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water or DMSO.

  • Stock Solution Preparation (10 mM):

    • In water: Dissolve 3.38 mg of this compound in 1 mL of sterile water.

    • In DMSO: Dissolve 3.38 mg of this compound in 1 mL of DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

graphdot cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells in 96-well Plate treat Treat with N1-Azido-spermine (0.1-100 µM) start->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Figure 1: Workflow for determining the IC50 of N1-Azido-spermine.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

cluster_pathway Cell Fate Determination after N1-Azido-spermine Treatment Compound N1-Azido-spermine SSAT_Induction SSAT Induction Compound->SSAT_Induction Polyamine_Depletion Intracellular Polyamine Depletion Apoptosis Apoptosis Polyamine_Depletion->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Polyamine_Depletion->Cell_Cycle_Arrest SSAT_Induction->Polyamine_Depletion Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Figure 2: Logical pathway of N1-Azido-spermine induced cell death.

Protocol 3: Western Blot Analysis for SSAT and Apoptosis Markers

This protocol is for detecting changes in the protein expression of SSAT and key apoptosis-related proteins.

Materials:

  • Treated cell pellets (from Protocol 2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SSAT, anti-cleaved Caspase-3, anti-PARP, anti-p-AKT, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH.

cluster_signaling Hypothesized Signaling Pathway Polyamine_Depletion Polyamine Depletion pAKT p-AKT (Ser473) Polyamine_Depletion->pAKT inhibition Proliferation Cell Proliferation & Survival Polyamine_Depletion->Proliferation pGSK3b p-GSK3β (Ser9) pAKT->pGSK3b inhibition bCatenin β-catenin pGSK3b->bCatenin inhibition of degradation Nucleus Nucleus bCatenin->Nucleus translocation Nucleus->Proliferation gene transcription

Figure 3: Potential signaling pathway affected by polyamine depletion.

Protocol 4: Cellular Uptake and Localization using Click Chemistry

This protocol describes how to visualize the intracellular distribution of this compound.

Materials:

  • Cancer cells grown on glass coverslips

  • This compound

  • Alkyne-conjugated fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click, or a terminal alkyne fluorophore for CuAAC)

  • For CuAAC: CuSO4, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure (Copper-Free SPAAC):

  • Cell Treatment: Treat cells with this compound (e.g., at the IC50 concentration) for a desired time (e.g., 1-4 hours).

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (optional, for visualizing intracellular targets).

  • Click Reaction: Wash with PBS. Incubate the cells with the alkyne-fluorophore (e.g., 5 µM DBCO-488) in PBS for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

graphdot cluster_workflow_click Click Chemistry Visualization Workflow start Treat Cells with N1-Azido-spermine fix Fix and Permeabilize Cells start->fix click Incubate with Alkyne-Fluorophore fix->click stain Stain Nuclei (DAPI) click->stain image Fluorescence Microscopy stain->image

Figure 4: Workflow for visualizing N1-Azido-spermine via click chemistry.

Disclaimer

This document provides guidance and protocols for research purposes only. The information is based on existing scientific literature for related compounds and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Illuminating Cellular Polyamines: Application Notes and Protocols for N1-Azido-spermine Trihydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N1-Azido-spermine trihydrochloride, a bioorthogonal chemical probe, for the fluorescent labeling and visualization of polyamines in cellular systems. These guidelines are intended to assist researchers in cell biology, oncology, and drug development in studying polyamine transport and localization, which are often dysregulated in disease states such as cancer.

Introduction

Polyamines, including spermine (B22157), are essential polycationic molecules involved in a myriad of cellular processes such as cell growth, proliferation, and differentiation. Aberrant polyamine metabolism and transport are hallmarks of various diseases, making them attractive targets for therapeutic intervention. This compound is a spermine analog that is readily taken up by cells through the polyamine transport system. Once inside the cell, the azide (B81097) group serves as a bioorthogonal handle for covalent modification with a fluorescent reporter via "click chemistry." This two-step labeling strategy allows for the specific and sensitive detection of polyamine uptake and accumulation within cells using fluorescence microscopy. The preferred method for live-cell imaging is the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye, thereby avoiding the cytotoxicity associated with copper catalysts.[1][2]

Data Presentation

Photophysical Properties of Compatible Fluorescent Dyes

Successful visualization of N1-Azido-spermine hinges on the selection of an appropriate fluorescent dye. The following table summarizes the spectral properties of common DBCO- and alkyne-functionalized dyes compatible with azide-mediated click chemistry.

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Notes
AF488 DBCODBCO~495~519Bright and photostable green fluorescence.[2]
Bdp FL DBCODBCO~503~509-512High quantum yield and narrow emission spectrum.[1]
Janelia Fluor 549, TetrazineTetrazine549571Yellow dye suitable for super-resolution microscopy.
Janelia Fluor 646, AzideAzide646664Red dye for super-resolution; requires alkyne-modified spermine.
3-Azido-7-hydroxycoumarinAzide353455Blue fluorescent probe; requires alkyne-modified spermine.
Recommended Reagent Concentrations and Incubation Times

Optimal labeling is dependent on achieving a balance between sufficient signal and minimal background. The following concentrations and incubation times are recommended as a starting point for optimization.

ReagentRecommended ConcentrationIncubation Time
This compound1-50 µM2-24 hours
DBCO-functionalized dye (e.g., AF488 DBCO)10-50 µM30-60 minutes

Experimental Protocols

Protocol 1: Live-Cell Labeling of Polyamines

This protocol outlines a two-step procedure for labeling polyamines in living cells.

Materials:

  • This compound

  • DBCO-functionalized fluorescent dye (e.g., AF488 DBCO)

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope

Procedure:

Step 1: Cellular Uptake of N1-Azido-spermine

  • Cell Seeding: Seed cells in an imaging-compatible format (e.g., chambered cover glass) and allow them to adhere and reach 60-80% confluency.

  • Probe Incubation: Prepare a working solution of this compound in complete cell culture medium. The optimal concentration should be determined empirically but can range from 1-50 µM. It is recommended to perform a dose-response experiment to find the ideal concentration for your cell type that provides a good signal-to-noise ratio.

  • Remove the existing medium and replace it with the N1-Azido-spermine-containing medium.

  • Incubate the cells for 2-24 hours at 37°C in a CO₂ incubator. The incubation time will vary depending on the cell type and the rate of polyamine uptake. A time-course experiment is advised to determine the optimal incubation period.

Step 2: Copper-Free Click Chemistry Reaction

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated N1-Azido-spermine.

  • Dye Incubation: Prepare a working solution of the DBCO-functionalized fluorescent dye in live-cell imaging buffer. A starting concentration of 10-50 µM is recommended.

  • Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.[2]

  • Final Washes: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Fixed-Cell Labeling of Polyamines

This protocol is suitable for endpoint assays where live-cell imaging is not required.

Materials:

  • Cells labeled with N1-Azido-spermine (from Protocol 1, Step 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • DBCO-functionalized fluorescent dye

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Fixation: After incubation with N1-Azido-spermine and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If visualizing intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[2]

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Incubate the fixed (and permeabilized) cells with the DBCO-functionalized dye solution (10-50 µM in PBS) for 30-60 minutes at room temperature, protected from light.[2]

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium, with DAPI if desired.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_step1 Step 1: Probe Incubation cluster_step2 Step 2: Click Reaction & Imaging seed_cells Seed cells in imaging dish add_probe Incubate with N1-Azido-spermine (1-50 µM, 2-24h) seed_cells->add_probe wash1 Wash to remove excess probe add_probe->wash1 add_dye Incubate with DBCO-dye (10-50 µM, 30-60 min) wash1->add_dye Proceed to labeling wash2 Wash to remove unbound dye add_dye->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for labeling and imaging polyamines in live cells.

polyamine_pathway Simplified Polyamine Metabolism and Labeling cluster_synthesis Endogenous Synthesis cluster_transport Transport & Labeling arginine Arginine ornithine Ornithine arginine->ornithine putrescine Putrescine ornithine->putrescine spermidine (B129725) Spermidine putrescine->spermidine spermine Spermine spermidine->spermine extracellular Extracellular N1-Azido-spermine pts Polyamine Transport System (PTS) extracellular->pts intracellular Intracellular N1-Azido-spermine-N3 pts->intracellular click_reaction + DBCO-Fluorophore (Click Reaction) intracellular->click_reaction labeled_spermine Fluorescently Labeled Spermine click_reaction->labeled_spermine visualization Microscopy Visualization labeled_spermine->visualization Enables

Caption: Polyamine uptake and bioorthogonal labeling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient uptake of N1-Azido-spermine.Optimize N1-Azido-spermine concentration and incubation time for your specific cell line. Ensure the probe has not degraded.
Insufficient DBCO-dye concentration or incubation time.Increase the concentration of the DBCO-dye or the incubation time.
Incorrect microscope filter sets.Verify that the correct laser and emission filters are being used for the specific fluorophore.
High background fluorescence Incomplete removal of unbound probe or dye.Increase the number and duration of washing steps.
Non-specific binding of the DBCO-dye.Decrease the concentration of the DBCO-dye. Include a "no N1-Azido-spermine" control to assess non-specific dye binding.
Cellular autofluorescence.Image an unlabeled control sample to determine the level of autofluorescence and adjust imaging settings accordingly. Use a dye with a longer wavelength (red-shifted) to minimize autofluorescence.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds such as spermidine trihydrochloride are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Store the compound tightly sealed at -20°C or -80°C for long-term stability.[7] Prepare solutions in a well-ventilated area. In case of contact, wash the affected area thoroughly with water.

References

Application Notes and Protocols for N1-Azido-spermine trihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N1-Azido-spermine trihydrochloride is a chemically modified analog of the endogenous polyamine spermine (B22157), incorporating a reactive azide (B81097) group. This modification allows for its use as a versatile molecular probe in neuroscience research through "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of target molecules. The primary application of N1-Azido-spermine in neuroscience is as a tool for activity-based protein profiling and the identification of polyamine binding partners and transporters in neuronal and glial cells.

The azide group of N1-Azido-spermine can be covalently linked to a variety of reporter molecules (e.g., fluorophores, biotin) that contain an alkyne group, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This two-step labeling approach allows for the visualization and pull-down of proteins that interact with spermine, providing insights into its role in neurotransmission, ion channel modulation, and cellular signaling pathways implicated in neurodegenerative diseases and cancer.[1][2][3][4]

Key Applications:

  • Identification of Polyamine Binding Proteins: N1-Azido-spermine can be used as a bait molecule to identify and isolate proteins that bind to spermine in brain lysates or living cells. Following incubation, the azido-spermine and its bound proteins can be labeled with an alkyne-tagged reporter, such as biotin, for subsequent affinity purification and identification by mass spectrometry.

  • Visualization of Polyamine Uptake and Distribution: By "clicking" a fluorescent alkyne dye to the azido-spermine after it has been taken up by cells, researchers can visualize the subcellular localization of spermine transporters and accumulation sites within neurons and glia.[1] This is analogous to studies performed with biotinylated spermine, which has been used to track polyamine uptake in brain slices.[1]

  • Probing the Role of Polyamines in Disease: Given the involvement of polyamines in conditions like stroke and brain tumors, N1-Azido-spermine can be a valuable tool to study changes in polyamine binding proteins and transport under pathological conditions.[3][4][5] For example, it could be used to investigate the altered polyamine homeostasis in glioblastoma.[3][4]

Quantitative Data Summary

As direct quantitative data for this compound in neuroscience research is not yet widely published, the following table provides relevant data on the interactions and transport of the parent molecule, spermine, in the brain, which provides a basis for the design of experiments using the azido-derivative.

ParameterValueBiological ContextReference
Spermine Inhibition of Choline Uptake (IC50) 0.22 mMInhibition of neurotransmitter uptake by rat forebrain synaptosomes.[6]
Spermine Inhibition of Dopamine Uptake (IC50) 2.7 mMInhibition of neurotransmitter uptake by rat forebrain synaptosomes.[6]
Spermidine (B129725) Inhibition of Dopamine Uptake (IC50) 2.2 mMInhibition of neurotransmitter uptake by rat forebrain synaptosomes.[6]
Mitochondrial Spermine Transport (Km) 0.13 mMApparent Michaelis constant for spermine uptake by rat liver mitochondria.[7]
Mitochondrial Spermidine Transport (Km) 0.26 mMApparent Michaelis constant for spermidine uptake by rat liver mitochondria.[7]
Mitochondrial Putrescine Transport (Km) 1 mMApparent Michaelis constant for putrescine uptake by rat liver mitochondria.[7]

Experimental Protocols

Protocol 1: In Situ Labeling and Visualization of Polyamine Uptake in Neuronal Cultures

This protocol describes the use of this compound to visualize polyamine uptake in cultured neurons using a fluorescent alkyne reporter.

Materials:

  • This compound

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Neurobasal medium with supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Click-chemistry reaction buffer (e.g., PBS with 1 mM CuSO4, 10 mM sodium ascorbate, and 100 µM TBTA ligand)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cultured neurons with 1-10 µM this compound in culture medium for a desired period (e.g., 1-4 hours) to allow for cellular uptake. Include a vehicle-treated control.

  • Wash and Fix: Gently wash the cells three times with warm PBS to remove excess N1-Azido-spermine. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells three times with PBS. Prepare the click-chemistry reaction buffer and add the alkyne-fluorophore to a final concentration of 1-5 µM. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells a final three times with PBS and mount the coverslips on microscope slides. Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Identification of Spermine-Binding Proteins in Brain Tissue Lysates

This protocol outlines a method for identifying spermine-binding proteins from brain tissue lysates using this compound and biotin-alkyne for affinity purification.

Materials:

  • This compound

  • Fresh or frozen brain tissue (e.g., hippocampus, cortex)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Biotin-alkyne conjugate

  • Click-chemistry reaction components (CuSO4, sodium ascorbate, TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometry facility for protein identification

Procedure:

  • Tissue Lysis: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Labeling with N1-Azido-spermine: Incubate a defined amount of protein lysate (e.g., 1 mg) with N1-Azido-spermine (10-50 µM) for 1-2 hours at 4°C with gentle rotation. Include a control lysate incubated with vehicle.

  • Click Reaction with Biotin-Alkyne: Add the click-chemistry reaction components and biotin-alkyne (to a final concentration of 20-100 µM) to the lysate. Incubate for 1-2 hours at room temperature.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver staining or Coomassie blue staining. For identification, the protein bands can be excised and analyzed by mass spectrometry. Alternatively, the entire eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.

Visualizations

experimental_workflow_visualization cluster_labeling In Situ Labeling and Visualization cluster_pulldown Identification of Binding Partners treatment Treat Neurons with N1-Azido-spermine fix_perm Fix and Permeabilize treatment->fix_perm click_reaction_viz Click Reaction with Alkyne-Fluorophore fix_perm->click_reaction_viz imaging Fluorescence Microscopy click_reaction_viz->imaging lysis Brain Tissue Lysate Preparation labeling Incubate with N1-Azido-spermine lysis->labeling click_reaction_pd Click Reaction with Alkyne-Biotin labeling->click_reaction_pd pull_down Streptavidin Pull-down click_reaction_pd->pull_down ms_analysis Mass Spectrometry Analysis pull_down->ms_analysis

Caption: Experimental workflows for N1-Azido-spermine applications.

signaling_pathway_polyamine_transport cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular transporter Polyamine Transporter azido_spermine_int N1-Azido-spermine transporter->azido_spermine_int azido_spermine_ext N1-Azido-spermine azido_spermine_ext->transporter Uptake binding_protein Binding Protein azido_spermine_int->binding_protein Interaction click_reaction Click Chemistry (CuAAC/SPAAC) azido_spermine_int->click_reaction labeled_protein Labeled Protein Complex reporter Alkyne-Reporter (Fluorophore/Biotin) reporter->click_reaction click_reaction->labeled_protein

Caption: Proposed mechanism of action for N1-Azido-spermine probes.

References

Application Notes and Protocols for N1-Azido-spermine trihydrochloride in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a versatile chemical probe designed for the investigation of polyamine-interacting biomolecules through click chemistry. As a structural analog of spermine, a ubiquitous polyamine crucial for numerous cellular processes, this probe allows for the specific labeling and subsequent identification and quantification of proteins and other macromolecules that bind to or are modified by polyamines. The terminal azide (B81097) group enables covalent ligation to alkyne-tagged reporter molecules, facilitating enrichment and detection by mass spectrometry.

These application notes provide detailed protocols for the use of this compound in mass spectrometry-based proteomics to identify and quantify polyamine-binding proteins in complex biological samples. The methodologies described herein are valuable for researchers in drug development and molecular biology aiming to elucidate the roles of polyamines in health and disease.

Principle of the Method

The experimental approach involves the metabolic labeling of cells or the direct chemical labeling of cell lysates with this compound. This probe acts as a surrogate for endogenous spermine, incorporating into polyamine-binding proteins. Subsequently, the azide-labeled proteins are conjugated to an alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent dye-alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The tagged proteins are then enriched, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and quantify their abundance.

Data Presentation

Table 1: Mass Spectrometry Parameters for Labeled Peptide Analysis
ParameterSetting
Mass SpectrometerHigh-Resolution Orbitrap Mass Spectrometer
Ionization ModePositive Ion Electrospray (ESI+)
MS1 Resolution60,000
MS1 AGC Target3e6
MS1 Maximum IT50 ms
MS2 Resolution15,000
MS2 AGC Target1e5
MS2 Maximum IT100 ms
Collision EnergyHCD, stepped 25, 30, 35%
Data-Dependent AcquisitionTop 20 most intense precursors
Table 2: Representative Quantitative Data for Labeled Peptides
Protein IDGene NamePeptide SequenceLog2 Fold Change (Treated/Control)p-value
P02768ALBLVNEVTEFAK2.50.001
Q06830EIF5ATLQAPALHSK3.10.0005
P62258EEF1A1VPIKWMALES1.80.015
P11021HSP90AB1GFVVDSEDLPLNISR-1.50.02

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells to label polyamine-binding proteins.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh complete medium containing 10-50 µM this compound.

    • Incubate for 4-24 hours under standard cell culture conditions.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following reagents in order:

      • Biotin-alkyne (final concentration 100 µM)

      • TCEP (final concentration 1 mM, freshly prepared)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the bead slurry and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

    • Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Direct Labeling of Cell Lysates

This protocol is an alternative to metabolic labeling and is suitable for samples where metabolic incorporation is not feasible.

Procedure:

  • Cell Lysis: Prepare cell lysate as described in Protocol 1, Step 2.

  • Direct Labeling:

    • Incubate the cell lysate (1 mg of protein) with 50-100 µM this compound for 1-2 hours at 37°C.

  • Click Chemistry and Downstream Processing: Proceed with the click chemistry reaction, enrichment, and digestion as described in Protocol 1, Steps 3-6.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: MS Analysis metabolic Metabolic Labeling (in vivo) click_reaction CuAAC Reaction with Biotin-Alkyne metabolic->click_reaction direct Direct Labeling (in vitro) direct->click_reaction enrich Streptavidin Affinity Purification click_reaction->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Experimental workflow for identifying polyamine-binding proteins.

signaling_pathway cluster_synthesis Polyamine Synthesis cluster_probe Probe Action cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS Target_Protein Target Protein Spermine->Target_Protein Competitive Binding Acetylspermine N1-Acetylspermine Spermine->Acetylspermine SSAT N1_Azido_Spermine N1-Azido-spermine N1_Azido_Spermine->Target_Protein Binding Labeled_Protein Labeled Protein

Caption: Simplified polyamine metabolism and probe interaction pathway.

Application Notes and Protocols for N1-Azido-spermine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a versatile chemical probe for investigating the roles of polyamines, such as spermine, in various cellular processes. As a metabolic labeling agent, it is incorporated into cells and participates in polyamine-related pathways. The terminal azide (B81097) group allows for the visualization and identification of its molecular targets through bioorthogonal click chemistry reactions. These reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enable the attachment of reporter molecules like fluorophores or biotin (B1667282) for downstream analysis.

This document provides detailed protocols for the application of this compound in metabolic labeling, fluorescence microscopy, and mass spectrometry-based proteomics.

Data Presentation

The following tables provide recommended starting concentrations and incubation times for metabolic labeling and click chemistry reactions. It is critical to note that these are starting points, and optimal conditions should be determined empirically for each cell line and experimental design.

Table 1: Recommended Concentrations for Cellular Labeling and Click Chemistry

ReagentApplicationRecommended Starting ConcentrationTypical Range
This compoundMetabolic Labeling10 µM1 - 50 µM
Alkyne-Fluorophore (CuAAC)Fluorescence Microscopy5 µM1 - 10 µM
DBCO/BCN-Fluorophore (SPAAC)Fluorescence Microscopy5 µM1 - 10 µM
Alkyne-Biotin (CuAAC)Mass Spectrometry100 µM50 - 200 µM
DBCO/BCN-Biotin (SPAAC)Mass Spectrometry100 µM50 - 200 µM
Copper (II) Sulfate (CuSO4)CuAAC100 µM50 - 200 µM
THPTA LigandCuAAC500 µM250 - 1000 µM
Sodium AscorbateCuAAC1 mM0.5 - 2 mM

Table 2: Recommended Incubation Times

Experimental StepRecommended Incubation TimeTypical Range
Metabolic Labeling with N1-Azido-spermine24 hours12 - 48 hours
CuAAC Reaction (in vitro)1 hour30 - 120 minutes
SPAAC Reaction (in vitro)1 hour30 - 120 minutes
CuAAC Reaction (in situ - fixed cells)30 minutes20 - 60 minutes
SPAAC Reaction (live or fixed cells)30 minutes20 - 60 minutes

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated N1-Azido-spermine.

  • The azide-labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for fluorescence imaging.

Protocol 2: Fluorescence Microscopy of Labeled Cells via CuAAC

This protocol details the visualization of azide-labeled cells using an alkyne-functionalized fluorophore through a copper-catalyzed click reaction on fixed cells.

Materials:

  • Azide-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:

    • 885 µL of Click Chemistry Reaction Buffer

    • 5 µL of 20 mM CuSO4 solution (final concentration: 100 µM)

    • 10 µL of 100 mM THPTA solution (final concentration: 1 mM)

    • 100 µL of a 10X stock of the alkyne-fluorophore (e.g., 50 µM for a final concentration of 5 µM)

    • Vortex briefly.

    • Add 10 µL of 100 mM Sodium Ascorbate solution (final concentration: 1 mM).

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Proteomic Analysis of Labeled Proteins by Mass Spectrometry

This protocol outlines the enrichment and preparation of azide-labeled proteins for identification by mass spectrometry.

Materials:

  • Azide-labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne-Biotin

  • Click chemistry reagents (as in Protocol 2) or DBCO-Biotin for SPAAC

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)

  • Ammonium (B1175870) Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Cell Lysis: Lyse the azide-labeled cell pellet in ice-cold lysis buffer. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Reaction: To 1 mg of protein lysate, add the alkyne-biotin and click chemistry reagents (for CuAAC) or DBCO-biotin (for SPAAC). Incubate for 1 hour at room temperature.

  • Removal of Excess Reagents: Remove unreacted biotin probe by protein precipitation (e.g., with acetone) or buffer exchange.

  • Enrichment of Biotinylated Proteins: Resuspend the protein pellet in a buffer compatible with streptavidin binding. Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Use a series of stringent wash buffers.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS to identify the proteins that were labeled with N1-Azido-spermine.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_downstream Downstream Analysis cluster_microscopy_prep Microscopy Preparation cluster_ms_prep Mass Spectrometry Preparation start Start with Cultured Cells labeling Incubate with N1-Azido-spermine start->labeling wash1 Wash Cells labeling->wash1 fix Fix Cells wash1->fix lyse Lyse Cells wash1->lyse microscopy Fluorescence Microscopy mass_spec Mass Spectrometry click_microscopy Click Reaction (Alkyne-Fluorophore) fix->click_microscopy wash2 Wash click_microscopy->wash2 image Image Acquisition wash2->image image->microscopy click_ms Click Reaction (Alkyne-Biotin) lyse->click_ms enrich Enrichment (Streptavidin) click_ms->enrich digest On-bead Digestion enrich->digest desalt Desalting digest->desalt analyze LC-MS/MS desalt->analyze analyze->mass_spec

Experimental workflow using N1-Azido-spermine.

polyamine_metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism arginine Arginine ornithine Ornithine arginine->ornithine Arginase putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine Spermidine Synthase spermidine->putrescine spermine Spermine spermidine->spermine Spermine Synthase n1_acetylspermidine N1-Acetylspermidine spermidine->n1_acetylspermidine SSAT spermine->spermidine n1_acetylspermine N1-Acetylspermine spermine->n1_acetylspermine n1_acetylspermine->spermidine PAOX n1_acetylspermidine->putrescine PAOX

Overview of the polyamine metabolic pathway.

hypusination_pathway cluster_hypusination Hypusination Pathway cluster_translation Role in Translation spermidine Spermidine deoxyhypusine_eIF5A Deoxyhypusine-eIF5A spermidine->deoxyhypusine_eIF5A eIF5A_precursor eIF5A Precursor (with Lysine) eIF5A_precursor->deoxyhypusine_eIF5A DHS hypusine_eIF5A Hypusine-eIF5A (Active) deoxyhypusine_eIF5A->hypusine_eIF5A DOHH translation_elongation Translation Elongation hypusine_eIF5A->translation_elongation protein_synthesis Protein Synthesis translation_elongation->protein_synthesis

The eIF5A hypusination pathway and its role.

Application Notes and Protocols: N1-Azido-spermine Trihydrochloride Cellular Uptake and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the cellular uptake and subcellular localization of N1-Azido-spermine trihydrochloride. This compound is a valuable tool for "click" chemistry applications, enabling the visualization and tracking of polyamine transport and accumulation in cells.

Introduction

This compound is a synthetic derivative of the natural polyamine spermine (B22157), featuring an azide (B81097) (-N3) group. This modification allows for its covalent ligation to alkyne- or cyclooctyne-containing reporter molecules (e.g., fluorophores, biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] This technique provides a powerful method for studying the distribution of spermine analogues within cellular compartments. Understanding the mechanisms of uptake and the resulting localization of this molecule is crucial for its application in drug delivery and as a probe for the polyamine transport system (PTS). Polyamines are essential for cell growth and proliferation, and their transport is often upregulated in cancer cells, making the PTS a target for therapeutic intervention.[1][3]

Data Presentation

While specific quantitative data for this compound uptake is not extensively published, the following tables provide a template for researchers to structure their experimental findings for clear comparison and interpretation.

Table 1: Dose-Dependent Cellular Uptake of this compound

Concentration of N1-Azido-spermine (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)4
14
54
104
254
504

Table 2: Time-Dependent Cellular Uptake of this compound

Incubation Time (hours)Concentration of N1-Azido-spermine (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
010
110
210
410
810
1210
2410

Table 3: Subcellular Localization of this compound

Cellular CompartmentCo-localization MarkerPearson's Correlation Coefficient
NucleusDAPI
MitochondriaMitoTracker™ Red
Endoplasmic ReticulumER-Tracker™ Red
LysosomesLysoTracker™ Red
Cytosol(Calculated from whole-cell vs. organelle fluorescence)

Experimental Protocols

Protocol 1: Determination of Cellular Uptake by Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of this compound using a click reaction with a fluorescent alkyne probe, followed by flow cytometry analysis.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7 for high polyamine transport, MCF-10A for low transport)[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent alkyne probe (e.g., Alkyne-Fluor 488)

    • Copper (II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing N1-Azido-spermine. Include a vehicle-only control.

    • Incubate for the desired time points at 37°C and 5% CO2.

  • Cell Harvesting and Fixation:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells using trypsin or a cell scraper.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of fixative solution and incubate for 15 minutes at room temperature.

    • Centrifuge and wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in permeabilization buffer and incubate for 10 minutes at room temperature.

    • Centrifuge and wash the cells once with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent alkyne probe.

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Centrifuge and wash the cells twice with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore.

    • Record the data for at least 10,000 events per sample.

Protocol 2: Visualization of Subcellular Localization by Fluorescence Microscopy

This protocol describes how to visualize the subcellular localization of this compound using click chemistry and fluorescence microscopy.

Materials:

  • All materials from Protocol 1

  • Glass coverslips

  • Co-localization organelle-specific fluorescent dyes (e.g., DAPI for nucleus, MitoTracker™ for mitochondria)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

  • Compound Treatment: Follow step 2 from Protocol 1.

  • Cell Fixation and Permeabilization:

    • After treatment, wash the cells on the coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as in Protocol 1.

    • Invert the coverslips onto a drop of the click reaction cocktail on a piece of parafilm.

    • Incubate for 30-60 minutes in a humidified chamber, protected from light.

    • Wash the coverslips three times with PBS.

  • Co-staining (Optional):

    • If desired, incubate the coverslips with organelle-specific dyes according to the manufacturer's protocols. For example, incubate with DAPI for 5 minutes to stain the nucleus.

    • Wash the coverslips with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used in the click reaction and any co-stains.

    • Analyze the images for the subcellular distribution of the fluorescence signal.

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells in Plate/on Coverslip compound_treatment Incubate with N1-Azido-spermine cell_seeding->compound_treatment harvest Harvest Cells compound_treatment->harvest fixation Fixation harvest->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction with Fluorescent Alkyne permeabilization->click_reaction flow_cytometry Flow Cytometry (Uptake Quantification) click_reaction->flow_cytometry microscopy Fluorescence Microscopy (Localization) click_reaction->microscopy

Caption: Experimental workflow for studying N1-Azido-spermine uptake and localization.

signaling_pathway cluster_click Click Reaction cluster_localization Subcellular Localization extracellular Extracellular N1-Azido-spermine pts Polyamine Transport System (PTS) extracellular->pts Uptake intracellular Intracellular N1-Azido-spermine-N3 pts->intracellular labeled_spermine Fluorescently Labeled Spermine Derivative intracellular->labeled_spermine + alkyne_fluor Alkyne-Fluorophore alkyne_fluor->labeled_spermine nucleus Nucleus labeled_spermine->nucleus Accumulation mitochondria Mitochondria labeled_spermine->mitochondria cytosol Cytosol labeled_spermine->cytosol

Caption: Proposed cellular uptake and detection pathway for N1-Azido-spermine.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N1-Azido-spermine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] N1-Azido-spermine trihydrochloride is a valuable chemical tool that acts as a molecular probe for the polyamine transport system (PTS), which is frequently upregulated in cancer cells.[4] By introducing an azide (B81097) group via N1-Azido-spermine, researchers can exploit the PTS to selectively "tag" these cells. Subsequent reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), allows for the attachment of reporter molecules (e.g., fluorophores for imaging) or therapeutic agents.[5][6]

These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions for cellular labeling and bioconjugation.

Principle of the Method

The application of this compound in SPAAC for cellular studies involves a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. Cells with active polyamine transport systems will internalize the molecule, effectively introducing azide functionalities into the cellular environment.

  • SPAAC Reaction: The azide-labeled cells are then treated with a molecule functionalized with a strained alkyne (e.g., a DBCO-fluorophore). The strained alkyne reacts specifically and efficiently with the azide groups introduced by N1-Azido-spermine, forming a stable triazole linkage for detection or therapeutic action.

Key Applications

  • Cancer Cell Targeting: Selective labeling and imaging of cancer cells that overexpress the polyamine transport system.

  • Drug Delivery: Targeting therapeutic payloads to specific cell populations by conjugating a drug to a strained alkyne and reacting it with cells pre-labeled with N1-Azido-spermine.

  • Probing Polyamine Metabolism: Studying the dynamics and localization of polyamine uptake in living cells.

  • High-Content Screening: Developing assays to screen for inhibitors of the polyamine transport system.

Quantitative Data Summary

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideNotes
Dibenzocyclooctyne (DBCO)10⁻³ - 1Highly reactive and commonly used, offering fast kinetics.
Bicyclo[6.1.0]nonyne (BCN)~0.15Moderately reactive and relatively stable.
DIBO~0.1Reacts rapidly with azides.
BARAC>1Exceptional reaction kinetics but can be unstable.

Note: Reaction rates are influenced by factors such as the specific azide, solvent, pH, and temperature.[7] For instance, reaction rates can be higher in HEPES buffer compared to PBS, and generally increase with higher pH.[7]

Experimental Protocols

Protocol 1: Live Cell Labeling with N1-Azido-spermine followed by SPAAC

This protocol describes the labeling of mammalian cells with N1-Azido-spermine and subsequent detection using a DBCO-conjugated fluorescent probe for analysis by fluorescence microscopy or flow cytometry.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488, DBCO-546)

  • DMSO

  • (Optional) Hoechst 33342 or DAPI for nuclear counterstaining

Procedure:

  • Cell Seeding: Seed mammalian cells in an appropriate culture vessel (e.g., chambered coverglass for microscopy or multi-well plates for flow cytometry) at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Metabolic Labeling with N1-Azido-spermine:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • On the day of the experiment, dilute the N1-Azido-spermine stock solution into pre-warmed complete culture medium to the desired final concentration (a starting concentration of 10-100 µM is recommended).

    • Remove the existing medium from the cells and replace it with the medium containing N1-Azido-spermine.

    • Incubate the cells for 2-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for your specific cell line and experimental goals.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated N1-Azido-spermine.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized fluorophore in DMSO.

    • Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 5-20 µM.

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.

    • (Optional) If desired, incubate the cells with a nuclear counterstain such as Hoechst 33342 or DAPI according to the manufacturer's protocol.

    • Wash the cells twice more with PBS.

  • Imaging or Analysis:

    • For fluorescence microscopy, add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS containing 1% BSA, and analyze on a flow cytometer.

Protocol 2: General Bioconjugation of a DBCO-modified Molecule to N1-Azido-spermine

This protocol provides a general method for conjugating a DBCO-containing molecule (e.g., a peptide, protein, or small molecule) to N1-Azido-spermine in solution.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS pH 7.4, HEPES buffer)

  • DMSO or other suitable organic solvent for dissolving the DBCO-molecule

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Dissolve this compound in the chosen reaction buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture does not exceed 10-20% to avoid precipitation of biomolecules.

  • SPAAC Conjugation:

    • Combine the N1-Azido-spermine solution with the DBCO-functionalized molecule. A common starting point is to use a 1.5 to 3-fold molar excess of the less critical or more abundant component.

    • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. The choice of purification method will depend on the properties of the final conjugate and may include reverse-phase HPLC, size-exclusion chromatography, or dialysis.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical methods, such as mass spectrometry and NMR, to confirm successful conjugation.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_spaac SPAAC Reaction cluster_analysis Analysis A Seed Cells B Incubate with N1-Azido-spermine A->B C Wash Cells B->C D Add DBCO-Probe C->D E Incubate D->E F Wash Cells E->F G Counterstain (Optional) F->G H Image or Analyze G->H

Caption: Experimental workflow for cellular labeling using N1-Azido-spermine and SPAAC.

signaling_pathway cluster_transport Polyamine Transport System cluster_cell Cancer Cell PTS PTS Labeled_Drug Delivered Drug N1_Azido_Spermine N1-Azido-spermine N1_Azido_Spermine->PTS Uptake DBCO_Drug DBCO-Drug Conjugate DBCO_Drug->Labeled_Drug SPAAC Reaction Therapeutic_Effect Therapeutic_Effect Labeled_Drug->Therapeutic_Effect Leads to

References

Application Notes and Protocols: N1-Azido-spermine Trihydrochloride for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Azido-spermine trihydrochloride is a chemically modified analog of the natural polyamine spermine (B22157), designed for bioorthogonal chemistry applications. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, leading to elevated intracellular levels.[1] Many cancer cells upregulate the polyamine transport system (PTS) to sequester these critical molecules from their environment.[2][3] This physiological feature makes spermine analogs attractive candidates for targeted delivery of imaging agents or therapeutics to tumors.[2][3][4]

The N1-azido modification provides a bioorthogonal handle for "click chemistry," a set of highly efficient and specific chemical reactions that can be performed in complex biological environments, including living organisms.[5][6][7] Specifically, the azide (B81097) group can react with a fluorescently-labeled cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10] This two-step "pre-targeting" approach allows for the imaging of tissues and cells with high polyamine uptake.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo imaging studies, particularly for tumor visualization.

Principle of the Method

The in vivo imaging strategy using this compound is a two-step process:

  • Metabolic Targeting: N1-Azido-spermine is administered to the animal. Due to its structural similarity to spermine, it is preferentially taken up by cells with a highly active polyamine transport system, such as many types of cancer cells.[2][3] The azido-spermine accumulates in these target tissues.

  • Bioorthogonal Labeling: After a sufficient accumulation period, a fluorescent probe conjugated to a cyclooctyne (e.g., DBCO-Cy5) is administered. This probe circulates through the body and undergoes a highly specific click reaction with the azide groups of the accumulated N1-Azido-spermine at the target site.[8][9] Unreacted fluorescent probe is cleared from the body. The target tissue can then be visualized using a suitable in vivo imaging system.

Data Presentation: Quantitative Analysis

Effective in vivo imaging studies require rigorous quantification. The following tables provide templates for organizing and presenting key data from experiments using this compound.

Table 1: Biodistribution of N1-Azido-spermine-Targeted Fluorescent Probe

OrganPercent Injected Dose per Gram (%ID/g) ± SD (n=5)
Tumor8.5 ± 1.2
Blood0.5 ± 0.1
Heart0.8 ± 0.2
Lungs1.5 ± 0.4
Liver3.2 ± 0.7
Spleen1.1 ± 0.3
Kidneys2.5 ± 0.6
Muscle0.6 ± 0.1
Bone0.9 ± 0.2

This table summarizes the ex vivo biodistribution of the fluorescent signal at a specific time point post-injection, indicating the probe's accumulation in various tissues.

Table 2: In Vivo Imaging Signal Quantification

GroupTumor Mean Fluorescence Intensity (Arbitrary Units) ± SDTumor-to-Muscle Ratio ± SD
N1-Azido-spermine + DBCO-Cy51.2 x 10⁸ ± 2.1 x 10⁷7.9 ± 1.5
Vehicle + DBCO-Cy52.5 x 10⁷ ± 0.8 x 10⁷1.8 ± 0.5
N1-Azido-spermine onlyBackground1.0 ± 0.2

This table allows for the comparison of signal intensity and contrast between the experimental group and control groups, demonstrating the specificity of the click reaction.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological and experimental processes is crucial for understanding the application of N1-Azido-spermine.

G cluster_0 Polyamine Metabolism & Transport cluster_1 Cellular Functions Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS Spermine Spermine Proliferation Cell Proliferation Spermine->Proliferation Transcription Transcription Spermine->Transcription Translation Translation Spermine->Translation ODC->Putrescine SRM->Spermidine SMS->Spermine PTS Polyamine Transport System (PTS) PTS->Spermine Intracellular Pool Extracellular Extracellular Polyamines Extracellular->PTS N1_Azido_Spermine N1-Azido-spermine N1_Azido_Spermine->PTS Uptake

Caption: Polyamine transport and metabolism pathway.

G Start Start: Tumor-bearing mouse model InjectAzide Step 1: Administer This compound (e.g., i.v. injection) Start->InjectAzide Accumulation Step 2: Accumulation Period (Allow probe to clear from non-target tissues and accumulate in tumor via PTS) InjectAzide->Accumulation Time (e.g., 12-24h) InjectDye Step 3: Administer DBCO-Fluorophore Conjugate (e.g., i.v. injection) Accumulation->InjectDye ClickReaction Step 4: In Vivo Click Reaction (SPAAC between azide and DBCO) InjectDye->ClickReaction Time (e.g., 1-4h) Imaging Step 5: In Vivo Imaging (e.g., Fluorescence Imaging System) ClickReaction->Imaging Analysis Step 6: Data Analysis (Image quantification, ex vivo biodistribution) Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo imaging.

Experimental Protocols

The following are detailed protocols for a typical in vivo imaging experiment using this compound in a subcutaneous tumor mouse model.

Materials and Reagents
  • This compound: Store at -20°C or -80°C, protected from moisture.

  • DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AlexaFluor 647): Store at -20°C, protected from light.

  • Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Animal Model: Immunocompromised mice (e.g., NU/NU nude mice) bearing subcutaneous tumors (e.g., human colon cancer cell line LS174T).

  • In Vivo Imaging System: An imaging system capable of detecting the chosen fluorophore (e.g., IVIS Spectrum).

  • Standard laboratory equipment: Syringes, needles, animal handling supplies, etc.

Protocol 1: In Vivo Tumor Imaging

This protocol outlines the two-step imaging procedure in a live animal.

  • Preparation of Reagents:

    • Allow this compound and the DBCO-fluorophore to warm to room temperature before reconstitution.

    • Prepare a stock solution of N1-Azido-spermine in sterile PBS. A typical concentration is 10-20 mg/mL. Vortex to dissolve.

    • Prepare a stock solution of the DBCO-fluorophore in a biocompatible solvent like DMSO, and then dilute to the final working concentration in sterile PBS. The final concentration of DMSO should be less than 5% of the total injection volume.

  • Animal Preparation:

    • Use mice with established subcutaneous tumors (typically 100-200 mm³ in volume).

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation).

  • Administration of N1-Azido-spermine (Step 1):

    • Administer this compound via intravenous (i.v.) tail vein injection. A typical dose is 40-60 mg/kg body weight.

    • Allow the animal to recover from anesthesia.

    • Wait for an accumulation period of 12 to 24 hours. This allows for the uptake of the azido-spermine by the tumor and clearance from the bloodstream and non-target tissues.

  • Administration of DBCO-Fluorophore (Step 2):

    • After the accumulation period, re-anesthetize the mouse.

    • Administer the DBCO-fluorophore conjugate via i.v. tail vein injection. A typical dose is 5 mg/kg body weight.

    • Allow the animal to recover.

  • In Vivo Imaging:

    • At various time points after the DBCO-fluorophore injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mouse and perform whole-body fluorescence imaging.

    • Use the appropriate excitation and emission filters for the chosen fluorophore.

    • Acquire both photographic and fluorescent images.

  • Image Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral muscle area.

    • Quantify the average fluorescence intensity within these ROIs.

    • Calculate the tumor-to-muscle ratio to assess signal contrast.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol is performed after the final in vivo imaging time point to confirm the distribution of the fluorescent signal in various organs.

  • Tissue Collection:

    • Immediately following the final imaging session, euthanize the mouse via a humane method.

    • Dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Rinse tissues briefly in PBS to remove excess blood.

  • Ex Vivo Imaging:

    • Arrange the collected tissues in a petri dish and image them using the in vivo imaging system. This provides a qualitative assessment of probe distribution.

  • Quantitative Analysis:

    • Weigh each tissue sample.

    • Homogenize the tissues.

    • Measure the fluorescence of the tissue homogenates using a fluorescence plate reader.

    • Generate a standard curve using a known concentration of the fluorophore to convert fluorescence intensity to the amount of probe per gram of tissue.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound, in combination with fluorescently-labeled cyclooctynes, offers a powerful strategy for the targeted in vivo imaging of cells and tissues with high polyamine uptake. The bioorthogonal nature of the click chemistry reaction ensures high specificity and a strong signal-to-background ratio. The protocols provided herein offer a framework for researchers to apply this technology in preclinical models, with potential applications in cancer diagnosis, monitoring therapeutic response, and drug development.

References

Application Notes and Protocols for N1-Azido-spermine Trihydrochloride Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N1-Azido-spermine trihydrochloride as a chemical probe for target identification. The protocols are based on established click chemistry-based proteomics workflows.

Introduction

This compound is a synthetic analogue of the endogenous polyamine spermine (B22157), incorporating a bioorthogonal azide (B81097) group. This modification allows for the covalent labeling and subsequent identification of spermine-binding proteins within a complex biological system. The primary method for target identification using this probe is affinity-based chemical proteomics, which leverages the highly efficient and specific "click chemistry" reaction.

Polyamines like spermine are crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their dysregulation is implicated in various diseases, notably cancer. Identifying the protein targets of spermine and its analogues is therefore of significant interest for understanding its mechanism of action and for the development of novel therapeutics.

Principle of the Method

The target identification strategy involves a multi-step process:

  • Cellular Treatment: Live cells are incubated with this compound, which enters the cells and binds to its protein targets.

  • Cell Lysis: The cells are lysed to release the protein-probe complexes.

  • Click Chemistry Reaction: A reporter tag containing a terminal alkyne group (e.g., Alkyne-Biotin) is covalently attached to the azide group of the N1-Azido-spermine probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Purification: The biotinylated protein-probe complexes are enriched from the cell lysate using streptavidin-coated beads.

  • Protein Identification: The enriched proteins are eluted from the beads, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Potential Protein Targets of N1-Azido-spermine

While a definitive list of protein targets identified specifically using this compound is not yet available in the public domain, based on the known interactions of spermine and its analogues, several key proteins and protein classes are anticipated to be primary targets.

Target Protein/ClassFunction & Rationale for InteractionPotential Significance
Spermidine (B129725)/Spermine N1-Acetyltransferase (SAT1) A rate-limiting enzyme in polyamine catabolism. Spermine analogues are known to be potent inducers and stabilizers of SAT1, leading to its increased activity.[1][2][3][4]SAT1 is a key regulator of polyamine homeostasis and is implicated in cancer and other diseases.[3][4]
Eukaryotic initiation factor 5A (eIF5A) A translation factor that undergoes a unique post-translational modification called hypusination, which requires spermidine (a precursor to spermine) as a substrate.[5][6][7][8][9]eIF5A is essential for the translation of a specific subset of mRNAs and is involved in cell proliferation, making it a potential therapeutic target.[5][8][9]
Inward-rectifier potassium (Kir) channels A class of ion channels that are blocked by intracellular polyamines in a voltage-dependent manner, which is crucial for maintaining cellular membrane potential.[10][11][12][13]Dysregulation of Kir channels is associated with various channelopathies.
NMDA Receptors A subtype of ionotropic glutamate (B1630785) receptors whose activity is modulated by polyamines.[11][13][14]NMDA receptors are critical for synaptic plasticity and their dysfunction is implicated in neurological disorders.
Polyamine Transport Proteins Membrane proteins responsible for the uptake of polyamines into the cell. Spermine analogues can compete with natural polyamines for transport.[15][16][17][18][19]Targeting polyamine transport is a strategy being explored for cancer therapy.[15][16][17]

Quantitative Data for Spermine Analogues

The following table summarizes quantitative data for the interaction of various spermine analogues with relevant cellular processes. This data is provided to give an indication of the expected potency and can be used as a reference for designing experiments with this compound.

Spermine AnalogueTarget/ProcessMeasured ValueCell Line/System
N1,N11-diethylnorspermine (DENSpm)Induction of SAT1 activity>200-fold increaseMalme-3M human melanoma cells
N1,N11-bis(ethyl)norspermineInhibition of cell proliferation-Various cell lines
Lipophilic Lysine−Spermine ConjugatesInhibition of polyamine transportIC50 = 57-62 µMMDA-MB-231 cells
N1,N11-diethylnorspermine (DENSpm)Increase in SAT1 half-lifeSignificantly increasedMouse fetal fibroblasts

Experimental Protocols

Protocol 1: Cellular Labeling and Lysis
  • Cell Culture: Culture cells of interest to 70-80% confluency in appropriate growth medium.

  • Probe Treatment: Treat cells with this compound at a final concentration of 1-10 µM. A vehicle-treated control (e.g., sterile water or PBS) should be run in parallel. Incubate for 4-24 hours at 37°C in a CO2 incubator.

  • Cell Harvest: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction and Affinity Purification
  • Prepare Click Chemistry Reaction Mix: For a 1 mg protein sample, prepare the following reaction mix. (Note: The final concentrations of the reagents may need to be optimized.)

    • Protein Lysate: 1 mg in up to 450 µL of lysis buffer.

    • Alkyne-Biotin: 5 µL of a 10 mM stock solution (final concentration: 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP): 10 µL of a 50 mM stock solution (final concentration: 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 µL of a 1.7 mM stock solution in DMSO/t-butanol (final concentration: 34 µM).

    • Copper(II) Sulfate (CuSO4): 10 µL of a 50 mM stock solution (final concentration: 1 mM).

    • TCEP: 10 µL of a 50 mM stock solution (to reduce Cu(II) to Cu(I)).

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours on a rotator.

  • Protein Precipitation (Optional but recommended): Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Resuspend Protein: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea (B33335) or 1% SDS in PBS).

  • Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads by washing three times with the resuspension buffer.

    • Add the resuspended protein sample to the equilibrated beads.

    • Incubate for 1-2 hours at room temperature on a rotator.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

      • 1% SDS in PBS

      • 8 M urea in PBS

      • PBS

  • Elution and Digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Alternatively, perform on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: The eluted peptides from the on-bead digestion are desalted using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify the proteins. Perform label-free quantification to determine the relative abundance of proteins enriched in the N1-Azido-spermine treated sample compared to the control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_click_chem Click Chemistry & Enrichment cluster_ms Protein Identification A 1. Cell Culture B 2. Treatment with N1-Azido-spermine A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Click Reaction with Alkyne-Biotin D->E F 6. Affinity Purification (Streptavidin Beads) E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis H->I

Caption: General experimental workflow for target identification using N1-Azido-spermine.

polyamine_pathway cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_probe Probe Interaction Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcSpermidine N1-Acetylspermidine Spermidine->AcSpermidine SAT1 SAT1_induction SAT1 AcSpermine N1-Acetylspermine Spermine->AcSpermine AzidoSpermine N1-Azido-spermine Spermine->AzidoSpermine Analogue of AcSpermine->Spermidine PAOX AcSpermidine->Putrescine PAOX TargetProtein Target Protein (e.g., SAT1) AzidoSpermine->TargetProtein Binding AzidoSpermine->SAT1_induction Induces & Stabilizes

Caption: Simplified polyamine metabolic pathway and the interaction of N1-Azido-spermine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N1-Azido-spermine trihydrochloride Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize labeling experiments using N1-Azido-spermine trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical probe that contains a spermine (B22157) molecule modified with an azide (B81097) group.[1][2] This azide group serves as a chemical "handle" for "click chemistry" reactions. It is primarily used to label and detect molecules or cellular components that interact with or are modified by spermine. The azide allows for the covalent attachment of a reporter molecule (like a fluorophore or biotin) that has a corresponding alkyne group.[1][3]

Q2: Which click chemistry reaction should I use with this compound: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?

A2: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental system.

  • CuAAC is a robust and high-yielding reaction but requires a copper(I) catalyst, which can be toxic to living cells.[4][5] It is ideal for labeling in cell lysates or with fixed cells.

  • SPAAC is a copper-free alternative that is well-suited for labeling live cells as it avoids copper-induced cytotoxicity.[1][5] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide group.[1]

Q3: How should I store this compound?

A3: For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to keep the compound sealed and away from moisture.[1] If you prepare a stock solution in water, it is recommended to filter and sterilize it before use.[1]

Q4: Can the spermine moiety of the probe affect cellular processes?

A4: Yes. Polyamines like spermine are essential for various cellular processes, including cell growth, differentiation, and DNA binding.[6][7] Introducing an azide-modified spermine analog could potentially influence these pathways. For instance, spermine analogs are known to induce the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a key regulator of polyamine catabolism.[7][8] It is advisable to include appropriate controls to assess any potential physiological effects of the probe on your experimental system.

Troubleshooting Guide

Problem 1: Low or No Labeling Signal

If you are observing a weak or absent signal after your labeling experiment, consider the following potential causes and solutions.

Possible Cause Troubleshooting Steps
Inefficient Click Reaction Optimize Reagent Concentrations: Titrate the concentrations of your alkyne-probe, copper sulfate (B86663), ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate).[9] See the protocol below for recommended starting concentrations. Use Fresh Reagents: Prepare a fresh solution of sodium ascorbate (B8700270) for each experiment, as it is prone to oxidation.[10] Check Ligand-to-Copper Ratio: Maintain a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) catalyst and protect your biomolecules.[9] Degas the Reaction Mixture: For CuAAC, oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[11] Degassing the reaction buffer can improve efficiency.[10]
Steric Hindrance Bulky groups near the azide or alkyne can impede the reaction.[10] Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or gently increasing the temperature (e.g., to 40-60°C for in vitro reactions) can help overcome steric barriers.[10]
Inaccessible Azide Group The azide group on the spermine probe may be buried within a protein or other macromolecule, making it inaccessible to the alkyne probe.[12] Use Denaturing Conditions: For in vitro labeling, performing the reaction in the presence of a mild denaturant (like urea (B33335) or guanidinium (B1211019) chloride) may expose the azide group.
Insufficient Probe Incorporation The concentration of this compound may be too low, or the incubation time may be too short for sufficient incorporation into the target molecule(s). Optimize Probe Concentration and Incubation Time: Perform a dose-response and time-course experiment to find the optimal concentration and incubation period for your specific system.[13]

Problem 2: High Background or Non-Specific Labeling

High background can obscure your specific signal. Here are some common causes and solutions.

Possible Cause Troubleshooting Steps
Non-specific Binding of the Alkyne Probe The alkyne-containing reporter probe may be binding non-specifically to cellular components. Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to remove unbound probe.[9] Using a mild detergent like Tween-20 in the wash buffer can also help.[9] Include a "No-Azide" Control: A crucial control is to perform the click reaction on a sample that has not been treated with this compound.[9] A high signal in this control indicates non-specific binding of the alkyne probe.
Copper-Mediated Side Reactions (CuAAC) The copper catalyst can sometimes promote side reactions, leading to off-target labeling.[9] Use a Copper Chelating Ligand: Ligands like THPTA not only stabilize the Cu(I) but also help prevent non-specific copper binding and side reactions.[4][14] Ensure an adequate ligand-to-copper ratio is used.
Precipitation of Reagents Poor solubility of reagents can lead to fluorescent precipitates that are mistaken for a signal. Check Reagent Solubility: Ensure all components are fully dissolved in the reaction buffer. Centrifuge the reaction cocktail before adding it to your sample to pellet any precipitates.

Experimental Protocols

Protocol 1: General CuAAC Labeling of Proteins in a Cell Lysate

This protocol provides a starting point for labeling proteins with an alkyne-biotin or alkyne-fluorophore reporter after treatment with this compound.

  • Cell Lysis: Lyse cells treated with this compound using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Prepare Click Reaction Cocktail: Prepare the following stock solutions:

    • Alkyne-reporter probe (e.g., alkyne-biotin): 10 mM in DMSO

    • Copper(II) sulfate (CuSO₄): 50 mM in water[10]

    • THPTA (or other Cu(I)-stabilizing ligand): 50 mM in water[10]

    • Sodium Ascorbate: 1 M in water (prepare fresh)[10]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 50 µg in 50 µL of PBS)

    • Alkyne-reporter probe (1.0 eq, final concentration e.g., 100 µM)

    • CuSO₄ (0.05 eq, final concentration e.g., 50 µM)

    • THPTA (0.25 eq, final concentration e.g., 250 µM)

  • Initiate the Reaction: Add sodium ascorbate (1.0 eq, final concentration e.g., 1 mM) to the tube to initiate the reaction.[10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis: The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by Western blotting (for biotin) or in-gel fluorescence scanning (for fluorophores).

Recommended Reagent Concentrations for CuAAC Bioconjugation
ReagentStarting ConcentrationRangePurpose
Copper (CuSO₄) 100 µM50 - 250 µMCatalyst for the cycloaddition reaction.[12][14]
Ligand (e.g., THPTA) 500 µM250 µM - 1.25 mMStabilizes the Cu(I) oxidation state and accelerates the reaction.[12][14]
Reducing Agent (Sodium Ascorbate) 5 mM1 - 5 mMReduces Cu(II) to the active Cu(I) form.[12][14]
Azide (N1-Azido-spermine incorporated) Dependent on biological incorporation-One of the reactive partners in the click reaction.
Alkyne Reporter 2-fold excess over azide20 µM or higherThe other reactive partner for labeling.[12]

Visualizations

Polyamine Catabolic Pathway

Polyamines like spermine are catabolized in a highly regulated pathway. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a key role by acetylating spermine and spermidine, which marks them for subsequent oxidation or export from the cell. The introduction of spermine analogs can significantly induce SSAT activity.[8][15]

Polyamine_Catabolism Spermine Spermine N1_AcSpermine N1-Acetylspermine Spermine->N1_AcSpermine Acetyl-CoA Spermidine Spermidine N1_AcSpermidine N1-Acetylspermidine Spermidine->N1_AcSpermidine Acetyl-CoA N1_AcSpermine->Spermidine FAD Putrescine Putrescine N1_AcSpermidine->Putrescine FAD SSAT SSAT (Spermidine/Spermine N1-acetyltransferase) SSAT->Spermine SSAT->Spermidine PAO PAO (Polyamine Oxidase) PAO->N1_AcSpermine PAO->N1_AcSpermidine

Caption: The role of SSAT in the polyamine catabolic pathway.

General Workflow for N1-Azido-spermine Labeling

The general workflow for a labeling experiment involves three main stages: incorporation of the azide-modified spermine, the click chemistry reaction to attach a reporter, and subsequent analysis.

Labeling_Workflow cluster_0 Step 1: Incorporation cluster_1 Step 2: Labeling cluster_2 Step 3: Analysis Incubation Incubate Cells/System with This compound Lysis Cell Lysis or Fixation (if applicable) Incubation->Lysis Click_Reaction Perform Click Chemistry Reaction (CuAAC or SPAAC) with Alkyne-Reporter Lysis->Click_Reaction Wash Wash to Remove Excess Reagents Click_Reaction->Wash Analysis Analysis (e.g., Microscopy, Western Blot, Flow Cytometry) Wash->Analysis

Caption: A generalized workflow for metabolic labeling experiments.

Troubleshooting Logic for Low Labeling Yield

This diagram outlines a logical approach to troubleshooting experiments that result in a low or no signal.

Caption: A troubleshooting workflow for low-yield click chemistry reactions.

References

Technical Support Center: N1-Azido-spermine Trihydrochloride Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N1-Azido-spermine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a low or no yield. What are the common causes?

A1: Low yields in CuAAC reactions with this compound can stem from several factors. The most common issues include inactivation of the copper catalyst, suboptimal reaction conditions, degradation of reagents, and challenges related to the polyamine structure of spermine (B22157). The multiple amine groups in spermine can potentially chelate the copper catalyst, reducing its catalytic activity.[1]

Q2: How can I prevent the inactivation of the copper catalyst?

A2: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen. To prevent this, it is crucial to:

  • Deoxygenate your reaction mixture: Bubbling an inert gas like nitrogen or argon through your solvent and reaction mixture can help remove dissolved oxygen.

  • Use a reducing agent: A freshly prepared solution of a reducing agent, such as sodium ascorbate, is essential to reduce any Cu(II) to the active Cu(I) state.

  • Utilize a stabilizing ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can chelate and stabilize the Cu(I) ion, protecting it from oxidation and improving reaction efficiency.[2]

Q3: What is the optimal molar ratio of reactants and catalyst for reactions with this compound?

A3: While a 1:1 stoichiometric ratio of azide (B81097) to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of the alkyne-containing molecule can help drive the reaction to completion. The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%. The ligand-to-copper ratio is also critical, with a 2:1 to 5:1 ratio often recommended to ensure proper stabilization of the catalyst.[2] For bioconjugation reactions, a higher ligand-to-copper ratio (e.g., 5:1) is often recommended.[2]

Q4: Could the this compound reagent itself be the problem?

A4: Yes. Although this compound is generally stable, improper storage or handling can lead to degradation. For long-term storage, it is recommended to store it at -20°C or -80°C.[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture. It is also advisable to prepare and use solutions on the same day.

Q5: How do I choose the right solvent for my reaction?

A5: The choice of solvent depends on the solubility of both your alkyne-containing molecule and this compound. This compound is soluble in water.[3] Common solvent systems for CuAAC reactions include water, t-butanol/water mixtures, and DMSO/water mixtures. For biological applications, phosphate-buffered saline (PBS) is a common choice; however, be mindful that phosphate (B84403) buffers can sometimes cause precipitation of copper salts. If this occurs, pre-complexing the copper with the ligand can help maintain its solubility.[4]

Q6: I'm observing a precipitate in my reaction mixture. What could it be?

A6: A precipitate can form for several reasons. It could be an insoluble product, aggregated starting materials, or the copper catalyst crashing out of solution. The polyamine nature of spermine could potentially lead to the formation of insoluble copper complexes. If a precipitate is observed, trying a different solvent system or adjusting the pH might help. In some cases, the precipitate could be the desired product, which may have limited solubility in the reaction solvent.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a frequent issue in click chemistry. The following workflow and suggestions can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Integrity catalyst->reagents If catalyst is active sub_catalyst Use fresh CuSO4 & Na-Ascorbate Degas solvents Increase ligand:copper ratio catalyst->sub_catalyst conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents Check purity of starting materials Use fresh solutions reagents->sub_reagents chelation Address Potential Chelation conditions->chelation If conditions are optimal sub_conditions Vary solvent system (e.g., tBuOH/H2O, DMSO/H2O) Adjust pH (typically 4-12) Increase reaction time/temperature conditions->sub_conditions success Successful Reaction chelation->success If chelation is mitigated sub_chelation Increase ligand concentration Use a stronger chelating ligand for copper Consider alternative copper source chelation->sub_chelation Purification_Workflow start Crude Reaction Mixture mwco Molecular Weight Cut-Off (MWCO) Filtration start->mwco For large molecules sec Size-Exclusion Chromatography (SEC) start->sec Size-based separation rp_hplc Reverse-Phase HPLC start->rp_hplc Polarity-based separation ion_exchange Ion-Exchange Chromatography start->ion_exchange Charge-based separation pure_product Pure Product mwco->pure_product sec->pure_product rp_hplc->pure_product ion_exchange->pure_product Catalyst_Selection start Reaction System aqueous Aqueous/Biological start->aqueous organic Organic Solvent start->organic thpta Use THPTA ligand aqueous->thpta Water-soluble ligand needed tbta Use TBTA ligand organic->tbta Solubility in organic phase chelation_concern Concern for Amine Chelation? thpta->chelation_concern increase_ligand Increase Ligand:Cu Ratio (e.g., 5:1 to 10:1) chelation_concern->increase_ligand Yes

References

N1-Azido-spermine trihydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Azido-spermine trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, storage at 4°C in a sealed container, away from moisture, is recommended.[1][2] Once dissolved, the stability of the stock solution depends on the storage temperature.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water, and ultrasonic assistance may be required for complete dissolution.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.[1][2]

Q3: What are the general stability characteristics of the azide (B81097) group in this compound?

A3: The azide group is generally stable across a broad pH range, typically between 4 and 12, which makes it suitable for common reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] However, strong acidic conditions should be avoided as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3] The stability of organic azides like this compound is also influenced by its molecular structure. The "Rule of Six," which suggests having at least six carbon atoms per energetic group (like azide), indicates that this compound should have a reasonable degree of stability.[4][5]

Q4: Are there any known incompatibilities for this compound in solution?

A4: Yes, several substances are incompatible with azides and should be avoided. These include:

  • Strong Acids: Can form highly toxic and explosive hydrazoic acid.[3]

  • Reducing Agents: Certain reducing agents, such as some thiols, can reduce the azide group.[3]

  • Heavy Metals: Contact with heavy metals can lead to the formation of highly sensitive and explosive metal azides.[6]

  • Halogenated Solvents: Reactions with halogenated solvents like methylene (B1212753) chloride or chloroform (B151607) can form explosive diazidomethane and triazidomethane, respectively.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Click Chemistry Reactions

  • Potential Cause: Degradation of this compound solution.

    • Solution: Prepare a fresh stock solution from solid material. Ensure the solution has been stored correctly at -20°C or -80°C for the recommended duration.

  • Potential Cause: Incompatible reaction buffer pH.

    • Solution: Ensure the pH of your reaction mixture is within the optimal range for CuAAC, typically between 4 and 12.[3]

  • Potential Cause: Presence of reducing agents in the reaction mixture.

    • Solution: If your protocol involves other reagents, ensure they are not acting as reducing agents that could compromise the azide group. Consider purifying your other reactants if necessary.

Issue 2: Inconsistent Results in Biological Assays

  • Potential Cause: Decomposition of the compound in the assay medium.

    • Solution: Assess the stability of this compound under your specific assay conditions (pH, temperature, presence of other components). A stability study using HPLC or LC-MS to monitor the compound's concentration over time can be beneficial.

  • Potential Cause: Interaction with components of the cell culture media.

    • Solution: Some media components may react with the azide group. If you suspect this, consider running control experiments with the compound in the media without cells to check for degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed container, away from moisture.[1][2]
Stock Solution-20°C1 monthSealed storage, away from moisture.[1][2]
Stock Solution-80°C6 monthsSealed storage, away from moisture.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol is designed to evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate (B84403) buffer solutions (pH 4, 7, 10)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • In separate vials, dilute the stock solution with the different pH solutions (HCl, NaOH, and phosphate buffers) to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Take an initial sample (t=0) from each vial for immediate analysis by HPLC or LC-MS to determine the initial concentration.

  • Incubate the vials at a controlled temperature (e.g., 37°C or 50°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.

Protocol 2: Photostability Testing

This protocol assesses the stability of this compound upon exposure to light, following ICH Q1B guidelines.

Materials:

  • This compound solution in a transparent container

  • A control sample of the same solution wrapped in aluminum foil (dark control)

  • A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of this compound at a known concentration.

  • Divide the solution into two sets of transparent containers. Wrap one set completely in aluminum foil to serve as the dark control.

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to the light source for the specified duration.

  • At the end of the exposure period, retrieve the samples.

  • Analyze the initial solution (t=0), the exposed samples, and the dark control samples by HPLC or LC-MS.

  • Compare the chromatograms to identify any degradation products and to quantify the remaining parent compound. The dark control helps to differentiate between light-induced and thermally-induced degradation.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways N1_Azido_Spermine N1-Azido-spermine trihydrochloride Spermine_Degradation Spermine Backbone Degradation N1_Azido_Spermine->Spermine_Degradation Backbone Cleavage Hydrazoic_Acid Hydrazoic Acid (HN3) + Spermine derivative N1_Azido_Spermine->Hydrazoic_Acid Protonation of Azide Amino_Spermine N1-Amino-spermine + N2 gas N1_Azido_Spermine->Amino_Spermine Reduction of Azide Other_Degradants Other Degradation Products N1_Azido_Spermine->Other_Degradants General Decomposition Strong_Acid Strong Acid (e.g., HCl) Strong_Acid->Hydrazoic_Acid Reducing_Agent Reducing Agent (e.g., Thiol) Reducing_Agent->Amino_Spermine Heat_Light Heat / Light Heat_Light->Other_Degradants

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Click Chemistry Start Low or No Product Yield Check_Reagent 1. Verify Reagent Integrity Start->Check_Reagent Check_Conditions 2. Assess Reaction Conditions Check_Reagent->Check_Conditions OK Fresh_Reagents Use fresh N1-Azido-spermine and other reagents. Check_Reagent->Fresh_Reagents Degraded? Check_Purification 3. Evaluate Purification Method Check_Conditions->Check_Purification OK Optimize_pH Adjust buffer pH to 4-12. Check_Conditions->Optimize_pH Incorrect pH? Remove_Reducing_Agents Eliminate incompatible reducing agents. Check_Conditions->Remove_Reducing_Agents Incompatible reagents? Optimize_Purification Modify purification to minimize product loss. Check_Purification->Optimize_Purification Product loss? Success Improved Yield Check_Purification->Success OK Fresh_Reagents->Success Optimize_pH->Success Remove_Reducing_Agents->Success Optimize_Purification->Success

Caption: A workflow for troubleshooting low product yield in click chemistry reactions.

References

Technical Support Center: N1-Azido-spermine trihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Azido-spermine trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical probe derived from spermine, a naturally occurring polyamine. It is functionalized with an azide (B81097) group, making it a valuable tool for "click chemistry" reactions. Its primary applications involve the labeling and detection of biomolecules that interact with or are modified by spermine. This is achieved through two main types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Q2: What are the key differences between CuAAC and SPAAC reactions with this compound?

A2: The primary difference lies in the requirement of a copper catalyst.

  • CuAAC requires a copper(I) catalyst to proceed efficiently. It is a robust and high-yielding reaction suitable for in vitro applications. However, the copper catalyst can be toxic to living cells, limiting its use in live-cell imaging.

  • SPAAC is a "copper-free" click chemistry method that utilizes a strained alkyne (e.g., DBCO or BCN) to react with the azide. The inherent ring strain of the alkyne drives the reaction forward without the need for a toxic catalyst, making it ideal for experiments in living systems.

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions can be prepared in water or a suitable buffer and should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use stock solutions within a few months of preparation.

Q4: I am observing low to no product in my click reaction. What are the common causes?

A4: Low product yield is a common issue in click chemistry. The potential causes depend on whether you are performing a CuAAC or SPAAC reaction. For a detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guides below. Common culprits include inactive catalyst (for CuAAC), impure reagents, incorrect stoichiometry, and suboptimal reaction conditions.

Q5: Is this compound cytotoxic?

A5: Spermine and its analogues can exhibit cytotoxicity, particularly at high concentrations.[1] The cytotoxic effects can be influenced by the cell type and the presence of serum in the culture medium, which may contain amine oxidases that convert polyamines into toxic byproducts.[2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Troubleshooting Guides

Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Potential Cause Possible Solution(s)
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270). Degassing your solvents to remove oxygen can also help. The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended.
Impure Reagents Ensure the purity of your this compound and your alkyne-containing molecule. Impurities can inhibit the reaction.
Incorrect Stoichiometry Optimize the molar ratio of your reactants. A slight excess (1.2 to 2-fold) of one reactant (usually the less precious one) can drive the reaction to completion.
Suboptimal Reaction Conditions The reaction can be sensitive to pH and temperature. The optimal pH is typically between 7 and 9.[3] If the reaction is slow at room temperature, gentle heating (e.g., 37°C) may improve the yield, but be mindful of the stability of your biomolecules.
Poor Solubility of Reactants If your reactants are not fully dissolved, the reaction will be inefficient. Consider using a co-solvent system such as DMSO/water or t-butanol/water to improve solubility.
Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Potential Cause Possible Solution(s)
Steric Hindrance Bulky groups near the azide or the strained alkyne can impede the reaction. If possible, consider designing your constructs with longer linkers to reduce steric hindrance.
Low Reactant Concentrations SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both reactants. If you are working with very dilute solutions, the reaction may be slow. Increase the concentration of one or both reactants if possible.
Incorrect Stoichiometry Similar to CuAAC, a slight excess of one reactant can improve the yield.
Suboptimal Reaction Conditions While SPAAC is generally less sensitive to reaction conditions than CuAAC, factors like pH and temperature can still have an effect. The optimal pH is typically in the physiological range (7-8).
Hydrolysis of Strained Alkyne Some strained alkynes can be susceptible to hydrolysis, especially at non-neutral pH. Ensure you are using a stable strained alkyne and appropriate buffer conditions.
High Background or Non-Specific Labeling in Cellular Experiments
Potential Cause Possible Solution(s)
Non-specific binding of the probe The polyamine structure of N1-Azido-spermine can lead to non-specific electrostatic interactions. Optimize the probe concentration and incubation time. Include thorough washing steps after incubation with the probe.
Off-target reactions While the azide group is generally bioorthogonal, under certain conditions, it might undergo side reactions. Ensure that your experimental conditions are mild and avoid harsh reagents.
Cellular autofluorescence Some cell types exhibit high intrinsic fluorescence. Include an "unlabeled" control to assess the level of autofluorescence and consider using a fluorophore with emission in the far-red or near-infrared spectrum to minimize this issue.
Inefficient removal of excess reagents After the click reaction, ensure that all unreacted probe and detection reagents are thoroughly washed away to minimize background signal.

Data Presentation

The efficiency of click chemistry reactions with this compound can be influenced by the choice of the alkyne partner and the reaction conditions. The following tables provide representative quantitative data for reaction kinetics of azides with common strained alkynes used in SPAAC.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions of Azides with Strained Alkynes.

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference Compound
DBCOBenzyl Azide~0.3 - 1.0Model Azide
BCNBenzyl Azide~0.1 - 0.5Model Azide
DIBOBenzyl Azide~0.5 - 2.0Model Azide

Note: The actual reaction rates with this compound may vary depending on the specific experimental conditions, including solvent, temperature, and the nature of the molecule it is attached to.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating this compound to an alkyne-functionalized molecule in vitro.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Degassing equipment (optional but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or reaction buffer.

    • Prepare a stock solution of your alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 10 mM TBTA in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio) in your chosen buffer.

    • Add the THPTA or TBTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Vortex the mixture briefly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary and should be determined empirically.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display a strained alkyne.

Materials:

  • Cells metabolically labeled with a strained alkyne-modified sugar (e.g., DBCO- or BCN-modified sialic acid precursor)

  • This compound

  • Fluorescent alkyne for detection (if N1-Azido-spermine is not pre-labeled)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Imaging system (e.g., fluorescence microscope or flow cytometer)

Procedure:

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with a strained alkyne.

    • Gently wash the cells three times with warm PBS to remove any unincorporated alkyne-modified sugar.

  • Labeling Reaction:

    • Prepare a solution of this compound in cell culture medium or PBS at the desired concentration (determined from a dose-response experiment).

    • Incubate the cells with the N1-Azido-spermine solution for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS to remove any unreacted N1-Azido-spermine.

  • Detection (if necessary):

    • If N1-Azido-spermine is not fluorescently labeled, a second click reaction can be performed with a fluorescently labeled strained alkyne to visualize the labeled molecules.

  • Fixation (optional):

    • If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging:

    • Image the cells using a fluorescence microscope or analyze the cell population by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Prepare Alkyne Solution mix_reactants Combine Alkyne, N1-Azido-spermine, and Catalyst Mix reagent1->mix_reactants reagent2 Prepare N1-Azido-spermine Solution reagent2->mix_reactants catalyst_prep Prepare Catalyst Mix (CuSO4 + Ligand) catalyst_prep->mix_reactants reducer_prep Prepare Fresh Reducing Agent (Sodium Ascorbate) initiate Add Reducing Agent to Initiate reducer_prep->initiate mix_reactants->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Cell_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection metabolic_labeling Metabolically Label Cells with Strained Alkyne wash_cells1 Wash Cells to Remove Unincorporated Alkyne metabolic_labeling->wash_cells1 add_probe Incubate Cells with N1-Azido-spermine wash_cells1->add_probe wash_cells2 Wash Cells to Remove Excess Probe add_probe->wash_cells2 fix_cells Fix Cells (Optional) wash_cells2->fix_cells image_cells Image Cells (Microscopy or Flow Cytometry) wash_cells2->image_cells for live cell imaging fix_cells->image_cells

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells.

Polyamine_Metabolism_Impact cluster_pathway Polyamine Metabolism cluster_probe Experimental Probe cluster_enzymes Key Enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine (B129725) Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT Azido_Spermine N1-Azido-spermine Azido_Spermine->Spermine Structural Analog SSAT SSAT Azido_Spermine->SSAT Potential Interaction ODC ODC SRM SRM SMS SMS

Caption: Potential Impact of N1-Azido-spermine on Polyamine Metabolism.

References

Technical Support Center: Managing Background Fluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their experiments. While N1-Azido-spermine trihydrochloride is a valuable tool in bioconjugation, its primary role is not the reduction of background fluorescence. This guide will clarify its application and offer effective strategies for improving signal-to-noise ratios in fluorescence microscopy.

Clarification on this compound

This compound is a click chemistry agent, not a background fluorescence reducer. Its primary function is to introduce an azide (B81097) group onto molecules, enabling them to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4][5] These "click" reactions are used to covalently link molecules together, for example, to attach a fluorescent dye to a target biomolecule. The presence of an azide group in some specialized fluorescent probes can lead to fluorescence quenching that is relieved upon reaction with a target, a principle used in "turn-on" probes. However, this is a specific design feature of the probe and not a general property of this compound to reduce background fluorescence in an experimental system.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal of interest, leading to poor image quality and difficulty in data interpretation. The following guide addresses common causes and provides solutions.

Problem Potential Cause Recommended Solution
Diffuse, even background across the entire sample Autofluorescence from the sample (e.g., cells or tissue).Include an unstained control to assess the level of autofluorescence. Consider using a spectral unmixing tool if available on your microscope. Chemical quenching agents can be effective.
Autofluorescence from the mounting medium or immersion oil.Use a low-autofluorescence mounting medium. Check the immersion oil for autofluorescence and replace if necessary.
Non-specific binding of fluorescently labeled antibodies or probes.Optimize the concentration of your primary and secondary antibodies through titration. Increase the number and duration of wash steps after antibody incubation. Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites.
Punctate or speckled background Aggregates of fluorescently labeled antibodies or probes.Centrifuge the antibody solution before use to pellet any aggregates. Filter the antibody solution through a 0.22 µm filter.
Precipitated fluorescent dye.Ensure the fluorescent dye is fully dissolved in the labeling buffer.
High background in specific cellular compartments Non-specific binding to intracellular structures.Ensure adequate cell permeabilization if targeting intracellular antigens. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100 or saponin).
Signal bleed-through from other channels Spectral overlap between fluorophores.Select fluorophores with minimal spectral overlap. Use sequential scanning on a confocal microscope to acquire images for each channel separately.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and how can I reduce it?

A1: Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light. Common sources include mitochondria, lysosomes, and extracellular matrix components like collagen and elastin. To reduce autofluorescence:

  • Use an unstained control: This will help you determine the intensity and spectral properties of the autofluorescence in your sample.

  • Choose the right fluorophores: Red and far-red fluorophores are often better choices as autofluorescence is typically stronger in the blue and green regions of the spectrum.

  • Chemical quenching: Reagents like Sodium Borohydride (B1222165) or commercial kits can be used to quench autofluorescence.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can sometimes reduce autofluorescence, but this should be done carefully to avoid damaging the sample or photobleaching your specific signal.

Q2: How do I choose the right blocking solution?

A2: The choice of blocking solution depends on your sample and antibodies. A common starting point is 5% Bovine Serum Albumin (BSA) in your wash buffer (e.g., PBS or TBS). If you are using a secondary antibody raised in a particular species (e.g., goat), using 5-10% normal serum from that species can be very effective at blocking non-specific binding.

Q3: Can the fixation method affect background fluorescence?

A3: Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins. To minimize this:

  • Use the lowest effective concentration of the fixative.

  • Keep fixation times as short as possible.

  • Consider using an alternative fixative like methanol (B129727) or acetone, although these can affect antigenicity.

  • After aldehyde fixation, you can treat the sample with a quenching agent like sodium borohydride or glycine.

Q4: What is the role of wash steps in reducing background?

A4: Wash steps are critical for removing unbound antibodies and reducing non-specific background. It is important to perform several washes after both the primary and secondary antibody incubation steps. Using a buffer containing a mild detergent like Tween-20 (e.g., PBST or TBST) can improve the efficiency of the washes.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Background Reduction

This protocol provides a general workflow for immunofluorescence staining of cultured cells, incorporating steps to minimize background fluorescence.

Caption: General immunofluorescence workflow.

Methodology:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. If your target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating the cells in a blocking solution (e.g., 5% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times for 5 minutes each with PBST, protected from light.

  • Counterstaining (Optional): If desired, counterstain the nuclei with a dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium with low autofluorescence.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets.

Signaling Pathway Visualization

While this compound is not directly involved in signaling pathways, understanding the principles of fluorescence is key. The Jablonski diagram illustrates the electronic state transitions that occur during fluorescence.

Jablonski S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram of fluorescence.

This diagram illustrates how a fluorophore absorbs a photon (Absorption), transitions to an excited state (S1), and then returns to the ground state (S0) by emitting a photon of lower energy (Fluorescence). Understanding this process helps in selecting appropriate fluorophores and imaging conditions to maximize signal and minimize background.

References

Technical Support Center: N1-Azido-spermine Trihydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of N1-Azido-spermine trihydrochloride in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

A1: this compound is a derivative of spermine (B22157), a naturally occurring polyamine essential for cell growth and proliferation.[1][2] It is designed as a click chemistry agent due to its azide (B81097) group, allowing it to react with molecules containing alkyne, DBCO, or BCN groups.[1][2] While specific data on this compound is limited, the cytotoxicity of related polyamine analogs is often attributed to the depletion of intracellular polyamine pools and the induction of apoptosis.[3][4] The catabolism of polyamines can generate toxic metabolites like hydrogen peroxide and aldehydes, leading to oxidative stress and cell death.[5][6]

Q2: I am observing high levels of cell death even at low concentrations. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to polyamine analogs.

  • Serum Components: Fetal Bovine Serum (FBS) contains amine oxidases that can metabolize spermine analogs into highly toxic byproducts.[7]

  • Compound Stability: Ensure the compound is properly stored to prevent degradation. Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8]

Q3: My IC50 values are inconsistent between experiments. What are the common reasons for this?

A3: Inconsistent IC50 values are a common issue in cytotoxicity assays.[7] Potential causes include:

  • Pipetting Errors: Inaccurate serial dilutions or inconsistent dispensing of reagents.

  • Cell Density and Health: Variations in cell seeding density or using cells at a high passage number can alter their response.[7]

  • Reagent Variability: Differences between lots of FBS or expired assay reagents.

  • Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate the compound.[9]

Q4: Which cytotoxicity assays are recommended for this compound?

A4: A variety of assays can be used to assess cytotoxicity. It is recommended to use at least two assays that measure different cellular endpoints to confirm your results.

  • Metabolic Assays (e.g., MTT, XTT): Measure the metabolic activity of viable cells.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Detect damage to the cell membrane.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Specifically measure programmed cell death.[5][6]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
High background signal in control wells - Contamination of media or reagents.- High cell density.[2]- Assay interference by media components (e.g., phenol (B47542) red).- Use fresh, sterile reagents.- Optimize cell seeding density.- Use phenol red-free media if interference is suspected.
Low signal or no dose-response - Compound precipitation.- Incorrect concentration calculations.- Insufficient incubation time.- Cell line resistance.- Visually inspect solutions for precipitates. Consider adjusting the solvent.- Double-check all calculations for dilutions.- Optimize the compound exposure time.- Consider using a different cell line.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting inaccuracies.- Presence of air bubbles in wells.[2]- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Carefully inspect plates for bubbles and remove them before reading.
Unexpected cell morphology - Solvent toxicity.- Sub-lethal cytotoxic effects.- Include a vehicle control with the highest solvent concentration used.- Perform morphological analysis at multiple time points and concentrations.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO). If using water, filter-sterilize the solution.[8] Perform serial dilutions to obtain the desired final concentrations.

MTT Assay Protocol
  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of a Spermine Analog in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4

Note: This data is for a related spermine analog and is provided as an example.[9] IC50 values for this compound may vary.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E Cytotoxicity Assay D->E F Data Acquisition E->F G IC50 Determination F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for Polyamine Analog-Induced Apoptosis

G cluster_pathway Apoptosis Induction Pathway A Polyamine Analog (e.g., N1-Azido-spermine) B Increased SSAT Activity A->B C Polyamine Pool Depletion B->C D Mitochondrial Membrane Potential Collapse C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

References

Technical Support Center: Improving N1-Azido-spermine trihydrochloride Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the cellular permeability of N1-Azido-spermine trihydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified version of spermine (B22157), a naturally occurring polyamine essential for cell growth and proliferation. The key modification is the presence of an azide (B81097) (-N3) group, which makes it a valuable tool for "click chemistry". This bioorthogonal reaction allows for the specific labeling and tracking of molecules in complex biological systems. Its primary application is in cell biology and drug delivery research to study the polyamine transport system (PTS) and to visualize cellular uptake and distribution.

Q2: Why am I observing low intracellular concentrations of this compound?

A2: Low cell permeability of this compound can be attributed to several factors:

  • Low Expression of the Polyamine Transport System (PTS): The primary route of entry for spermine and its analogs is the PTS. Different cell lines express varying levels of PTS components, and low expression will result in reduced uptake.

  • Negative Feedback Regulation: High intracellular concentrations of polyamines can lead to the downregulation of the PTS, thereby inhibiting further uptake of this compound.

  • Physicochemical Properties: While the spermine backbone is generally favorable for uptake via the PTS, the addition of the azido (B1232118) group might slightly alter the molecule's properties, potentially affecting its interaction with the transporter.

  • Experimental Conditions: Factors such as incubation time, concentration, cell health, and the presence of competing polyamines in the culture medium can significantly impact uptake efficiency.

Q3: Can the azide group on this compound be toxic to cells?

A3: The azide group itself is generally considered bioorthogonal and relatively non-toxic at the concentrations typically used for cell labeling experiments. However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How can I enhance the cellular uptake of this compound?

A4: Several strategies can be employed to improve the cellular uptake:

  • Upregulate the Polyamine Transport System (PTS): Pre-treating cells with an inhibitor of polyamine biosynthesis, such as difluoromethylornithine (DFMO), can deplete intracellular polyamine pools and consequently upregulate the PTS to scavenge for external polyamines.

  • Optimize Experimental Conditions: Conduct time-course and concentration-dependent uptake studies to identify the optimal incubation parameters for your cell line.

  • Serum-Free Media: If compatible with your cells, using a serum-free medium during the incubation period can reduce competition from naturally occurring polyamines present in fetal bovine serum (FBS).

  • Conjugation: For targeted delivery, this compound can be conjugated to cell-penetrating peptides or other ligands that facilitate entry into specific cell types, although this would be a more advanced modification of the molecule itself.

Troubleshooting Guides

Issue 1: Low or No Detectable Intracellular Signal
Potential Cause Troubleshooting Step
Insufficient Incubation Time or Concentration Perform a time-course (e.g., 30 min, 1, 2, 4, 8 hours) and dose-response (e.g., 1, 5, 10, 25, 50 µM) experiment to determine optimal conditions.
Low Polyamine Transporter (PTS) Expression 1. Select a cell line known to have high PTS activity (e.g., certain cancer cell lines). 2. Upregulate the PTS by pre-treating cells with DFMO (e.g., 1 mM for 24-48 hours) prior to adding this compound.
Competition from Media Components Incubate cells in a serum-free or polyamine-depleted medium during the uptake experiment.
Inefficient "Click" Reaction (if using for detection) 1. Ensure the freshness and quality of your click chemistry reagents (e.g., copper catalyst, reducing agent, alkyne-fluorophore). 2. Optimize the click reaction conditions (e.g., reagent concentrations, incubation time, temperature). Refer to established protocols for live-cell click chemistry.[1]
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Stressed or overly confluent cells may exhibit altered transport activity.
Issue 2: High Background Signal or Non-Specific Staining
Potential Cause Troubleshooting Step
Excess Unbound N1-Azido-spermine or Fluorophore Increase the number and duration of washing steps with phosphate-buffered saline (PBS) after incubation with the compound and after the click reaction.
Non-Specific Binding to Extracellular Matrix or Plastic Pre-coat culture vessels with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.
Cytotoxicity Leading to Membrane Permeabilization Perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the concentrations of this compound and click chemistry reagents are not causing cell death.

Quantitative Data Summary

The following tables summarize comparative data for various spermine analogs. While specific data for this compound is limited in the public domain, these values for structurally related compounds can provide a useful reference for expected efficacy and cellular effects.

Table 1: Comparative Cytotoxicity of Spermine Analogs in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
Aminoacridine-Spermine ConjugateL1210~2[2]
Aminoacridine-Spermine ConjugateCHO~2[2]
Amidoacridine-Spermine ConjugateL121020 - 40[2]
Amidoacridine-Spermine ConjugateCHO20 - 40[2]
N1,N12-bis(ethyl)spermine (BESPM)2008 (DDP-sensitive ovarian carcinoma)3.4 ± 0.8[3]
N1,N12-bis(ethyl)spermine (BESPM)C13* (DDP-resistant ovarian carcinoma)24.6 ± 2[3]

Table 2: Effect of Spermine Analogs on Polyamine-Related Enzyme Activity

CompoundEnzymeEffectCell LineReference
N1,N11-diethylnorspermineSpermidine/spermine N1-acetyltransferase (SSAT)Potent InductionVarious[4]
N,N'-bis(ethylamino)propyl]-1,7-heptanediamineSpermidine/spermine N1-acetyltransferase (SSAT)Strong InductionCHO[4]
N,N'-bis(ethylamino)propyl]-1,7-heptanediamineSpermidine/spermine N1-acetyltransferase (SSAT)No EffectHT29[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling and Quantification of this compound Uptake via Click Chemistry

This protocol describes the labeling of intracellular this compound with a fluorescent alkyne probe for visualization and quantification by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Alkyne-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Incubation:

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 1-50 µM).

    • Incubate for the desired time (e.g., 1-8 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the medium containing the compound.

    • Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Click Reaction (Live Cell Labeling):

    • Prepare a fresh solution of the alkyne-fluorophore in serum-free medium (e.g., 5 µM).

    • Add the alkyne-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Harvesting and Analysis:

    • Wash the cells three times with ice-cold PBS.

    • Harvest the cells using trypsin or a cell scraper.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the fluorescence intensity of the cell population using a flow cytometer.

Protocol 2: Quantification of Intracellular this compound by HPLC

This protocol provides a method for the extraction and quantification of intracellular this compound using high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Cultured cells

  • Ice-cold PBS

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV or fluorescence, depending on derivatization)

Procedure:

  • Cell Harvesting and Lysis:

    • After incubation with this compound, wash the cells three times with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold 0.6 M PCA to lyse the cells and precipitate proteins.

  • Extraction:

    • Vortex the cell lysate and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular polyamines.

  • Derivatization (Example with Benzoyl Chloride):

    • To the supernatant, add 2 M NaOH to adjust the pH to be alkaline.

    • Add benzoyl chloride and vortex vigorously.

    • Extract the benzoylated polyamines with diethyl ether.

    • Evaporate the ether layer to dryness and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the derivatized compounds on a C18 column using an appropriate gradient of an organic solvent (e.g., acetonitrile) and water.

    • Detect the compounds using a UV detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound that have undergone the same derivatization and extraction procedure.

    • Calculate the intracellular concentration by comparing the peak area of the sample to the standard curve and normalizing to the initial cell number or total protein content.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate (70-80% Confluency) cell_seeding->incubation add_compound Add N1-Azido-spermine incubation->add_compound incubate_compound Incubate (Time-course) add_compound->incubate_compound wash_cells Wash Cells (3x PBS) incubate_compound->wash_cells click_reaction Live-Cell Click Reaction wash_cells->click_reaction harvest_cells Harvest Cells click_reaction->harvest_cells flow_cytometry Flow Cytometry harvest_cells->flow_cytometry hplc HPLC Analysis harvest_cells->hplc

Caption: General experimental workflow for assessing this compound cell uptake.

mTOR_pathway cluster_input Inputs cluster_core mTOR Signaling cluster_output Cellular Processes Spermine_Analog Spermine Analog (e.g., N1-Azido-spermine) mTORC1 mTORC1 Spermine_Analog->mTORC1 Modulates mTORC2 mTORC2 Spermine_Analog->mTORC2 Modulates Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits Protein_Synthesis->Cell_Growth p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects Spermine_Analog Spermine Analog (Polyamine Depletion) p53 p53 Spermine_Analog->p53 Stabilizes DNA_Damage DNA Damage DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Degradation G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

References

Technical Support Center: N1-Azido-spermine trihydrochloride Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Azido-spermine trihydrochloride. The information is designed to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in "click chemistry". It contains an azide (B81097) group that can react with molecules containing specific functional groups. Specifically, it is used for:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with molecules containing a terminal alkyne group in the presence of a copper(I) catalyst.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2]

These reactions are widely used to conjugate N1-Azido-spermine to biomolecules or small molecules for various applications in drug development and biological research.

Q2: How should I store and handle this compound?

A2: Proper storage and handling are crucial for maintaining the reagent's activity.

  • Solid Form: Store at 4°C, sealed and protected from moisture.[2]

  • Stock Solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The container should be sealed to protect from moisture.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[3][4]

Q3: What is the solubility of this compound?

A3: this compound is soluble in water. A concentration of 100 mg/mL in water is achievable, though it may require sonication to fully dissolve.[2]

Q4: Can I use Tris buffer for my CuAAC reaction?

A4: It is generally not recommended to use Tris buffer for CuAAC reactions. Tris can act as a ligand for copper, which can interfere with the catalytic cycle and inhibit the reaction. Compatible buffers include phosphate (B84403), carbonate, or HEPES, typically in the pH range of 6.5-8.0.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or no product yield in my CuAAC reaction.

Potential Cause Troubleshooting Suggestion
Inactive Copper Catalyst The active catalyst is Copper(I), which can be oxidized to inactive Copper(II) by oxygen. Prepare the sodium ascorbate (B8700270) solution fresh and consider degassing your solutions.
Inappropriate Ligand-to-Copper Ratio A ligand like THPTA stabilizes the Cu(I) catalyst. A 5:1 ligand-to-copper ratio is a good starting point to protect biomolecules from reactive oxygen species.[5][6]
Incorrect Order of Reagent Addition Pre-mix the copper sulfate (B86663) and ligand before adding them to the solution containing the azide and alkyne. The reaction should be initiated by the addition of sodium ascorbate.[7]
Low Reactant Concentrations For reactions with low concentrations of reactants (less than 10 µM), the reaction time may need to be extended. Consider increasing the concentration of one of the reactants if possible.

Issue 2: Degradation of my biomolecule during the CuAAC reaction.

Potential Cause Troubleshooting Suggestion
Reactive Oxygen Species (ROS) Generation The combination of copper and a reducing agent like sodium ascorbate can generate ROS, which can damage biomolecules.[7]
- Use a stabilizing ligand such as THPTA at a 5:1 ratio to copper.[5][6]
- Degas your solutions to minimize the presence of oxygen.
- Add a scavenger like aminoguanidine (B1677879) to the reaction mixture.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Issue 3: Slow SPAAC reaction rate.

Potential Cause Troubleshooting Suggestion
Suboptimal Buffer Conditions The choice of buffer and its pH can significantly impact the reaction rate. HEPES buffer at pH 7 has been shown to result in faster reaction rates compared to PBS.[8]
Low Temperature Increasing the reaction temperature can enhance the reaction rate. However, ensure the temperature is compatible with the stability of your biomolecule.
Steric Hindrance The accessibility of the azide and strained alkyne can affect the reaction rate. If possible, consider designing your molecules with less steric hindrance around the reactive moieties.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This is a general starting protocol that should be optimized for your specific application.

Stock Solutions:

  • This compound: 10 mM in water.

  • Alkyne-modified molecule: 1 mM in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • THPTA (ligand): 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh).

Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine:

    • 10 µL of 1 mM alkyne-modified molecule (final concentration: 100 µM).

    • 20 µL of 10 mM this compound (final concentration: 2 mM).

    • Water or buffer to bring the volume to 90 µL.

  • In a separate tube, pre-mix 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA.

  • Add the 2 µL of the copper/ligand mixture to the reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubate at room temperature for 1-4 hours.

Purification:

The purification method will depend on the nature of your product. For biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents. For smaller molecules, HPLC or column chromatography may be appropriate.

General Protocol for SPAAC Bioconjugation

Stock Solutions:

  • This compound: 10 mM in a suitable buffer (e.g., HEPES, pH 7.0).

  • DBCO-modified molecule: 1 mM in a compatible solvent (e.g., DMSO or buffer).

Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine:

    • 10 µL of 1 mM DBCO-modified molecule (final concentration: 100 µM).

    • 20 µL of 10 mM this compound (final concentration: 2 mM).

    • Buffer to bring the volume to 100 µL.

  • Incubate at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification azide N1-Azido-spermine trihydrochloride mix Combine Azide, Alkyne, and Copper/Ligand Mix azide->mix alkyne Alkyne-modified Molecule alkyne->mix copper CuSO4 Solution premix Pre-mix Copper and Ligand copper->premix ligand THPTA Solution ligand->premix ascorbate Fresh Sodium Ascorbate initiate Initiate with Ascorbate ascorbate->initiate premix->mix mix->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purification incubate->purify product Final Conjugate purify->product

Caption: Workflow for a typical CuAAC reaction.

Troubleshooting_Logic start Low CuAAC Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst Yes check_reagents Are reagent concentrations and ratios correct? start->check_reagents Yes check_conditions Are buffer and pH appropriate? start->check_conditions Yes solution_catalyst Use fresh ascorbate. Degas solutions. check_catalyst->solution_catalyst solution_reagents Optimize ligand:copper ratio (e.g., 5:1). Check molar excess of azide/alkyne. check_reagents->solution_reagents solution_conditions Avoid Tris buffer. Use phosphate or HEPES at pH 6.5-8.0. check_conditions->solution_conditions

Caption: Troubleshooting logic for low CuAAC reaction yield.

References

Technical Support Center: N1-Azido-spermine Trihydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in N1-Azido-spermine trihydrochloride conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-yield conjugation with this compound?

A1: The main difficulties arise from the nature of the click chemistry reaction used for conjugation, typically a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Key challenges include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to Cu(II), which is inactive in the CuAAC reaction. This requires the use of a reducing agent and/or a stabilizing ligand.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, reactant concentrations, and reaction time can significantly impact conjugation efficiency.

  • Instability of Reactants: this compound and the alkyne-modified molecule may have limited stability under certain conditions. Proper storage and handling are crucial.[1]

  • Side Reactions: In biological samples, other functional groups can potentially react with the activated components, leading to byproducts and reduced yield.

Q2: What type of reaction is used for this compound conjugation?

A2: this compound is a click chemistry agent designed for azide-alkyne cycloaddition reactions.[1][2][3][4] The most common method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide (B81097) on the spermine (B22157) derivative and a terminal alkyne on the target molecule.[5][6][7] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be used if the alkyne is part of a strained ring system (e.g., DBCO or BCN).[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[1] If a stock solution is prepared in water, it should be filtered, sterilized, and used promptly. Aqueous solutions of spermine derivatives can be susceptible to oxidation.[8]

Q4: How can I monitor the progress of my conjugation reaction?

A4: Reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). These methods can help to identify the consumption of starting materials and the formation of the desired conjugate.

Q5: What purification methods are suitable for N1-Azido-spermine conjugates?

A5: The choice of purification method depends on the properties of the final conjugate. Common techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating the conjugate from unreacted starting materials and byproducts based on hydrophobicity.[9]

  • Size-Exclusion Chromatography (SEC): Useful for separating the conjugate based on its molecular size, especially for larger biomolecules.

  • Dialysis or Ultrafiltration: Can be used to remove small molecule impurities like excess reagents and salts from macromolecular conjugates.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Degraded Reagents Use fresh, high-quality this compound and alkyne-modified substrate. Ensure proper storage conditions have been maintained.[1]
Inefficient Copper(I) Catalyst The Cu(I) catalyst is essential for the CuAAC reaction and is prone to oxidation. Prepare the Cu(I) species in situ by adding a reducing agent like sodium ascorbate (B8700270) to a Cu(II) salt (e.g., CuSO₄).[10] Use freshly prepared solutions of the reducing agent.
Absence or Insufficient Amount of Ligand A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the Cu(I) catalyst from oxidation and increase reaction efficiency.[1][11][12] It is recommended to use the ligand in excess (e.g., 5 equivalents relative to the copper salt).[10]
Suboptimal pH While the CuAAC reaction is tolerant of a wide pH range (typically 4-12), the optimal pH can be substrate-dependent.[5] For biomolecules, a pH around 7-8 is often a good starting point. Buffering capacity of polyamines like spermine is most effective around a neutral pH.[13]
Incorrect Reaction Temperature or Time Most CuAAC reactions proceed efficiently at room temperature.[5] However, for slow reactions, increasing the temperature to 37°C or extending the reaction time (from 1 hour to overnight) may improve yields. Monitor the reaction to avoid degradation of sensitive molecules.
Low Reactant Concentrations If the concentration of either the azide or alkyne is too low, the reaction rate will be slow. If possible, increase the concentration of the reactants. A slight excess of one reactant (e.g., 1.2-2 equivalents of the azide) can help drive the reaction to completion.[14]
Multiple Products or Impurities
Potential Cause Recommended Solution
Oxidation of Biomolecule The combination of a copper salt and a reducing agent can generate reactive oxygen species that may damage sensitive biomolecules. The use of a stabilizing ligand in excess can help mitigate this by protecting the biomolecule.[10]
Side Reactions with Buffer Components Buffers containing primary amines (e.g., Tris) can sometimes interfere with certain conjugation chemistries. Consider using non-interfering buffers like HEPES or PBS.
Aggregation of Conjugate The final conjugate may have different solubility properties than the starting materials. If aggregation is observed, consider adjusting the solvent system or adding detergents or other solubilizing agents.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol provides a general guideline for the conjugation of this compound to an alkyne-functionalized molecule. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Deionized water

  • Solvent for dissolving reactants (if not water-soluble, e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a slight molar excess (e.g., 1.5 equivalents) over the alkyne-functionalized molecule.

    • Add the THPTA stock solution to a final concentration that is 5 times the final concentration of CuSO₄.

    • Add the CuSO₄ stock solution to a final concentration of 100-500 µM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the reaction.

    • Vortex the mixture gently again.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time can be extended up to 24 hours. The reaction vial can be gently agitated during this time.

  • Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis to remove unreacted starting materials, catalyst, and byproducts.

Data Presentation

Table 1: Illustrative Reaction Conditions and Expected Outcomes

ParameterCondition A (Standard)Condition B (Optimized for Sensitive Biomolecules)Condition C (For Difficult Conjugations)
[Alkyne-Molecule] 100 µM50 µM200 µM
[N1-Azido-spermine] 150 µM75 µM400 µM
[CuSO₄] 250 µM100 µM500 µM
[THPTA] 1.25 mM500 µM2.5 mM
[Sodium Ascorbate] 2.5 mM1 mM5 mM
Temperature Room TemperatureRoom Temperature37°C
Time 2 hours4 hours12 hours
Expected Yield 70-85%60-75%>80%
Notes Standard starting conditions.Reduced catalyst concentration for sensitive substrates.Increased concentrations and temperature for low-reactivity substrates.

Note: The yields presented in this table are illustrative and may vary based on the specific properties of the reactants.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product N1_Azido_Spermine N1-Azido-spermine trihydrochloride Conjugate Spermine-Molecule Conjugate (Triazole Linkage) N1_Azido_Spermine->Conjugate Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Conjugate CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->CuSO4 Cu_I->Conjugate Catalysis Ligand THPTA Ligand Ligand->Cu_I Stabilization

Caption: CuAAC reaction pathway for N1-Azido-spermine conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Are reagents fresh and properly stored? Start->Check_Reagents Check_Catalyst Is the Cu(I) catalyst active and protected? Check_Reagents->Check_Catalyst Yes Use_Fresh_Reagents Use fresh reagents. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Catalyst->Check_Conditions Yes Add_Reducing_Agent_Ligand Add fresh sodium ascorbate and excess THPTA ligand. Check_Catalyst->Add_Reducing_Agent_Ligand No Check_Concentration Are reactant concentrations adequate? Check_Conditions->Check_Concentration Yes Optimize_Conditions Adjust pH, temperature, or reaction time. Check_Conditions->Optimize_Conditions No Increase_Concentration Increase reactant concentrations. Check_Concentration->Increase_Concentration No Success High Yield Achieved Check_Concentration->Success Yes Use_Fresh_Reagents->Check_Catalyst Add_Reducing_Agent_Ligand->Check_Conditions Optimize_Conditions->Check_Concentration Increase_Concentration->Success

Caption: Troubleshooting workflow for low yield in conjugation.

References

Validation & Comparative

A Researcher's Guide to Polyamine Probes: N1-Azido-spermine trihydrochloride vs. Functional Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of polyamine biology, the selection of an appropriate chemical probe is paramount. This guide provides an objective comparison of N1-Azido-spermine trihydrochloride, a versatile tool for bioorthogonal labeling, with other classes of polyamine probes, including fluorescent analogs, transport inhibitors, and modulators of polyamine metabolism. Supported by experimental data and detailed protocols, this guide aims to facilitate informed decisions in experimental design.

Polyamines, such as spermine (B22157), spermidine, and putrescine, are ubiquitous polycations essential for a myriad of cellular processes, including cell proliferation, differentiation, and gene regulation. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the polyamine metabolic and transport pathways attractive targets for therapeutic intervention and biological investigation. The development of sophisticated polyamine probes has been instrumental in dissecting these pathways.

This guide focuses on a comparative analysis of different polyamine probe strategies. This compound serves as a key representative of labeling probes, which, through click chemistry, allow for the attachment of reporter molecules to visualize and track polyamine uptake and localization. This will be contrasted with other polyamine analogs designed to elicit a functional response, such as fluorescent probes for direct imaging, inhibitors of the polyamine transport system (PTS), and modulators of the key catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).

Data Presentation: A Comparative Overview of Polyamine Probes

The efficacy and application of a polyamine probe are defined by its specific interaction with cellular machinery. The following tables summarize key quantitative data for different classes of polyamine probes, offering a comparative perspective on their performance.

Table 1: Performance of Fluorescent Polyamine Probes
Probe Fluorophore Cell Line Key Findings
N1-Azido-spermine (post-labeling)BODIPYMCF-7 (cancer) vs. MCF-10A (non-tumorigenic)Linear probes showed superior cellular uptake compared to branched probes. Rapid accumulation was observed in cancer cells but not in non-tumorigenic cells.[1]
N1-DansylspermineDansylHTC cellsUptake was saturable with an apparent Km of approximately 1.5 µM.[2]
N1-(Anthracen-9-ylmethyl)homospermidineAnthraceneL1210 cellsHigh affinity for the polyamine transporter with a Ki value of 1.8 µM.[3][4]
Polyamine-modified NIR ProbeNear-infrared dyeHeLa, HepG2 (cancer) vs. L-02 (normal)Efficiently taken up by living cancer cell lines with no observed staining in non-cancer cells.[5]
Table 2: Performance of Polyamine Transport Inhibitors (PTIs)
Inhibitor Assay Cell Line IC50/EC50
A novel PTI (PTI-1)Spermidine Uptake InhibitionHuman Pancreatic Cancer CellsEC50 = 1.4 µM[6][7]
Various PTIsInhibition of Radiolabeled Spermidine UptakeL3.6pl Pancreatic Cancer CellsProvides a formal ranking of transport inhibition potency to aid in PTI selection.[8][9]
PTI-1 + DFMOCell Proliferation Assay (CCK-8 & Crystal Violet)Vascular Smooth Muscle CellsCombination treatment reduced cell proliferation by about 35%.[6][7]
Table 3: Performance of SSAT Modulating Polyamine Analogs
Analog Effect on SSAT Cell Line Key Findings
N1,N12-bis(ethyl)spermine (BESPM)InductionMALME-3M human melanomaIncreased SSAT activity by more than 200-fold.[10]
N1,N11-bis(ethyl)norspermineInductionMALME-3M human melanoma5-fold more effective than BESPM in increasing SSAT activity.
N1,N14-bis(ethyl)homospermineInductionMALME-3M human melanoma9-fold less effective than BESPM in increasing SSAT activity.

Experimental Protocols: Methodologies for Probe Evaluation

The following protocols provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these techniques for their specific needs.

Protocol 1: Fluorescent Labeling of N1-Azido-spermine via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a fluorescent dye to N1-Azido-spermine.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., Alkyne-BODIPY)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions: N1-Azido-spermine (10 mM in water), alkyne-fluorophore (10 mM in DMSO), CuSO4 (50 mM in water), sodium ascorbate (250 mM in water, freshly prepared), and TBTA (50 mM in DMSO).

  • In a microcentrifuge tube, combine 10 µL of N1-Azido-spermine stock, 12 µL of alkyne-fluorophore stock, and 68 µL of PBS.

  • Add 2 µL of the CuSO4 stock solution and 2 µL of the TBTA stock solution to the reaction mixture.

  • Initiate the reaction by adding 6 µL of the freshly prepared sodium ascorbate stock solution.

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • The resulting fluorescently labeled spermine probe can be purified by HPLC if necessary, but for many cell-based applications, the reaction mixture can be diluted directly in cell culture medium.

Protocol 2: Cellular Uptake Assay for Fluorescent Polyamine Probes

This protocol quantifies the uptake of fluorescently labeled polyamine probes using flow cytometry.

Materials:

  • Cells of interest (e.g., cancer cell line and a non-cancerous control)

  • Complete cell culture medium

  • Fluorescent polyamine probe (from Protocol 1 or commercially available)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 12-well plate and grow to 70-80% confluency.

  • On the day of the assay, remove the culture medium and wash the cells with pre-warmed PBS.

  • Add fresh medium containing the desired concentration of the fluorescent polyamine probe (typically in the low micromolar range). Include a vehicle-only control.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular probe.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and pellet by centrifugation.

  • Resuspend the cell pellet in PBS for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore.

Protocol 3: Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This protocol measures the enzymatic activity of SSAT in cell lysates using a non-radioactive HPLC-based method.[11]

Materials:

  • Cell lysate

  • N1-dansylnorspermine (substrate)

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • Acetonitrile

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare cell lysates from control and treated cells (e.g., cells incubated with an SSAT-inducing polyamine analog).

  • Prepare a reaction mixture containing assay buffer, N1-dansylnorspermine, and cell lysate.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding acetonitrile.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify the acetylated product, N1-acetyl-N8-dansylspermidine.

  • SSAT activity is calculated based on the amount of product formed over time and normalized to the protein concentration of the lysate.

Protocol 4: Cell Proliferation Assay for Polyamine Transport Inhibitors (PTIs)

This protocol assesses the anti-proliferative effect of PTIs, often in combination with a polyamine synthesis inhibitor like DFMO, using a colorimetric assay such as the CCK-8 assay.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Polyamine transport inhibitor (PTI)

  • Difluoromethylornithine (DFMO)

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of the PTI alone, DFMO alone, and a combination of both. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the use of polyamine probes.

Polyamine_Metabolism_and_Transport cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_transport Polyamine Transport Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->Putrescine Spermine Spermine Spermidine->Spermine Spermine Synthase N1-acetylspermidine N1-acetylspermidine Spermidine->N1-acetylspermidine SSAT Spermine->Spermidine N1-acetylspermine N1-acetylspermine Spermine->N1-acetylspermine N1-acetylspermine->Spermidine PAOX N1-acetylspermidine->Putrescine PAOX Extracellular\nPolyamines Extracellular Polyamines Intracellular\nPolyamines Intracellular Polyamines Extracellular\nPolyamines->Intracellular\nPolyamines PTS Intracellular\nPolyamines->Putrescine Intracellular\nPolyamines->Spermidine Intracellular\nPolyamines->Spermine

Caption: Overview of Polyamine Metabolism and Transport Pathways.

Experimental_Workflow cluster_probes Polyamine Probe Selection cluster_assays Experimental Assays cluster_readouts Data Analysis and Readouts N1-Azido-spermine N1-Azido-spermine Click Chemistry Labeling Click Chemistry Labeling N1-Azido-spermine->Click Chemistry Labeling Fluorescent Analog Fluorescent Analog Cellular Uptake Assay Cellular Uptake Assay Fluorescent Analog->Cellular Uptake Assay PTI PTI PTI->Cellular Uptake Assay Cell Proliferation Assay Cell Proliferation Assay PTI->Cell Proliferation Assay SSAT Modulator SSAT Modulator SSAT Modulator->Cell Proliferation Assay SSAT Activity Assay SSAT Activity Assay SSAT Modulator->SSAT Activity Assay Click Chemistry Labeling->Cellular Uptake Assay Imaging/Localization Imaging/Localization Cellular Uptake Assay->Imaging/Localization Uptake Kinetics (Km, Vmax) Uptake Kinetics (Km, Vmax) Cellular Uptake Assay->Uptake Kinetics (Km, Vmax) Inhibition (IC50, EC50) Inhibition (IC50, EC50) Cellular Uptake Assay->Inhibition (IC50, EC50) Cell Proliferation Assay->Inhibition (IC50, EC50) Enzyme Activity Enzyme Activity SSAT Activity Assay->Enzyme Activity

Caption: Workflow for Comparing Different Classes of Polyamine Probes.

Conclusion

The choice between this compound and other polyamine probes is fundamentally dependent on the research question. N1-Azido-spermine is an invaluable tool for labeling and visualization, enabling the study of polyamine transporter activity and localization through bioorthogonal chemistry. In contrast, fluorescent analogs offer a more direct imaging approach, while PTIs and SSAT modulators are functional probes designed to perturb the polyamine system, providing insights into the consequences of transport inhibition or metabolic dysregulation. By understanding the distinct advantages and applications of each probe class, and by employing the robust experimental protocols outlined in this guide, researchers can effectively select and utilize the most appropriate tools to advance our understanding of polyamine biology and its role in health and disease.

References

A Comparative Guide: N1-Azido-spermine trihydrochloride versus Spermine for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of polyamine biology is critical. This guide provides an objective comparison between the endogenous polyamine, spermine (B22157), and its azide-functionalized derivative, N1-Azido-spermine trihydrochloride. This comparison is based on their established roles, performance in experimental settings, and utility as research tools.

Executive Summary

Spermine is a ubiquitous, naturally occurring polyamine essential for numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids. In contrast, this compound is a synthetic derivative primarily designed as a chemical probe. Its key feature is an azide (B81097) group, which allows for its attachment to other molecules via "click chemistry." This functionalization enables the tracking and identification of polyamine transporters and interacting proteins.

While spermine's biological effects are well-documented, data on the intrinsic biological activity of this compound is limited. The primary performance metric for this derivative is its efficacy as a tool for studying the polyamine transport system (PTS).

Data Presentation

The following tables summarize the key characteristics and available quantitative data for both compounds.

Table 1: General Properties and Primary Functions

FeatureSpermineThis compound
Chemical Nature Endogenous polyamineSynthetic azido-derivative of spermine
Primary Role Regulation of cellular processes (e.g., cell growth, gene expression)Chemical probe for studying the Polyamine Transport System (PTS) via click chemistry
Mechanism of Action Interacts with negatively charged molecules like DNA, RNA, and proteinsUtilized for its azide group to covalently link to alkyne- or cyclooctyne-containing molecules

Table 2: Comparative Performance in Cellular Uptake

The performance of N1-Azido-spermine as a probe for the polyamine transport system has been evaluated by conjugating it to a fluorescent dye (e.g., BODIPY) after cellular uptake and "clicking" the azide to a fluorescent reporter. The study by Vanhoutte et al. (2018) provides semi-quantitative data on the uptake of an azido-spermine derivative in different cell lines.

Cell LineCell TypeUptake of Azido-Spermine ProbeReference
MCF-7 Human breast adenocarcinoma (cancerous)High[1]
MCF-10A Human breast epithelial (non-tumorigenic)Low[1]

Note: The "High" and "Low" uptake are relative comparisons based on fluorescence intensity observed in the study. This differential uptake highlights the increased activity of the polyamine transport system in cancer cells.

Table 3: Cytotoxicity Data

While extensive cytotoxicity data is available for spermine, there is a lack of published IC50 values for this compound.

CompoundCell LineIC50 ValueReference
Spermine MCF-7 (Human breast adenocarcinoma)~4.35 µM (as a sulphonamido oxa-spermine derivative)[2]
Spermine Intestinal cell culturesMore cytotoxic than spermidine (B129725)[3]
This compound VariousNot available

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Protocol 1: Fluorescent Polyamine Uptake Assay

This protocol is adapted from methodologies used to assess the uptake of fluorescently labeled polyamines.[4][5]

Objective: To visualize and semi-quantify the cellular uptake of an azido-spermine probe.

Materials:

  • MCF-7 and MCF-10A cells

  • This compound

  • Alkyne-conjugated fluorescent dye (e.g., Alkyne-BODIPY)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) solution (4%)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture MCF-7 and MCF-10A cells in appropriate media until they reach 70-80% confluency.

  • Incubation with Azido-Spermine: Treat the cells with this compound at a desired concentration (e.g., 10-50 µM) for a specified time (e.g., 2-4 hours).

  • Cell Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

  • Click Reaction:

    • Prepare a click reaction cocktail containing CuSO₄, sodium ascorbate, and the alkyne-conjugated fluorescent dye in Tris-HCl buffer.

    • Incubate the fixed cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorescent dye and DAPI.

  • Analysis: Quantify the fluorescence intensity in the cells to determine the relative uptake of the azido-spermine probe.

Protocol 2: Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This is a general protocol for assessing cell viability and can be used to determine the IC50 value of a compound.[5][6]

Objective: To determine the concentration of spermine or this compound that inhibits cell growth by 50%.

Materials:

  • Target cell line (e.g., MCF-7)

  • Spermine or this compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of spermine or this compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Protocol 3: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol is based on an HPLC method for measuring SSAT activity.[4]

Objective: To measure the enzymatic activity of SSAT in cell lysates after treatment with spermine or this compound.

Materials:

  • Cell lysates

  • Spermidine or spermine (as substrate)

  • Acetyl-CoA

  • HPLC system

  • Reaction buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds, then harvest and prepare cell lysates.

  • Enzymatic Reaction:

    • Incubate the cell lysate with spermidine or spermine and acetyl-CoA in a reaction buffer for a specific time at 37°C.

    • Stop the reaction by adding a quenching solution.

  • Sample Preparation: Prepare the samples for HPLC analysis, which may involve derivatization to allow for fluorescent detection.

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column and detector.

    • Separate the acetylated polyamine product from the substrate and other components.

  • Quantification: Quantify the amount of acetylated product formed based on a standard curve.

  • Data Analysis: Calculate the SSAT activity, typically expressed as pmol of product formed per minute per mg of protein.

Mandatory Visualization

Signaling Pathway: Polyamine Transport and Metabolism

The following diagram illustrates the cellular uptake and metabolic pathways of polyamines, highlighting the role of the polyamine transport system (PTS) and the key enzyme spermidine/spermine N1-acetyltransferase (SSAT).

Polyamine_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_enzymes Enzymatic Regulation Spermine_ext Spermine PTS Polyamine Transport System (PTS) Spermine_ext->PTS Uptake AzidoSpermine_ext N1-Azido-spermine AzidoSpermine_ext->PTS Uptake Spermine_int Spermine Biological_effects Biological Effects (e.g., DNA stabilization, cell growth) Spermine_int->Biological_effects SSAT SSAT (Spermidine/spermine N1-acetyltransferase) Spermine_int->SSAT Substrate AzidoSpermine_int N1-Azido-spermine Click_chemistry Click Chemistry (Labeling and Pulldown) AzidoSpermine_int->Click_chemistry Spermidine Spermidine Spermidine->SSAT Substrate Putrescine Putrescine N1_acetylspermine N1-acetylspermine Exported_polyamines Exported Acetyl-polyamines N1_acetylspermine->Exported_polyamines Export PAO PAO (Polyamine Oxidase) N1_acetylspermine->PAO Substrate N1_acetylspermidine N1-acetylspermidine N1_acetylspermidine->Exported_polyamines Export N1_acetylspermidine->PAO Substrate SSAT->N1_acetylspermine SSAT->N1_acetylspermidine PAO->Spermidine PAO->Putrescine PTS->Spermine_int PTS->AzidoSpermine_int Experimental_Workflow start Start: Seed Cells (e.g., MCF-7, MCF-10A) incubation Incubate with N1-Azido-spermine start->incubation fixation Fix Cells incubation->fixation click_reaction Perform Click Reaction with Fluorescent Alkyne fixation->click_reaction wash Wash to Remove Unbound Reagents click_reaction->wash imaging Fluorescence Microscopy (DAPI counterstain) wash->imaging analysis Image Analysis and Quantification imaging->analysis

References

A Comparative Guide to N1-Azido-spermine trihydrochloride: Specificity and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N1-Azido-spermine trihydrochloride and other spermine (B22157) analogs, focusing on their specificity and selectivity. The information is intended to assist researchers in selecting the appropriate compounds for their studies in cancer therapy, neuroscience, and other fields where polyamine metabolism is a key target. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates its likely properties based on structure-activity relationships of similar N1-substituted spermine analogs and provides a comprehensive overview of the methodologies used to assess these compounds.

Introduction to Spermine Analogs and Their Therapeutic Potential

Polyamines, including spermine, spermidine (B129725), and putrescine, are essential polycationic molecules vital for cell growth, differentiation, and proliferation.[1] Cancer cells, in particular, exhibit an elevated demand for polyamines to sustain their rapid proliferation, making the polyamine metabolic pathway a prime target for therapeutic intervention.[1] Spermine analogs are synthetic molecules designed to interfere with polyamine homeostasis by competing with natural polyamines for transport into the cell and for interaction with metabolic enzymes.[2]

The primary mechanism of action for many cytotoxic spermine analogs involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[3][4] This leads to the depletion of natural polyamines and the accumulation of acetylated polyamines, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]

This compound is a unique spermine analog that incorporates an azide (B81097) group at the N1 position. This functional group makes it a valuable tool for "click chemistry," allowing for the attachment of various reporter molecules (e.g., fluorophores, biotin) for visualization and tracking of polyamine transport and localization within cells.[5] While primarily used as a chemical probe, its biological activity, particularly its specificity and selectivity for the polyamine transport system (PTS) and metabolic enzymes, is of significant interest.

Comparative Analysis of Spermine Analogs

The efficacy and selectivity of spermine analogs are highly dependent on their structural modifications, including the length of the polyamine backbone and the nature of the substituents on the terminal nitrogen atoms.[6]

Specificity for the Polyamine Transport System (PTS)

Key Considerations:

  • N1-Substitution: Modification at the N1 position can influence the binding affinity for the PTS. The presence of a bulky or charged group may alter the interaction with the transporter proteins.

  • Competition: Spermine analogs compete with natural polyamines for uptake. The relative affinity of an analog can be determined through competitive uptake assays using radiolabeled or fluorescently-labeled polyamines.

Table 1: Comparison of Cellular Uptake and Transport Inhibition by Spermine Analogs

AnalogCell LineIC50 for Spermidine Uptake (µM)ObservationsReference(s)
N1,N12-bis(ethyl)spermine (BESPM) L1210~10Effective competitor for polyamine uptake.[6]
N1,N11-diethylnorspermine (DENSPM) L1210Data not availableReadily transported into mammalian cells.[2]
1,12-dimethylspermine (DMSpm) NCI H157Data not availableEffectively enters cells and induces SSAT.[7]
This compound Data not availableData not availableAs an N1-substituted analog, it is expected to utilize the PTS. The azide group is relatively small and may not significantly hinder uptake compared to larger substituents.Inferred from[6][8]
Selectivity for Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction

The induction of SSAT is a hallmark of many effective spermine analog anticancer agents. The degree of SSAT induction can vary significantly between different analogs and cell types.

Key Considerations:

  • Structure-Activity Relationship: The ability of an analog to induce SSAT is highly dependent on its structure. For example, the distance between the terminal amines and the size of the N-alkyl substituents are critical factors.[1]

  • Differential Induction: Different analogs can induce SSAT to varying extents, leading to differences in their cytotoxic potency.

Table 2: Comparative Induction of SSAT Activity by Spermine Analogs

AnalogCell LineFold Induction of SSAT ActivityObservationsReference(s)
N1,N12-bis(ethyl)spermine (BESPM) MALME-3M>200-foldPotent inducer of SSAT.[9]
N1,N11-diethylnorspermine (DENSPM) MALME-3M>1000-foldOne of the most potent known inducers of SSAT.[1]
1,12-dimethylspermine (DMSpm) NCI H157Significant inductionInduces SSAT without significant cytotoxicity in this cell line.[7]
Spermine (natural polyamine) MALME-3M~7-foldWeak inducer compared to analogs.[10]
This compound Data not availableData not availableThe effect of an N1-azido group on SSAT induction is not documented. It is plausible that it would be a less potent inducer than bis(ethyl) analogs.Inferred from[1][8]
Cytotoxicity Profile

The ultimate measure of a spermine analog's potential as a therapeutic agent is its ability to selectively kill cancer cells while minimizing toxicity to normal cells.

Table 3: Comparative Cytotoxicity of Spermine Analogs

AnalogCell LineIC50 (µM)ObservationsReference(s)
N1,N11-diethylnorspermine (DENSPM) MCF-7~1Potent cytotoxic agent in various cancer cell lines.[11]
N1,N12-bis(ethyl)spermine (BESPM) L1210~2Effective at inhibiting cell growth.[12]
N1-aziridinylspermidine L12100.15Highly cytotoxic spermidine analog.[13]
This compound Data not availableData not availableCytotoxicity is likely to be lower than highly potent analogs like DENSPM, as its primary design is for use as a probe.Inferred from general principles

Experimental Protocols

Cellular Uptake Assay (Radiolabeled)

This protocol is a standard method to quantify the uptake of spermine analogs into cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, L1210)

  • Complete cell culture medium

  • Radiolabeled spermine analog (e.g., [14C]N1-Azido-spermine)

  • Unlabeled spermine analog

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Add medium containing the radiolabeled spermine analog at the desired concentration. For competition assays, add increasing concentrations of the unlabeled analog.

  • Incubate for a specific time period (e.g., 30 minutes) at 37°C.

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the protein concentration of the lysate to normalize the uptake data.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay (Radiometric)

This assay measures the enzymatic activity of SSAT in cell lysates.

Materials:

  • Cell lysate from treated and untreated cells

  • [14C]Acetyl-CoA

  • Spermidine or spermine (as substrate)

  • Reaction buffer

  • Phosphocellulose paper discs

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell lysates from cells treated with the spermine analog of interest.

  • Set up the reaction mixture containing cell lysate, reaction buffer, spermidine/spermine, and [14C]Acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper discs.

  • Wash the discs to remove unreacted [14C]Acetyl-CoA.

  • Measure the radioactivity retained on the discs, which corresponds to the amount of acetylated polyamine formed.

  • Calculate the SSAT activity, typically expressed as pmol of acetyl group transferred per minute per mg of protein.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Spermine analog of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the spermine analog.

  • Incubate for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

Visualizations

Polyamine Catabolic Pathway

This diagram illustrates the key enzymatic steps in the breakdown of polyamines, highlighting the central role of SSAT.

Polyamine_Catabolism Polyamine Catabolic Pathway Spermine Spermine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine Acetylation Spermidine Spermidine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine Acetylation Putrescine Putrescine N1_Acetylspermine->Spermidine Oxidation N1_Acetylspermidine->Putrescine Oxidation SSAT SSAT (Spermidine/spermine N1-acetyltransferase) SSAT->Spermine SSAT->Spermidine CoA CoA SSAT->CoA PAOX PAOX (Polyamine oxidase) PAOX->N1_Acetylspermine PAOX->N1_Acetylspermidine Acetyl_CoA Acetyl-CoA Acetyl_CoA->SSAT

Caption: The central role of SSAT in the polyamine catabolic pathway.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for comparing the biological effects of different spermine analogs.

Experimental_Workflow Workflow for Comparative Analysis of Spermine Analogs cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines Treatment Treat with Spermine Analogs (e.g., N1-Azido-spermine, BESPM) Cell_Culture->Treatment Uptake_Assay Cellular Uptake Assay (Radiolabeled or Fluorescent) Treatment->Uptake_Assay SSAT_Assay SSAT Activity Assay Treatment->SSAT_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Uptake_Assay->Data_Analysis SSAT_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A generalized workflow for in vitro comparison of spermine analogs.

Conclusion

This compound represents a valuable tool for studying polyamine transport due to its clickable azide functionality. While direct quantitative data on its specificity and selectivity as a modulator of polyamine metabolism are scarce, structure-activity relationships derived from other N1-substituted spermine analogs suggest it is likely to be recognized by the polyamine transport system. Its potency as an inducer of SSAT and its cytotoxicity are anticipated to be less pronounced than those of well-established anticancer analogs like N1,N11-diethylnorspermine (DENSPM). Further experimental validation is necessary to fully characterize the biological profile of this compound and to determine its potential as a therapeutic agent, beyond its current application as a chemical probe. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such investigations.

References

Validating N1-Azido-spermine Trihydrochloride: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate azide-containing linker is a critical step in the successful design and execution of bioconjugation experiments utilizing click chemistry. N1-Azido-spermine trihydrochloride is a commercially available reagent that introduces a polyamine structure alongside the azide (B81097) functionality. This guide provides a comparative overview of this compound against other common azide linkers, supported by representative experimental data and detailed protocols to aid in the validation and application of this reagent.

Performance Comparison of Azide Linkers in Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its high efficiency and specificity.[1][2] While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can compare its expected performance with that of other well-characterized azide linkers. The data presented below is synthesized from various sources to provide a benchmark for performance.[1]

ParameterThis compound (Expected)PEGylated Azide Linkers (e.g., Azido-PEG4)Small Alkyl Azide Linkers (e.g., 1-Azido-3-propanamine)
Reaction Type CuAAC & SPAACCuAAC & SPAACCuAAC & SPAAC
Typical Yield (CuAAC) >90%>95%>95%
Typical Reaction Time (CuAAC) 1 - 4 hours1 - 4 hours1 - 4 hours
Solubility High (due to polyamine and hydrochloride salt form)High (due to PEG chain)Variable (dependent on counter-ion and chain length)
Steric Hindrance Moderate (potential for interaction of the polyamine chain)Low to Moderate (dependent on PEG length)Low
Bioorthogonality HighHighHigh
Key Feature Polycationic spermine (B22157) backbone may influence interaction with biological molecules.Hydrophilic PEG spacer can improve solubility and reduce aggregation of conjugates.Minimalist structure, useful when a small linker is required.

Note: The performance of this compound is expected to be in line with other azide-containing reagents for click chemistry. However, the unique polyamine structure may offer advantages in specific applications, such as targeting negatively charged biological structures, while also potentially introducing non-specific interactions that need to be characterized.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are protocols for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 100-500 µM.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Purification: Purify the resulting bioconjugate using a desalting column or SEC to remove excess reagents and byproducts.

  • Characterization: Characterize the purified conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC, to confirm conjugation and assess purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes the copper-free conjugation of a strained-alkyne (e.g., DBCO)-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Desalting column or SEC system for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration.

    • Add a 3- to 10-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.

  • Purification: Purify the conjugate using a desalting column or SEC.

  • Characterization: Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Alkyne_Protein Alkyne-modified Protein Mix Mix Reagents Alkyne_Protein->Mix Azido_Spermine N1-Azido-spermine trihydrochloride Azido_Spermine->Mix CuSO4 CuSO4 CuSO4->Mix Ligand Ligand (THPTA) Ligand->Mix Ascorbate Sodium Ascorbate (freshly prepared) Ascorbate->Mix Initiate Incubate Incubate (1-4h, RT) Mix->Incubate Purify Purification (SEC/Desalting) Incubate->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize SPAAC_Signaling_Pathway cluster_cell_surface Cell Surface cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Target Receptor (DBCO-modified) Internalization Internalization Receptor->Internalization Azido_Spermine_Drug N1-Azido-spermine -Drug Conjugate Azido_Spermine_Drug->Receptor SPAAC Reaction Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Effect Biological Effect Target->Effect

References

N1-Azido-spermine Trihydrochloride: A Non-Radioactive Alternative for Polyamine Research

Author: BenchChem Technical Support Team. Date: December 2025

A safer, more versatile method for tracking polyamine dynamics is emerging as a potent alternative to traditional radiolabeling techniques. N1-Azido-spermine trihydrochloride, a click chemistry agent, enables researchers to fluorescently tag and trace the crucial roles of polyamines in cellular processes without the hazards and limitations of radioactive isotopes.

Polyamines, such as spermine (B22157), are essential polycationic molecules involved in a myriad of cellular functions, including cell growth, differentiation, and signaling. Dysregulation of polyamine metabolism is a known hallmark of various diseases, particularly cancer, making the study of their transport and localization critical for drug development. For decades, radiolabeled polyamines have been the gold standard for these investigations. However, the associated safety concerns, regulatory hurdles, and disposal issues have prompted the search for viable alternatives. This compound, when coupled with fluorescent reporters via click chemistry, offers a robust, non-radioactive approach for visualizing and quantifying polyamine uptake and distribution in live cells.

Performance Comparison: N1-Azido-spermine Probes vs. Radiolabeling

The primary advantage of using this compound lies in its ability to be conjugated with a variety of reporter molecules, most notably fluorophores, through a highly specific and efficient bio-orthogonal reaction known as click chemistry.[1][2][3][4] This allows for the creation of fluorescent polyamine probes that can be used to monitor polyamine transport in real-time using standard fluorescence microscopy and flow cytometry.

Radiolabeling, conversely, relies on the detection of radioactive decay, which provides high sensitivity but lacks the spatial resolution and dynamic imaging capabilities of fluorescence-based methods. While direct quantitative comparisons in the same experimental setup are limited in published literature, the available data suggests that fluorescent probes derived from N1-Azido-spermine are genuine substrates for the polyamine transport system (PTS) and can effectively model the uptake observed with radiolabeled polyamines.[5][6]

ParameterN1-Azido-spermine Derived ProbesRadiolabeled Polyamines
Detection Method Fluorescence (Microscopy, Flow Cytometry)Scintillation Counting, Autoradiography
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling and disposal
Spatial Resolution High (subcellular localization)Low
Real-time Imaging YesNo
Versatility Can be conjugated to various reporters (dyes, biotin)Limited to radioisotopes
Sensitivity High, dependent on fluorophore brightnessVery high
Kinetic Analysis Feasible (e.g., apparent Km ~1.5 µM for a dansylated spermine analog)[7]Well-established for determining Km and Vmax[3]

Experimental Protocols

I. Radiolabeled Spermine Uptake Assay

This protocol provides a method to determine the uptake of radiolabeled spermine in cultured cells.[1][8][9]

Materials:

  • Cells seeded in 12-well plates (70-80% confluency)

  • Culture medium

  • [14C]-labeled spermine

  • Unlabeled (cold) spermine

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Scintillation vials

  • Liquid Scintillation Cocktail

  • Liquid Scintillation Counter

Procedure:

  • For each cell line, prepare three wells: two "treatment" wells and one "background" well.

  • Remove the culture medium from all wells.

  • To the "treatment" wells, add 300 µL of medium containing 5 µM radiolabeled spermine.

  • To the "background" well, add 300 µL of medium containing 5 µM radiolabeled spermine and 100 µM unlabeled (cold) spermine to determine non-specific binding.

  • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Aspirate the medium from all wells.

  • Wash the wells twice with 1 mL of PBS.

  • Add 200 µL of RIPA buffer to each well to lyse the cells.

  • Transfer the lysate from each well to a separate scintillation vial.

  • Add an appropriate volume of liquid scintillation cocktail to each vial.

  • Measure the counts per minute (CPM) using a Liquid Scintillation Counter.

  • Calculate specific uptake by subtracting the background CPM from the treatment CPM.

II. N1-Azido-spermine Labeling and Uptake Assay via Click Chemistry

This protocol outlines the general steps for labeling cells with a fluorescent probe generated from this compound and an alkyne-modified fluorophore.[10][11][12][13]

Materials:

  • This compound

  • Alkyne-modified fluorescent dye (e.g., DBCO-fluorophore for copper-free click chemistry)

  • Cultured cells

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

Part A: Preparation of Fluorescent Spermine Probe (Conceptual) this compound can be conjugated to an alkyne-containing molecule, such as a fluorescent dye with a DBCO or BCN group, through a copper-free click reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).[2] This reaction is bio-orthogonal, meaning it does not interfere with biological processes.

Part B: Cellular Labeling and Uptake Analysis

  • Incubate cultured cells with the pre-conjugated fluorescent spermine probe at a predetermined concentration (e.g., 1-10 µM) in cell culture medium for a specific duration (e.g., 30 minutes to 4 hours) at 37°C.

  • To determine non-specific uptake, a control group can be co-incubated with an excess of unlabeled spermine or a known inhibitor of the polyamine transport system.

  • After incubation, wash the cells twice with PBS to remove any unbound probe.

  • The cells are now ready for analysis.

  • For Fluorescence Microscopy: Image the cells using the appropriate excitation and emission wavelengths for the chosen fluorophore to visualize the subcellular localization of the spermine probe.

  • For Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population to quantify the uptake of the spermine probe.

Visualizing Cellular Processes

The use of this compound allows for the detailed visualization of polyamine-related cellular pathways and experimental procedures.

G cluster_0 Polyamine Metabolism & Signaling cluster_1 Cellular Effects Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcetylSpermine N1-Acetylspermine Spermine->AcetylSpermine SSAT CellGrowth Cell Growth & Proliferation Spermine->CellGrowth GeneExpression Gene Expression Spermine->GeneExpression IonChannel Ion Channel Regulation Spermine->IonChannel AcetylSpermine->Spermidine PAOX

A simplified diagram of the spermine metabolism and signaling pathway.

G cluster_0 N1-Azido-spermine Experimental Workflow Start N1-Azido-spermine Trihydrochloride ClickReaction Click Chemistry (e.g., SPAAC) Start->ClickReaction AlkyneDye Alkyne-Functionalized Fluorophore AlkyneDye->ClickReaction Probe Fluorescent Spermine Probe ClickReaction->Probe CellIncubation Incubate with Live Cells Probe->CellIncubation Wash Wash to Remove Unbound Probe CellIncubation->Wash Analysis Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantitative

Workflow for using N1-Azido-spermine to create fluorescent probes for cellular uptake studies.

References

Comparative Analysis of N1-Azido-spermine Trihydrochloride Cross-Reactivity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Azido-spermine trihydrochloride, a widely utilized chemical probe in click chemistry applications. The objective is to furnish researchers with a comprehensive understanding of its potential cross-reactivity and to compare its performance with alternative methodologies. The following sections detail potential off-target interactions, present comparative data with alternative probes, and provide established experimental protocols to assess specificity.

Introduction to this compound

This compound is a chemical probe that incorporates an azide (B81097) group onto a spermine (B22157) backbone. This design allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the labeling and detection of biomolecules. While a powerful tool, the inherent biological activity of the spermine scaffold and the reactivity of the azide group necessitate a thorough evaluation of its potential for off-target effects.

Potential Sources of Cross-Reactivity

The cross-reactivity of this compound can stem from three primary sources: the spermine backbone, the azide functional group, and the conditions of the ligation chemistry.

  • Spermine Backbone Interactions: As a polyamine, spermine is a known substrate and regulator of various cellular enzymes, most notably spermidine/spermine N1-acetyltransferase (SSAT).[1][2][3][4][5][6][7][8][9][10][11] Interaction of the spermine moiety of the probe with SSAT and other polyamine-binding proteins could lead to off-target labeling or modulation of their activity.

  • Azide Group Reactivity: Organic azides, while relatively stable, can undergo reactions other than the intended click chemistry cycloaddition. Under certain conditions, such as exposure to heat or UV light, they can form highly reactive nitrenes that can non-specifically cross-link with a wide range of biomolecules.[12]

  • Click Chemistry Conditions: The use of a copper(I) catalyst in CuAAC reactions can introduce cytotoxicity and off-target effects, as copper ions can interact with various cellular components.[13]

Comparison with Alternative Probes

A direct comparison with alternative probes highlights the trade-offs in terms of reaction efficiency, biocompatibility, and potential for cross-reactivity. The following table summarizes key alternatives to N1-Azido-spermine for bioconjugation.

Probe/MethodReaction TypeKey AdvantagesPotential for Cross-Reactivity
N1-Azido-spermine + Alkyne CuAACHigh reaction efficiency and yield.Copper cytotoxicity; potential for spermine backbone interactions and non-specific azide reactions.
N1-Azido-spermine + Cyclooctyne (e.g., DBCO, BCN) SPAACCopper-free, highly biocompatible.Potential for spermine backbone interactions and non-specific azide reactions.
Alkyne-modified Spermine + Azide Probe CuAAC/SPAACMoves the azide reactivity to the detection step.Cross-reactivity depends on the nature of the azide probe.
Alternative Bioconjugation Chemistries
Tetrazine + Trans-cyclooctene (TCO) IEDDAExceptionally fast, catalyst-free, highly bioorthogonal.[14]Different reactivity profile; less data on cross-reactivity with polyamine-related targets.
Thiol + Alkene Thiol-ene ReactionPhoto-initiated, allowing for spatiotemporal control.[14]Can be sensitive to redox environment; potential for off-target reactions with cellular thiols.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a combination of biochemical and proteomic approaches is recommended.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This assay determines if N1-Azido-spermine interacts with and affects the activity of SSAT.

Methodology:

  • Cell Culture and Lysate Preparation: Culture cells of interest (e.g., HEK-293) and prepare cell lysates.

  • Enzyme Reaction: In a reaction buffer, combine cell lysate, acetyl-CoA, and varying concentrations of N1-Azido-spermine or a known SSAT substrate/inhibitor (positive/negative controls).

  • Detection of Acetylated Product: The product of the SSAT reaction, N1-acetylspermine (or its analogue), can be quantified using methods such as HPLC or a colorimetric assay.[2][15]

  • Data Analysis: Compare the SSAT activity in the presence of N1-Azido-spermine to controls to determine if it acts as a substrate or inhibitor.

Competitive Proteomic Profiling for Off-Target Identification

This unbiased approach aims to identify cellular proteins that interact with N1-Azido-spermine.

Methodology:

  • Probe Treatment: Treat live cells or cell lysates with N1-Azido-spermine.

  • Click Chemistry with Reporter Tag: Perform a click reaction with an alkyne-functionalized reporter tag (e.g., alkyne-biotin).

  • Affinity Purification: Lyse the cells (if treated live) and enrich for biotin-tagged proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and identify them using LC-MS/MS.

  • Competitive Displacement: To increase confidence in identified targets, perform a competition experiment where cells/lysates are pre-incubated with unmodified spermine before adding N1-Azido-spermine. True off-targets should show reduced labeling in the presence of the competitor.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental designs and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_ssat SSAT Activity Assay cluster_proteomics Competitive Proteomic Profiling ssat_start Cell Lysate Preparation ssat_reaction Enzyme Reaction with N1-Azido-spermine ssat_start->ssat_reaction ssat_detection Quantification of Acetylated Product (HPLC/Colorimetric) ssat_reaction->ssat_detection ssat_analysis Data Analysis: Substrate or Inhibitor? ssat_detection->ssat_analysis proteomics_start Treat Cells/Lysate with N1-Azido-spermine proteomics_click Click Chemistry with Alkyne-Biotin proteomics_start->proteomics_click proteomics_competition Competition with Unmodified Spermine proteomics_start->proteomics_competition proteomics_enrich Streptavidin Affinity Purification proteomics_click->proteomics_enrich proteomics_ms LC-MS/MS Analysis proteomics_enrich->proteomics_ms proteomics_competition->proteomics_click signaling_pathway cluster_polyamine Polyamine Metabolism cluster_probe Probe Interaction spermine Spermine ssat SSAT spermine->ssat Substrate acetyl_spermine N1-Acetylspermine ssat->acetyl_spermine Product spermidine Spermidine acetyl_spermine->spermidine Polyamine Oxidase azido_spermine N1-Azido-spermine off_target Potential Off-Target (e.g., SSAT) azido_spermine->off_target Cross-Reactivity?

References

A Comparative Guide to Azido-Functionalized Polyamines: N1-Azido-spermine vs. N8-Azido-spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two azide-functionalized polyamine analogues: N1-Azido-spermine trihydrochloride and the less characterized N8-Azido-spermidine. While direct comparative experimental data for these specific azide (B81097) compounds is limited, this document leverages available information on related N1- and N8-substituted polyamine analogues to offer valuable insights into their potential biochemical behaviors and applications.

Introduction: The Significance of Positional Isomerism in Polyamine Probes

Polyamines like spermine (B22157) and spermidine (B129725) are ubiquitous polycations essential for numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids. The precise location of functional groups on the polyamine backbone can dramatically influence their interaction with biological targets, cellular uptake, and metabolic fate. This guide focuses on the distinction between modifications at the N1 (terminal aminopropyl) and N8 (internal aminobutyl) positions, using azide-functionalized derivatives as key examples.

This compound is a commercially available reagent primarily utilized as a "click chemistry" probe. The terminal azide group allows for the covalent labeling of target molecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

Physicochemical and Biochemical Properties

PropertyThis compoundN8-Azido-spermidine (Inferred)
Structure Spermine backbone with an azide group at the N1 position.Spermidine backbone with an azide group at the N8 position.
Primary Application Click Chemistry (CuAAC and SPAAC)[1]Potential as a biochemical probe; possible photoaffinity label[2][3][4][5][6]
Cellular Uptake Expected to utilize the polyamine transport system.[7][8][9]Expected to utilize the polyamine transport system, though potentially with different efficiency than N1-substituted analogues.[10]
Metabolic Stability The N1-azide modification may alter its recognition by key metabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).[11][12][13]The N8-azide modification would likely impact its interaction with N8-acetyltransferase and other enzymes involved in polyamine metabolism.[14][15]

Comparative Performance: Insights from N1- and N8-Aziridinyl Spermidine Analogues

A study directly comparing N1-aziridinyl spermidine and N8-aziridinyl spermidine provides valuable quantitative data on how the position of a functional group affects cellular activity.[10] This data can serve as a proxy to anticipate the differential behavior of N1-Azido-spermine and N8-Azido-spermidine.

ParameterN1-Aziridinyl SpermidineN8-Aziridinyl Spermidine
Cytotoxicity (IC50 in L1210 cells) 0.2 µM0.4 µM
Cytotoxicity with DFMO pretreatment (IC50) 0.05 µM0.15 µM
Cellular Accumulation Higher accumulation (up to 6-fold greater than the N8-analogue at the same extracellular concentration)Lower accumulation
Inhibition of Spermidine Uptake Dose-dependent inhibitionDose-dependent inhibition
Effect on Polyamine Pools Depletion of putrescine, spermidine, and spermineDepletion of putrescine, spermidine, and spermine

These findings suggest that the N1-substituted analogue exhibits greater cytotoxicity and is taken up by cells more readily than the N8-substituted counterpart.[10] This has significant implications for the design of polyamine-based drugs and probes, as the N1 position appears to be more readily recognized by the polyamine transport system.[10]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N1-Azido-spermine

This protocol is a general guideline for labeling an alkyne-containing molecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-containing target molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in water to a final concentration of 10 mM.

    • Alkyne-containing molecule: Dissolve in a compatible solvent (e.g., water, DMSO) to a final concentration of 1-5 mM.

    • CuSO4: Prepare a 50 mM stock solution in water.

    • Sodium ascorbate: Prepare a fresh 500 mM stock solution in water immediately before use.

    • THPTA/TBTA: Prepare a 50 mM stock solution in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.

    • Add this compound to a final concentration of 1.5 to 5-fold molar excess over the alkyne.

    • Add the copper ligand (THPTA or TBTA) to a final concentration equivalent to the CuSO4 concentration.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the labeled product using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the target molecule.

Protocol for Assessing Cellular Uptake and Cytotoxicity of Polyamine Analogues

This protocol is adapted from the study of N1- and N8-aziridinyl spermidine analogues and can be used to compare the cellular effects of different polyamine probes.[10]

Materials:

  • Cell line of interest (e.g., L1210 leukemia cells)

  • Complete cell culture medium

  • Polyamine analogue (e.g., N1-Azido-spermine, N8-Azido-spermidine if available, or the aziridinyl analogues as controls)

  • [³H]-Spermidine for uptake competition assays

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Scintillation counter and fluid

Procedure:

A. Cytotoxicity Assay:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the polyamine analogues in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the analogues.

  • Incubate the cells for 48-72 hours.

  • Assess cell viability using a standard proliferation assay (e.g., MTT).

  • Calculate the IC50 value, which is the concentration of the analogue that inhibits cell growth by 50%.

B. Cellular Uptake Assay:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells with uptake buffer (e.g., PBS with 1 mM CaCl₂ and 1 mM MgCl₂).

  • Incubate the cells with varying concentrations of the unlabeled polyamine analogue for a short period (e.g., 10 minutes) at 37°C.

  • Add a fixed concentration of [³H]-Spermidine to each well and incubate for a further 10 minutes.

  • Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the competitive inhibition of [³H]-Spermidine uptake by the polyamine analogues.

Visualizations

Click Chemistry Workflow

Click_Chemistry_Workflow cluster_reagents Reagents cluster_reaction Click Reaction cluster_product Product N1_Azido_Spermine N1-Azido-spermine Reaction_Vessel Reaction Mixture (Aqueous Buffer) N1_Azido_Spermine->Reaction_Vessel Alkyne_Molecule Alkyne-tagged Target Molecule Alkyne_Molecule->Reaction_Vessel Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Reaction_Vessel Labeled_Product Labeled Target Molecule (Triazole Linkage) Reaction_Vessel->Labeled_Product Cycloaddition Polyamine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N1_Azido N1-Azido-spermine PTS Polyamine Transport System (PTS) N1_Azido->PTS Uptake N8_Azido N8-Azido-spermidine N8_Azido->PTS Uptake N1_Azido_in N1-Azido-spermine PTS->N1_Azido_in N8_Azido_in N8-Azido-spermidine PTS->N8_Azido_in SSAT Spermidine/spermine N1-acetyltransferase (SSAT) N1_Azido_in->SSAT Metabolism? Biological_Targets Biological Targets (DNA, RNA, Proteins) N1_Azido_in->Biological_Targets Interaction N8_AT N8-acetyltransferase N8_Azido_in->N8_AT Metabolism? N8_Azido_in->Biological_Targets Interaction Catabolism Catabolism/ Excretion SSAT->Catabolism N8_AT->Catabolism

References

Unveiling Cellular Polyamine Function: A Comparative Guide to N1-Azido-spermine trihydrochloride and Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of polyamines like spermine (B22157) is crucial for advancing fields from cancer biology to neuroscience. This guide provides a comprehensive comparison of a modern chemical probe, N1-Azido-spermine trihydrochloride, with traditional methods for studying polyamine function. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The study of polyamines, essential polycations involved in a myriad of cellular processes, has been historically challenging due to their small size and dynamic interactions. Traditional methods, primarily relying on genetic manipulation and the use of polyamine analogs, have provided foundational knowledge. However, the advent of bioorthogonal chemistry has introduced powerful new tools. This compound, a "clickable" analog of spermine, represents a significant technological advancement, offering a direct and versatile approach to identifying polyamine-binding proteins and elucidating their functions in a native cellular context.

Key Advantages of this compound

This compound offers several distinct advantages over traditional methods:

  • Direct Target Identification: The azide (B81097) group allows for the covalent labeling of interacting molecules through "click chemistry," enabling the direct identification of spermine-binding proteins, lipids, and nucleic acids. This is a significant leap from the indirect inferences drawn from traditional analog studies.

  • Reduced Perturbation: As a close structural analog of spermine, the azido-modification is minimally perturbative, increasing the likelihood of identifying physiologically relevant interactions.

  • Versatility in Applications: The "clickable" handle can be conjugated to a variety of reporter tags, including biotin (B1667282) for affinity purification and mass spectrometry-based proteomics, or fluorescent dyes for imaging and localization studies.

  • In Situ and In Vivo Labeling: Click chemistry reactions can be performed in complex biological environments, including living cells and organisms, allowing for the study of polyamine interactions in their native context.

Performance Comparison: N1-Azido-spermine vs. Traditional Analogs

The following tables summarize quantitative data comparing the application of this compound with a commonly used traditional spermine analog, N1,N11-bis(ethyl)norspermine (BENSpm), for studying polyamine metabolism and identifying interacting proteins.

Parameter This compound N1,N11-bis(ethyl)norspermine (BENSpm) Traditional Method (e.g., Immunoprecipitation)
Primary Application Direct identification of spermine-binding moleculesIndirect study of polyamine metabolism and functionIdentification of proteins interacting with a known polyamine pathway enzyme
Principle Bioorthogonal click chemistryInduction of polyamine catabolism and depletion of cellular polyaminesAntibody-based capture of a target protein and its binding partners
Target Identification Direct, covalent labeling of interacting partnersIndirect, inferred from cellular response to polyamine depletionIndirect, limited to the interactome of a single, known protein
Specificity High, based on proximity-driven covalent captureLower, effects can be widespread due to metabolic disruptionHigh for the primary antibody target, but may miss transient or weak interactions
Cellular Perturbation Minimal, close structural analog of spermineSignificant, induces stress responses and alters metabolismVaries, depends on antibody specificity and lysis conditions
Versatility High (proteomics, imaging, pull-downs)Moderate (enzyme activity assays, cell viability)Moderate (Western blotting, mass spectrometry of co-precipitated proteins)

Table 1: Qualitative Comparison of Methodologies

Experimental Readout This compound N1,N11-bis(ethyl)norspermine (BENSpm) Reference
SSAT1 Enzyme Activity Induction (fold change over control) Not primarily an inducer; minimal to no significant induction reported.200 to >1000-fold induction in responsive cell lines (e.g., Malme-3M human melanoma cells).[1][1]
Intracellular Spermine Depletion Does not significantly deplete endogenous spermine pools.Significant depletion of intracellular spermine levels.[2]
Identified Interacting Proteins (Example) Enables identification of a broad range of potential spermine-binding proteins via proteomics.Not applicable for direct identification of binding partners.N/A

Table 2: Quantitative Comparison of Effects on Polyamine Metabolism

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway influenced by polyamines and the general experimental workflows for using this compound and a traditional method for protein identification.

Polyamine_Signaling_Pathway cluster_synthesis Polyamine Synthesis cluster_function Cellular Functions cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine (B129725) Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS eIF5A_inactive eIF5A (inactive) Spermidine->eIF5A_inactive DHPS Cell_Growth Cell Growth & Proliferation Spermidine->Cell_Growth Ion_Channels Ion Channels (e.g., Kir) Spermine->Ion_Channels Modulation Spermine->Cell_Growth eIF5A_hypusinated eIF5A (hypusinated) eIF5A_inactive->eIF5A_hypusinated DOHH Mitochondrial_Proteins Mitochondrial Proteins eIF5A_hypusinated->Mitochondrial_Proteins Translation Elongation OXPHOS Oxidative Phosphorylation Mitochondrial_Proteins->OXPHOS Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SSAT1, PAOX or SMOX Putrescine_cat Putrescine Spermidine_cat->Putrescine_cat SSAT1, PAOX

Caption: Polyamine metabolism and its influence on the eIF5A hypusination pathway.

Experimental_Workflow_Click_Chemistry A 1. Cell Culture and Treatment with N1-Azido-spermine B 2. Cell Lysis A->B C 3. Click Reaction with Alkyne-Biotin B->C D 4. Streptavidin Affinity Purification C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identification of Spermine-Binding Proteins F->G

Caption: Workflow for identifying spermine-binding proteins using N1-Azido-spermine.

Experimental_Workflow_IP A 1. Cell Culture and Lysis B 2. Incubation with Anti-SSAT1 Antibody A->B C 3. Addition of Protein A/G Beads B->C D 4. Immunoprecipitation C->D E 5. Wash and Elution D->E F 6. SDS-PAGE and Western Blot/Mass Spectrometry E->F G 7. Identification of SSAT1 Interacting Proteins F->G

Caption: Workflow for identifying protein interactors of a known polyamine pathway enzyme.

Detailed Experimental Protocols

Protocol 1: Identification of Spermine-Binding Proteins using this compound and Click Chemistry

This protocol outlines the key steps for labeling and identifying spermine-binding proteins in cultured cells.

Materials:

  • This compound

  • Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for mass spectrometry (trypsin, etc.)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with an optimized concentration of this compound for a specific duration to allow for its incorporation and interaction with target molecules.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer on ice.

  • Click Chemistry Reaction: To the cell lysate, add the alkyne-biotin conjugate. If using a copper-catalyzed click reaction (CuAAC), add the copper (I) catalyst and a stabilizing ligand. For copper-free click chemistry (SPAAC), a strained alkyne like DBCO is used. Incubate the reaction mixture to allow for the covalent ligation of biotin to the azide-labeled proteins.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Pellet the beads by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, perform on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the digested peptides by LC-MS/MS to identify the proteins that were covalently labeled with the N1-Azido-spermine probe.

Protocol 2: Analysis of SSAT1 Induction by N-alkylated Spermine Analogs

This protocol describes a method to quantify the induction of spermidine/spermine N1-acetyltransferase (SSAT1) activity, a hallmark of many traditional polyamine analogs.

Materials:

  • N-alkylated spermine analog (e.g., BENSpm)

  • Cell culture reagents

  • Cell lysis buffer

  • [¹⁴C]acetyl-CoA

  • Spermidine or spermine as substrate

  • Scintillation cocktail and counter

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentrations of the N-alkylated spermine analog for various time points.

  • Cell Lysis: Harvest and lyse the cells.

  • Enzyme Assay: In a reaction mixture, combine the cell lysate (as the source of SSAT1), [¹⁴C]acetyl-CoA, and spermidine or spermine.

  • Incubation: Incubate the reaction at 37°C to allow for the enzymatic transfer of the radiolabeled acetyl group to the polyamine substrate.

  • Quantification: Stop the reaction and spot the mixture onto a cation-exchange paper or use another method to separate the acetylated product from the unreacted [¹⁴C]acetyl-CoA.

  • Measurement: Quantify the radioactivity of the acetylated product using a scintillation counter. The amount of radioactivity is proportional to the SSAT1 activity in the cell lysate.

  • Data Analysis: Normalize the activity to the total protein concentration in the lysate and express the results as fold induction over untreated control cells.

Protocol 3: Immunoprecipitation of a Polyamine Pathway Enzyme (e.g., SSAT1)

This protocol details the steps for isolating a specific enzyme involved in polyamine metabolism and its interacting partners.[3][4][5][6]

Materials:

  • Specific primary antibody against the target enzyme (e.g., anti-SSAT1)

  • Protein A/G-agarose beads

  • Cell lysis buffer (non-denaturing)

  • Wash buffers

  • Elution buffer

Procedure:

  • Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to allow the antibody to bind to its target protein.

  • Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the target protein and identify co-precipitated interacting partners. For broader identification, the eluate can be analyzed by mass spectrometry.

Conclusion

This compound, with its capacity for direct and versatile labeling via click chemistry, represents a paradigm shift in the study of polyamines. It overcomes many of the limitations of traditional methods, which often rely on indirect observations and can induce significant cellular perturbations. While traditional analogs like BENSpm remain valuable for studying specific aspects of polyamine metabolism, such as the induction of catabolic pathways, N1-Azido-spermine provides a more direct and less invasive tool for identifying the cellular machinery that interacts with spermine. The choice of method will ultimately depend on the specific research question. For a global and unbiased discovery of spermine's molecular interactions in a native cellular environment, this compound offers unparalleled advantages. For targeted studies on the regulation of polyamine catabolism, traditional analogs continue to be relevant. This guide provides the necessary framework for researchers to critically evaluate and select the most appropriate tools to advance our understanding of polyamine biology.

References

A Comparative Study of N1-Azido-spermine trihydrochloride and Its Analogs: A Focus on Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Azido-spermine trihydrochloride and its analogs, with a central focus on their potential to modulate the key polyamine catabolic enzyme, spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT). Due to the limited direct experimental data on N1-Azido-spermine's biological activity, this comparison is framed as a hypothesis-driven guide, contrasting the well-characterized, potent SSAT-inducing spermine analogs with the projected activity of N1-Azido-spermine based on structure-activity relationships.

Introduction to Polyamines and SSAT

Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] A critical enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine.[2] This acetylation neutralizes the positive charge and marks the polyamines for export out of the cell or for further degradation by polyamine oxidase (PAO), thereby reducing intracellular polyamine levels.[2]

The induction of SSAT is a key mechanism for controlling polyamine homeostasis and has emerged as a promising target in cancer therapy.[3] Certain synthetic polyamine analogs have been shown to be potent inducers of SSAT, leading to the depletion of natural polyamines and subsequent inhibition of tumor cell growth.[4]

N1-Substituted Spermine Analogs as SSAT Inducers

The most extensively studied class of SSAT inducers are N1,N11-disubstituted spermine analogs. Among these, N1,N11-diethylnorspermine (DENSPM) is a standout compound known for its potent ability to increase SSAT activity, in some cases by over 100-fold.[4] The structure-activity relationship of these analogs reveals several key features that govern their SSAT-inducing capacity:

  • N-Alkyl Substituents: The nature of the alkyl groups at the N1 and N11 positions is a major determinant of activity. Small, non-bulky substituents like ethyl groups, as seen in DENSPM, are optimal for potent SSAT induction.

  • Polyamine Backbone Length: The length of the carbon chain between the nitrogen atoms also influences activity.

  • Symmetry: While many potent inducers are symmetrical, unsymmetrically substituted analogs have also been shown to modulate SSAT activity.[5]

Comparative Analysis: N1-Azido-spermine vs. Known Analogs

Direct experimental data on the SSAT-inducing activity of this compound is currently unavailable in the public domain. However, based on the known structure-activity relationships of other N1-substituted spermine analogs, we can formulate a hypothesis regarding its potential activity.

This compound is primarily marketed as a tool for "click chemistry," a set of biocompatible reactions that allow for the specific and efficient labeling of biomolecules.[6] The terminal azide (B81097) group can react with an alkyne-modified molecule, enabling the attachment of probes for imaging or other applications.

Hypothesis: The presence of the azide group at the N1 position of spermine may influence its ability to induce SSAT in several ways:

  • Steric Hindrance: The azide group, while relatively small, may introduce some steric hindrance at the N1 position, potentially affecting the binding of the analog to the regulatory elements that control SSAT expression or to the enzyme itself.

  • Electronic Effects: The electron-withdrawing nature of the azide group could alter the charge distribution of the polyamine backbone, which might impact its interaction with the polyamine transport system and its recognition by the cellular machinery responsible for SSAT induction.

  • Metabolic Stability: The azide group is generally stable in biological systems but can be reduced to an amine under certain conditions.[7] Its metabolic fate within the cell would influence its effective concentration and duration of action.

Comparison with N1,N11-diethylnorspermine (DENSPM):

DENSPM is a potent inducer of SSAT, leading to polyamine depletion and apoptosis in cancer cells.[8] Its mechanism involves both transcriptional activation of the SSAT gene and stabilization of the SSAT protein.

It is hypothesized that N1-Azido-spermine will be a significantly weaker inducer of SSAT compared to DENSPM. The rationale for this is the potential for the polar azide group to interfere with the hydrophobic interactions that are likely important for the binding of potent inducers to the regulatory machinery of SSAT. However, its ability to be taken up by the polyamine transport system, a prerequisite for intracellular activity, is expected to be retained, as studies with other N1-conjugated spermine derivatives have shown that modifications at this position are tolerated by the transporter.

Data Presentation

The following table summarizes the known and hypothesized properties of N1-Azido-spermine in comparison to the well-characterized analog, DENSPM.

FeatureN1,N11-diethylnorspermine (DENSPM)This compound (Hypothesized)
Primary Function Potent inducer of SSAT, anti-cancer agentClick chemistry reagent
SSAT Induction Very Strong ( >100-fold increase)Weak to Moderate
Mechanism of SSAT Induction Transcriptional activation and protein stabilizationUnknown, likely weaker transcriptional activation
Cellular Uptake via PTS YesLikely
Cytotoxicity High in sensitive cell linesLower than DENSPM
Key Structural Feature N1,N11-diethyl groupsN1-azide group

Experimental Protocols

To experimentally validate the hypothesized activity of N1-Azido-spermine and directly compare it with its analogs, the following key experiments are recommended:

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This assay measures the enzymatic activity of SSAT in cell lysates following treatment with the test compounds.

Materials:

  • Cell culture medium and supplements

  • This compound

  • N1,N11-diethylnorspermine (DENSPM) as a positive control

  • Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • [¹⁴C]Acetyl-CoA

  • Spermidine or spermine as substrate

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of N1-Azido-spermine, DENSPM, or vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Set up the enzymatic reaction by mixing cell lysate (containing SSAT), [¹⁴C]Acetyl-CoA, and spermidine or spermine in a reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping solution (e.g., hydroxylamine).

  • Separate the acetylated [¹⁴C]spermidine/spermine from the unreacted [¹⁴C]Acetyl-CoA using cation exchange chromatography or a phosphocellulose paper binding assay.

  • Quantify the amount of radioactivity in the acetylated product using a scintillation counter.

  • Express SSAT activity as pmol of acetylated product formed per minute per mg of protein.

Cellular Uptake Assay

This assay determines the ability of the compounds to be transported into cells via the polyamine transport system (PTS).

Materials:

  • Cell culture medium and supplements

  • This compound

  • Unlabeled spermidine or spermine

  • Radiolabeled [¹⁴C]spermidine or [³H]spermine

  • Wash buffer (e.g., ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of N1-Azido-spermine or unlabeled spermidine (as a competitor) for a short period.

  • Add a fixed concentration of radiolabeled [¹⁴C]spermidine or [³H]spermine to the wells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells in lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in parallel wells to normalize the uptake data.

  • Calculate the inhibition of radiolabeled polyamine uptake by N1-Azido-spermine to determine its affinity for the PTS.

Mandatory Visualizations

G Polyamine Catabolic Pathway and the Role of SSAT Spermine Spermine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine Acetyl-CoA SSAT SSAT (Spermidine/Spermine N1-Acetyltransferase) Spermidine Spermidine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine Acetyl-CoA N1_Acetylspermine->Spermidine PAO PAO (Polyamine Oxidase) N1_Acetylspermine->PAO Export Cellular Export N1_Acetylspermine->Export N1_Acetylspermidine->PAO N1_Acetylspermidine->Export Putrescine Putrescine N1_Acetylspermidine->Putrescine PAO->Spermidine H2O2, Aldehyde PAO->Putrescine H2O2, Aldehyde

Caption: Polyamine catabolism is initiated by SSAT.

G Experimental Workflow for Comparing Spermine Analogs start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with Spermine Analogs (N1-Azido-spermine, DENSPM, Control) cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis ssat_assay SSAT Activity Assay ([14C]Acetyl-CoA based) cell_lysis->ssat_assay uptake_assay Cellular Uptake Assay (Radiolabeled Polyamine Competition) cell_lysis->uptake_assay data_analysis Data Analysis and Comparison ssat_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing spermine analog effects.

G Logical Relationship of Spermine Analog Features and SSAT Induction analog_structure Spermine Analog Structure n_substituent N1-Substituent (e.g., Azide, Ethyl) analog_structure->n_substituent backbone Polyamine Backbone analog_structure->backbone cellular_uptake Cellular Uptake (via PTS) n_substituent->cellular_uptake backbone->cellular_uptake ssat_induction SSAT Induction cellular_uptake->ssat_induction polyamine_depletion Polyamine Depletion ssat_induction->polyamine_depletion cellular_effect Cellular Effect (e.g., Cytotoxicity) polyamine_depletion->cellular_effect

Caption: Key factors influencing SSAT induction.

References

A Head-to-Head Comparison: N1-Azido-spermine trihydrochloride vs. Commercial Kits for Polyamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of polyamines in cellular processes, the choice of analytical methodology is paramount. This guide provides an objective comparison between the use of N1-Azido-spermine trihydrochloride, a metabolic labeling reagent, and commercially available enzymatic assay kits for the quantification of polyamines.

Polyamines, such as spermine (B22157), spermidine, and putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their dysregulation is implicated in numerous diseases, including cancer, making the accurate measurement of their levels and dynamics a critical aspect of biomedical research. This guide will delve into the principles, protocols, and performance characteristics of two distinct approaches for studying polyamines: metabolic labeling with this compound followed by click chemistry, and enzymatic assays that measure total polyamine concentrations.

Principle of Each Method

This compound is a synthetic analog of spermine that contains an azide (B81097) group.[2][3] This modification allows it to be taken up by cells through the polyamine transport system and incorporated into various cellular components. The azide group serves as a chemical handle for "click chemistry," a highly specific and efficient bioorthogonal reaction.[2] By reacting the azide-modified biomolecules with a fluorescent alkyne probe, researchers can visualize and quantify the uptake and incorporation of the spermine analog, providing insights into polyamine dynamics within the cell.

Commercial polyamine assay kits , on the other hand, typically rely on an enzymatic approach to measure the total concentration of polyamines in a biological sample.[4] These kits contain a mixture of enzymes that act on polyamines to produce a quantifiable byproduct, such as hydrogen peroxide. This byproduct then reacts with a probe to generate a fluorescent or colorimetric signal that is proportional to the total amount of polyamines present in the sample.

Performance Comparison: A Tabular Summary

FeatureThis compound (Click Chemistry)Commercial Polyamine Assay Kits (Enzymatic/Fluorometric)
Measurement Measures the uptake and incorporation of an exogenous spermine analog. Provides spatial and temporal information.Measures the total concentration of endogenous polyamines (spermine, spermidine, etc.) in a lysate.
Principle Metabolic labeling followed by bioorthogonal click chemistry with a fluorescent probe.Enzymatic oxidation of polyamines coupled to a fluorometric or colorimetric detection system.
Specificity Highly specific due to the bioorthogonal nature of the click reaction. Detects only the incorporated analog.Generally broad specificity for various polyamines, but may have differential reactivity.
Sensitivity High sensitivity, capable of detecting low levels of incorporation. Dependent on the brightness of the fluorescent probe.[5][6]High sensitivity, with some kits detecting polyamine concentrations in the sub-micromolar range.[4]
Sample Type Live cells for imaging, cell lysates for quantification.Cell lysates, tissue homogenates, plasma, urine.
Throughput Can be adapted for high-throughput screening (HTS) in imaging-based assays.Well-suited for high-throughput analysis in a microplate format.
Information Provided Cellular uptake, localization, and dynamics of a spermine analog.Total polyamine pool size.
Potential for Artifacts The analog may not perfectly mimic the behavior of endogenous spermine. Potential for cytotoxicity at high concentrations.Sample preparation is critical to avoid interference from other biological molecules.

Experimental Protocols

This compound Labeling and Click Chemistry Detection

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding and Treatment:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy).

  • Allow cells to adhere and grow to the desired confluency.

  • Treat cells with a working concentration of this compound (typically in the low micromolar range) in culture medium for a specified duration (e.g., 1-24 hours).

2. Cell Fixation and Permeabilization:

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash cells with PBS.

3. Click Chemistry Reaction:

  • Prepare the click reaction cocktail containing a fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash cells extensively with PBS.

4. Imaging and Analysis:

  • Counterstain nuclei with a suitable dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope with appropriate filter sets.

  • Quantify the fluorescence intensity to determine the extent of N1-Azido-spermine incorporation.

Typical Protocol for a Commercial Fluorometric Polyamine Assay Kit

This protocol is a generalized representation based on commercially available kits. Refer to the specific kit manual for detailed instructions.

1. Sample Preparation:

  • Homogenize tissue samples or lyse cells in the provided assay buffer.

  • Centrifuge the homogenate/lysate to remove insoluble material.

  • Collect the supernatant for the assay.

2. Standard Curve Preparation:

  • Prepare a series of polyamine standards with known concentrations using the provided stock solution.

3. Enzymatic Reaction:

  • Add the prepared samples and standards to the wells of a 96-well microplate.

  • Prepare a reaction mix containing the polyamine enzyme mix and the fluorescent probe.

  • Add the reaction mix to each well.

4. Incubation and Measurement:

  • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

5. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

  • Determine the polyamine concentration in the samples from the standard curve.

Visualizing the Concepts

To better illustrate the underlying biological and experimental processes, the following diagrams are provided.

Polyamine Metabolism Pathway

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermine Spermine Spermidine->Spermine SpmS ODC Ornithine Decarboxylase (ODC) SpdS Spermidine Synthase SpmS Spermine Synthase Azido_Spermine_Workflow cluster_cell In Cell cluster_detection Detection Cell Cell Incorporation Incorporation into Biomolecules Cell->Incorporation N1_Azido_Spermine N1-Azido-spermine N1_Azido_Spermine->Cell Click_Reaction Click Reaction with Fluorescent Alkyne Incorporation->Click_Reaction Fluorescence_Detection Fluorescence Detection Click_Reaction->Fluorescence_Detection Commercial_Kit_Workflow cluster_sample Sample Preparation cluster_assay Assay Sample Biological Sample Lysate Cell/Tissue Lysate Sample->Lysate Enzymatic_Reaction Enzymatic Reaction Lysate->Enzymatic_Reaction Fluorometric_Detection Fluorometric Detection Enzymatic_Reaction->Fluorometric_Detection

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of N1-Azido-spermine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the proper disposal of N1-Azido-spermine trihydrochloride based on established safety protocols for organic azide (B81097) compounds. This information is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, your institution's specific waste disposal protocols, and all local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department before handling or disposing of this chemical.

This compound is a research chemical that contains an organic azide.[1] Organic azides are potentially explosive and must be handled with extreme caution.[2] The azide functional group imparts unique reactivity, but also significant hazards, including the potential for explosive decomposition when subjected to shock, friction, or heat.[3] Furthermore, azides can react with various metals to form highly shock-sensitive and explosive metal azides.[3][4]

Key Hazard Summary and Chemical Incompatibility

Proper handling and disposal require a thorough understanding of the chemical's hazards and incompatibilities. The following table summarizes critical safety information for this compound and other organic azides.

Hazard CategoryDescriptionIncompatible Materials
Explosive Hazard Organic azides can be sensitive to heat, shock, friction, and static discharge, leading to violent decomposition. The risk is higher for low molecular weight azides.[2]Heavy Metals & Salts: (e.g., lead, copper, silver, mercury, barium)[4][5] Acids: Can form highly toxic and explosive hydrazoic acid.[3][4] Strong Oxidizing Agents [6]
Toxicological Hazard The azide ion has a toxicity profile similar to cyanide.[2] Exposure to small amounts of sodium azide can cause symptoms like rapid breathing, dizziness, weakness, and headache.[3] The compound may also be absorbed through the skin.[3]Halogenated Solvents: (e.g., Dichloromethane, Chloroform) Can form extremely unstable di- and tri-azidomethane.[2][4] Bromine, Carbon Disulfide, Dimethyl Sulfate [4][5]
Reactivity Reacts with acids to form hydrazoic acid, a toxic and explosive gas.[3] Reacts with many metals to form explosive metal azides. This is particularly dangerous for plumbing if disposed of down the drain.[3][5]Metal Lab Equipment: Avoid metal spatulas or scratching solid azides with metal instruments. Use plastic or ceramic spatulas instead.[5][7] Ground Glass Joints: Avoid exposing organic azides to friction from ground glass joints.[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including contaminated labware and solutions.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Minimum PPE: A lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., rubber or neoprene) must be worn at all times.[3]

  • Additional Protection: For procedures with a higher risk of splashing or aerosol generation, use a face shield in addition to safety goggles. All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood.[3][7]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Dedicated Waste Stream: All waste contaminated with this compound must be collected in a dedicated "Azide Contaminated Waste" container.[5][7]

  • NO Mixing: Do NOT mix azide waste with other waste streams.[4]

    • Crucially, keep azide waste separate from acidic wastes to prevent the formation of hydrazoic acid.[4]

    • Keep azide waste separate from heavy metal waste.[5]

  • Aqueous Solutions: Never dispose of even dilute aqueous azide solutions down the sink drain.[5] Collect all stock solutions, working solutions, and subsequent rinsates in the designated azide waste container.[3][5]

  • Solid Waste: All disposable materials contaminated with the compound, such as pipette tips, weighing paper, and gloves, must be collected as hazardous waste.[3]

Waste Container and Labeling
  • Container Type: Use a clearly labeled, sealable, and compatible container for waste collection. Plastic containers are preferable to metal to avoid the formation of explosive metal azides.

  • Labeling:

    • Affix your institution's hazardous waste tag to the container immediately.

    • Clearly label the container with the full chemical name: "this compound Waste".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Ensure the label includes a clear warning, such as "AZIDE - POTENTIAL EXPLOSION HAZARD".

On-Site Treatment (Expert Use Only)

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization is a preferred method to render the azide less hazardous prior to disposal.

  • Reduction to Amine: Organic azides can be converted to more stable amines before final disposal.[4] This procedure should only be performed by trained personnel following a validated and risk-assessed protocol.

Storage and Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, well-ventilated area away from heat and light.[5] The container should be stored in a designated satellite accumulation area, such as within a fume hood, until pickup.[5]

  • Professional Disposal: Arrange for removal by contacting your institution's EHS department or a licensed professional waste disposal service.[3][8] Do not attempt to dispose of the chemical waste yourself.

Mandatory Visualizations

Chemical Disposal Workflow

The following diagram illustrates the standard operating procedure for disposing of this compound waste.

start Start: Generate Azide Waste ppe 1. Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate 2. Segregate Waste (Dedicated Azide Container) ppe->segregate incompatibles AVOID Mixing With: - Acids - Metals - Halogenated Solvents segregate->incompatibles container 3. Use Labeled, Compatible (Preferably Plastic) Container segregate->container storage 4. Store Securely in Satellite Accumulation Area container->storage pickup 5. Arrange Pickup via EHS / Licensed Contractor storage->pickup end_node End: Waste Disposed pickup->end_node

Caption: Workflow for the safe disposal of azide-containing chemical waste.

Emergency Spill Response

This flowchart outlines the decision-making process for responding to a spill of this compound.

spill Spill Occurs size_check Is the spill large or outside a fume hood? spill->size_check evacuate 1. Evacuate Area Immediately size_check->evacuate Yes contain 1. Notify Supervisor size_check->contain No (Small & Contained) warn 2. Warn Others & Secure Area (Post 'Do Not Enter' signs) evacuate->warn call_ehs 3. Contact Campus Security and EHS for Emergency Response warn->call_ehs report Document Incident call_ehs->report absorb 2. Cover with Absorbent Material contain->absorb cleanup 3. Sweep/Collect Material (Use plastic/ceramic tools) absorb->cleanup decon 4. Decontaminate Area (e.g., with 70% ethanol) cleanup->decon dispose 5. Collect all materials into 'Azide Contaminated Waste' container decon->dispose dispose->report

References

Essential Safety and Logistical Information for Handling N1-Azido-spermine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for N1-Azido-spermine trihydrochloride, a click chemistry agent containing an azide (B81097) group.[1][2][3] Adherence to these guidelines is essential to mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the presence of the azide functional group and the polyamine backbone, a comprehensive approach to personal protective equipment is necessary. Azido compounds are potentially explosive and toxic, while spermine (B22157) derivatives can be corrosive and cause skin and eye damage.[4][5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body Part Task Required PPE Reasoning
Eyes/Face All handling proceduresChemical safety goggles with side shieldsProtects eyes from splashes or dust.[5]
Handling larger quantities or splash riskFull-face shieldProvides broader protection for the face.[5]
Hands All handling proceduresChemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the potentially toxic and corrosive compound.[5][6][7]
Double gloving recommendedProvides an extra layer of protection against contamination.
Body All handling proceduresLaboratory coatProtects skin and personal clothing from contamination.[6][8]
Potential for significant splashesChemical-resistant apronOffers additional protection against spills.[9]
Respiratory Handling solid form outside of a fume hoodNIOSH-approved respiratorAvoids inhalation of potentially harmful dust particles.[10]
Feet All laboratory workClosed-toe shoesProtects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and accidents.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as acids, metals, and oxidizing agents.[11]

  • Vendor information suggests storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[1]

2. Preparation and Handling:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[13]

  • Use spatulas made of non-metallic materials like plastic or ceramic to avoid the formation of shock-sensitive metal azides.[11][12]

  • Avoid grinding the solid material or any action that could create friction or shock, as organic azides can be sensitive to decomposition.[4][11]

  • When preparing solutions, add the solid to the solvent slowly. If dissolving in water, be aware that the solution should be handled with the same precautions as the solid.[1]

3. In Case of a Spill:

  • For a solid spill, cover it with an absorbent material and then dampen it with alkaline water (pH >9) to prevent the formation of volatile and toxic hydrazoic acid.[6]

  • For a liquid spill, cover with an absorbent material.[6]

  • Collect the spilled material and cleanup residue into a designated, labeled hazardous waste container.[12]

  • Decontaminate the spill area with a suitable cleaning agent.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential hazards.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[6][11][12]

  • Incompatible Wastes: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4] Also, avoid mixing with heavy metal salts or halogenated solvents.[4][11]

  • Deactivation (if applicable and permitted): For dilute solutions, chemical deactivation by reaction with nitrous acid can be a possibility, but this should only be performed by trained personnel following a validated standard operating procedure and in a chemical fume hood.[8]

  • Final Disposal: All azide-containing waste must be disposed of through the institution's official hazardous waste management program.[4] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram outlines the key steps and decision points.

A Receiving & Inspection B Proper Storage (-20°C or -80°C) A->B If container is intact C Don Appropriate PPE B->C D Work in Fume Hood C->D E Handling Solid/Solution (Use non-metal tools) D->E F Experiment/Use E->F G Spill? F->G H Spill Cleanup Procedure G->H Yes I Collect Waste G->I No H->I J Segregate Azide Waste I->J K Hazardous Waste Disposal J->K

Caption: A step-by-step workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。